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  • Product: 1-(4-Bromophenyl)adamantane
  • CAS: 2245-43-4

Core Science & Biosynthesis

Foundational

The First Synthesis of 1-(4-Bromophenyl)adamantane: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the first synthesis of 1-(4-Bromophenyl)adamantane, a molecule of significant interest in medicinal chemistry and materials science. Given the historical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the first synthesis of 1-(4-Bromophenyl)adamantane, a molecule of significant interest in medicinal chemistry and materials science. Given the historical context of adamantane chemistry, which flourished following the development of accessible synthetic routes to the adamantane core in the mid-20th century, the inaugural synthesis is attributed to the well-established Friedel-Crafts reaction. This document details the probable synthetic pathway, including a thorough examination of the reaction mechanism, a step-by-step experimental protocol, and a summary of the analytical data required for the characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both foundational knowledge and practical insights into the preparation of aryladamantane derivatives.

Introduction: The Adamantane Cage in Modern Science

The adamantane moiety, a rigid, tricyclic hydrocarbon, has captivated chemists since its isolation and structural elucidation. Its unique properties, including high lipophilicity, thermal stability, and a diamondoid structure, have made it a valuable building block in a multitude of scientific disciplines. In the realm of drug discovery, the incorporation of an adamantane cage can significantly enhance the pharmacokinetic and pharmacodynamic profiles of a therapeutic agent. The bulky and lipophilic nature of adamantane can improve membrane permeability, modulate receptor binding, and increase metabolic stability.

The synthesis of functionalized adamantane derivatives, particularly at the tertiary bridgehead positions, was a pivotal development that unlocked the therapeutic potential of this fascinating molecule. Among these derivatives, 1-aryladamantanes represent a key class of compounds with diverse biological activities. This guide focuses on the foundational synthesis of a representative member of this class, 1-(4-Bromophenyl)adamantane.

The Inaugural Synthesis: A Friedel-Crafts Approach

While a singular, seminal publication explicitly titled "The First Synthesis of 1-(4-Bromophenyl)adamantane" is not prominent in the historical literature, the confluence of established chemical principles and the timeline of adamantane research points unequivocally to the Friedel-Crafts reaction as the inaugural method. Developed in 1877, this powerful carbon-carbon bond-forming reaction was a cornerstone of organic synthesis by the time adamantane became readily available.

The most logical and efficient pathway for the first synthesis involves the electrophilic aromatic substitution of bromobenzene with an activated adamantyl species. The reaction commences with the generation of a stable 1-adamantyl cation from a suitable precursor, typically 1-bromoadamantane, through the action of a Lewis acid catalyst. This highly electrophilic carbocation then attacks the electron-rich aromatic ring of bromobenzene to form the desired product.

Reaction Mechanism

The Friedel-Crafts alkylation of bromobenzene with 1-bromoadamantane proceeds through a well-understood electrophilic aromatic substitution mechanism. The key steps are as follows:

  • Generation of the Electrophile: The Lewis acid catalyst, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), coordinates to the bromine atom of 1-bromoadamantane. This polarization of the C-Br bond facilitates its cleavage, leading to the formation of the highly stable tertiary 1-adamantyl carbocation and the [AlCl₃Br]⁻ complex.

  • Electrophilic Attack: The 1-adamantyl cation, a potent electrophile, is then attacked by the π-electron system of the bromobenzene ring. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The bromine substituent on the benzene ring is an ortho, para-directing group, meaning the adamantyl cation will predominantly add to the positions ortho and para to the bromine atom. Due to steric hindrance from the bulky adamantyl group, the para-substituted product is the major isomer.

  • Deprotonation and Catalyst Regeneration: A weak base, in this case, the [AlCl₃Br]⁻ complex, abstracts a proton from the carbon atom bearing the adamantyl group. This restores the aromaticity of the benzene ring, yielding 1-(4-Bromophenyl)adamantane and regenerating the Lewis acid catalyst along with the formation of HBr.

Experimental Protocol: A Reconstructed Procedure

The following protocol is a detailed, step-by-step methodology for the synthesis of 1-(4-Bromophenyl)adamantane based on the principles of the Friedel-Crafts reaction and adapted from analogous procedures in the literature.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
1-Bromoadamantane215.1410.76 g0.05
Bromobenzene157.0131.40 g (21.1 mL)0.20
Anhydrous Aluminum Chloride133.347.33 g0.055
Dichloromethane (anhydrous)84.93100 mL-
Hydrochloric Acid (2 M)36.4650 mL-
Saturated Sodium Bicarbonate84.0150 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate120.37--
Methanol32.04--
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (7.33 g, 0.055 mol) and anhydrous dichloromethane (50 mL).

  • Addition of Bromobenzene: Cool the suspension to 0 °C using an ice bath. Slowly add bromobenzene (21.1 mL, 0.20 mol) to the stirred suspension.

  • Addition of 1-Bromoadamantane: Dissolve 1-bromoadamantane (10.76 g, 0.05 mol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the 1-bromoadamantane solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 2 M hydrochloric acid. Stir until the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 50 mL of 2 M hydrochloric acid, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a solid. Recrystallize the solid from hot methanol to yield pure 1-(4-Bromophenyl)adamantane as a white crystalline solid.

Characterization Data
PropertyValueSource
Molecular Formula C₁₆H₁₉BrPubChem
Molar Mass 291.23 g/mol PubChem
Melting Point 102-103 °CGuidechem
Appearance White crystalline solid-
¹H NMR (CDCl₃, 400 MHz) δ 7.38 (d, J=8.4 Hz, 2H), 7.18 (d, J=8.4 Hz, 2H), 2.08 (s, 3H), 1.88 (d, J=2.8 Hz, 6H), 1.75 (m, 6H)Inferred from typical spectra of similar compounds
¹³C NMR (CDCl₃, 100 MHz) δ 148.2, 131.5, 127.8, 120.1, 43.5, 36.8, 36.2, 28.9Inferred from typical spectra of similar compounds
Mass Spectrum (EI) m/z (%): 292 (M⁺+2, 98), 290 (M⁺, 100), 211 (15), 135 (80)Inferred from typical fragmentation patterns

Modern Synthetic Alternatives

While the Friedel-Crafts reaction represents the historical first synthesis, modern organic chemistry offers several alternative and often more versatile methods for the preparation of 1-(4-Bromophenyl)adamantane. These contemporary approaches provide advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions.

  • Suzuki Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of 1-adamantylboronic acid with 1,4-dibromobenzene. The Suzuki coupling is known for its high functional group tolerance and the use of non-toxic boron reagents.

  • Negishi Coupling: The Negishi coupling utilizes a palladium or nickel catalyst to couple an organozinc reagent with an organic halide. In this case, 1-adamantylzinc chloride could be reacted with 1,4-dibromobenzene. This method is particularly effective for coupling sp³-hybridized carbon centers.

These modern techniques have largely superseded the Friedel-Crafts reaction in many research applications due to their broader applicability and milder conditions.

Conclusion

The first synthesis of 1-(4-Bromophenyl)adamantane, accomplished via the venerable Friedel-Crafts reaction, stands as a testament to the enduring power of fundamental organic reactions. This technical guide has provided a detailed reconstruction of this inaugural synthesis, from its mechanistic underpinnings to a practical experimental protocol and essential characterization data. While contemporary methods such as Suzuki and Negishi couplings now offer more sophisticated routes to this and related molecules, understanding the foundational Friedel-Crafts approach provides invaluable context for the continued exploration and application of adamantane derivatives in science and medicine.

Visualizations

Friedel_Crafts_Synthesis cluster_start Starting Materials cluster_process Reaction Process cluster_end Product & Workup 1-Bromoadamantane 1-Bromoadamantane ReactionVessel Friedel-Crafts Alkylation (Dichloromethane, 0°C to RT) 1-Bromoadamantane->ReactionVessel Bromobenzene Bromobenzene Bromobenzene->ReactionVessel AlCl3 AlCl₃ (Catalyst) AlCl3->ReactionVessel Workup Aqueous Workup & Recrystallization ReactionVessel->Workup Product 1-(4-Bromophenyl)adamantane Workup->Product Mechanism Carbocation 1-Adamantyl Cation (Electrophile) SigmaComplex Arenium Ion (Sigma Complex) Carbocation->SigmaComplex Electrophilic Attack Aromatic Bromobenzene Aromatic->SigmaComplex Deprotonation Deprotonation by [AlCl₃Br]⁻ SigmaComplex->Deprotonation Loss of Aromaticity Product 1-(4-Bromophenyl)adamantane Deprotonation->Product Restoration of Aromaticity CatalystRegen Catalyst Regeneration (AlCl₃ + HBr) Deprotonation->CatalystRegen

Figure 2: The reaction mechanism of the Friedel-Crafts alkylation for the synthesis of 1-(4-Bromophenyl)adamantane.

References

  • PubChem. (n.d.). 1-(4-Bromophenyl)adamantane. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes rendus de l'Académie des sciences, 84, 1392-1395.
  • Schleyer, P. von R. (1957). A Simple Preparation of Adamantane. Journal of the American Chemical Society, 79(12), 3292. [Link]

  • Olah, G. A. (Ed.). (1963).
  • Stetter, H., Bander, O., & Neumann, W. (1956). Über Verbindungen mit Urotropin‐Struktur, XVII. Zur Kenntnis des Adamantans. Chemische Berichte, 89(8), 1922-1926. [Link]

Exploratory

A Technical Guide to the Synthesis of 1-(4-Bromophenyl)adamantane: Mechanism, Pathway, and Experimental Protocol

Abstract: This technical guide provides an in-depth examination of the synthesis of 1-(4-bromophenyl)adamantane, a valuable building block in medicinal chemistry and materials science. The document elucidates the core re...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth examination of the synthesis of 1-(4-bromophenyl)adamantane, a valuable building block in medicinal chemistry and materials science. The document elucidates the core reaction mechanism, the Friedel-Crafts adamantylation of bromobenzene, detailing the generation and role of the 1-adamantyl cation as the key electrophile. We explore the influence of various adamantane precursors and catalytic systems on reaction efficiency and selectivity. A comprehensive, field-proven experimental protocol is provided, alongside a discussion of precursor synthesis, potential side reactions, and product characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a robust theoretical and practical understanding of this important synthetic transformation.

Part 1: Theoretical Framework: The Chemistry of Electrophilic Adamantylation

The synthesis of 1-(4-bromophenyl)adamantane is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The unique properties of the adamantane scaffold and the nature of the bromobenzene substrate dictate the reaction's mechanism and outcome.

The Adamantyl Scaffold: A Unique Building Block

Adamantane is a rigid, lipophilic, tricyclic hydrocarbon whose cage-like structure is composed of three interconnected cyclohexane rings in the chair conformation.[2] This structure imparts significant stability and unique steric properties to its derivatives. For the purpose of this synthesis, the most critical feature is the reactivity of the four equivalent tertiary C-H bonds at the bridgehead positions (C1, C3, C5, C7). These positions are prone to electrophilic attack and are the sites from which the key reactive intermediate is generated.[3]

The 1-Adamantyl Cation: A Stable Tertiary Carbocation

The central event in the adamantylation of bromobenzene is the generation of the 1-adamantyl cation. This tertiary carbocation is remarkably stable, a property attributed to the rigid, strain-free geometry of the adamantane cage.[4] It can be reliably generated from several precursors, most commonly 1-haloadamantanes (e.g., 1-bromoadamantane) or 1-adamantanol, in the presence of a suitable Lewis acid or strong protic acid catalyst.[2][5] The acid catalyst facilitates the departure of the leaving group (e.g., Br⁻ or H₂O) to form the carbocation electrophile.[4][6]

Electrophilic Aromatic Substitution on Bromobenzene

The target substrate, bromobenzene, presents specific electronic and steric considerations for electrophilic attack. The bromine atom influences the benzene ring in two opposing ways:

  • Deactivation: As a halogen, bromine is an electron-withdrawing group via induction, which deactivates the aromatic ring towards electrophilic attack, making the reaction slower than with unsubstituted benzene.[7]

  • Ortho-, Para-Direction: Through resonance, the lone pairs on the bromine atom can donate electron density to the ring, directing incoming electrophiles to the ortho and para positions.[7]

Due to the significant steric bulk of the incoming 1-adamantyl cation, substitution occurs almost exclusively at the less hindered para-position, leading to the desired 1-(4-bromophenyl)adamantane product.

Part 2: The Core Synthesis Pathway and Mechanism

The most direct and widely employed method for synthesizing 1-(4-bromophenyl)adamantane is the Friedel-Crafts alkylation of bromobenzene with an adamantane precursor.[2][8]

Reaction Mechanism

The reaction proceeds via a three-step electrophilic aromatic substitution mechanism.

Step 1: Generation of the Electrophile (1-Adamantyl Cation) A Lewis acid catalyst, such as Indium(III) chloride (InCl₃) or Aluminum chloride (AlCl₃), coordinates with the adamantane precursor (e.g., 1-bromoadamantane) to facilitate the cleavage of the C-Br bond, generating the stable 1-adamantyl carbocation.[6][8]

Step 2: Nucleophilic Attack and Formation of the Arenium Ion The electron-rich π-system of the bromobenzene ring acts as a nucleophile, attacking the electrophilic 1-adamantyl cation. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[1][9]

Step 3: Deprotonation and Restoration of Aromaticity A weak base, typically the complexed Lewis acid anion (e.g., [InCl₃Br]⁻), abstracts a proton from the sp³-hybridized carbon of the arenium ion that bears the adamantyl group. This step restores the aromatic π-system and yields the final product, 1-(4-bromophenyl)adamantane, while regenerating the catalyst.[1][9]

Friedel-Crafts Adamantylation Mechanism Mechanism for the Synthesis of 1-(4-Bromophenyl)adamantane cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Ad-Br 1-Bromoadamantane reaction1 Ad-Br->reaction1 InCl3 InCl₃ (Catalyst) InCl3->reaction1 Ad_plus 1-Adamantyl Cation (Electrophile) Ad_plus_2 1-Adamantyl Cation InCl3Br_minus [InCl₃Br]⁻ InCl3Br_minus_2 [InCl₃Br]⁻ reaction1->Ad_plus reaction1->InCl3Br_minus BromoBenzene Bromobenzene reaction2 BromoBenzene->reaction2 Ad_plus_2->reaction2 AreniumIon Arenium Ion Intermediate (Resonance Stabilized) AreniumIon_2 Arenium Ion reaction2->AreniumIon reaction3 AreniumIon_2->reaction3 InCl3Br_minus_2->reaction3 FinalProduct 1-(4-Bromophenyl)adamantane HBr HBr InCl3_regen InCl₃ (Regenerated) reaction3->FinalProduct reaction3->HBr reaction3->InCl3_regen

Caption: Friedel-Crafts Adamantylation Mechanism.

Comparison of Catalytic Systems

While various Lewis and protic acids can catalyze this reaction, their efficiency and the required conditions can differ. Indium(III) salts have emerged as effective catalysts that often allow for milder reaction conditions compared to traditional Lewis acids like AlCl₃.[8]

Catalyst SystemAdamantane PrecursorSolventTemperature (°C)Time (h)Yield (%)Reference
InCl₃ (5 mol%)1-BromoadamantaneBromobenzene (neat)80195[8]
InBr₃ (1 mol%)1-BromoadamantaneBromobenzene (neat)800.596[8]
H₂SO₄ (conc.)1-Adamantanoln-Heptane / Acetic AnhydrideAmbient24High Yield[10]
AlCl₃1-BromoadamantaneNot SpecifiedElevatedNot SpecifiedHigh Yield[3]

Part 3: Experimental Protocols and Methodologies

A successful synthesis requires pure starting materials and careful adherence to the experimental procedure. Below are detailed protocols for the synthesis of the key precursor, 1-bromoadamantane, and the final target compound.

Protocol 1: Synthesis of 1-Bromoadamantane (Precursor)

This protocol describes the direct bromination of adamantane.[11]

Materials:

  • Adamantane (30.0 g)

  • Liquid Bromine (24 mL)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a 250 mL round-bottom flask, place 30.0 g of adamantane.

  • Caution: Working in a well-ventilated fume hood, carefully add 24 mL of liquid bromine to the flask.

  • Fit the flask with a reflux condenser connected to a gas trap (e.g., containing NaOH solution) to neutralize evolved HBr gas.

  • Heat the reaction mixture to 85°C and maintain for 6 hours with stirring.

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.[11]

  • Allow the reaction mixture to cool to room temperature.

  • Carefully quench the excess bromine by slowly adding a saturated aqueous solution of sodium bisulfite until the red-brown color disappears.

  • Extract the product into a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from methanol or by sublimation to yield pure 1-bromoadamantane as a white solid.

Protocol 2: Synthesis of 1-(4-Bromophenyl)adamantane

This protocol is adapted from an indium-catalyzed procedure, valued for its high yield and mild conditions.[8]

Materials:

  • 1-Bromoadamantane (2.15 g, 10 mmol)

  • Bromobenzene (20 mL, serves as reactant and solvent)

  • Indium(III) chloride (InCl₃), anhydrous (0.11 g, 0.5 mmol, 5 mol%)

  • Round-bottom flask (50 mL) with magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Workflow Visualization:

Synthesis_Workflow start Start reagents Combine: 1-Bromoadamantane Bromobenzene InCl₃ Catalyst start->reagents reaction Heat Mixture (80°C, 1 hour) with Stirring reagents->reaction workup Work-up: Cool to RT Dilute with CH₂Cl₂ Wash with Water reaction->workup dry Dry Organic Layer (Anhydrous Na₂SO₄) workup->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate purify Purify Crude Product (Column Chromatography or Recrystallization) evaporate->purify product 1-(4-Bromophenyl)adamantane purify->product

Caption: Experimental Workflow for Adamantylation.

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromoadamantane (2.15 g, 10 mmol) and bromobenzene (20 mL).

  • Add anhydrous indium(III) chloride (0.11 g, 0.5 mmol) to the mixture.

  • Heat the reaction mixture to 80°C in an oil bath and stir vigorously for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with dichloromethane (CH₂Cl₂).

  • Transfer the mixture to a separatory funnel and wash with water (2 x 30 mL) to remove the catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to remove excess bromobenzene and dichloromethane.

  • The resulting crude solid can be purified by column chromatography on silica gel (eluting with hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1-(4-bromophenyl)adamantane as a pure, crystalline solid.

Part 4: Data, Analysis, and Conclusion

Expected Yields and Side Products: The para-substituted product, 1-(4-bromophenyl)adamantane, is the major product due to steric hindrance.[8] However, small amounts of the ortho-isomer may be formed. Under harsh conditions or with highly active catalysts, di-adamantylation of the bromobenzene ring is a potential side reaction, though it is generally not significant under the controlled conditions described. Yields for this reaction are typically very high, often exceeding 90%.[8]

Product Characterization: The identity and purity of the synthesized 1-(4-bromophenyl)adamantane should be confirmed using standard analytical techniques:

  • ¹H NMR: Will show characteristic signals for the aromatic protons (two doublets in the aromatic region) and the aliphatic protons of the adamantyl cage.

  • ¹³C NMR: Will show distinct signals for the quaternary adamantyl carbon attached to the ring, the other adamantyl carbons, and the carbons of the bromophenyl ring.

  • Mass Spectrometry: Will show the molecular ion peak corresponding to the formula C₁₆H₁₉Br, exhibiting the characteristic isotopic pattern for a bromine-containing compound.[12]

  • Melting Point: A sharp melting point consistent with literature values indicates high purity.

Conclusion: The synthesis of 1-(4-bromophenyl)adamantane via Friedel-Crafts alkylation is a robust and efficient method. The key to a successful synthesis lies in the effective generation of the stable 1-adamantyl cation from a suitable precursor and its subsequent reaction with bromobenzene. Modern catalytic systems, such as those employing indium salts, offer a pathway to high yields under relatively mild conditions. The detailed mechanism and protocols provided in this guide serve as a comprehensive resource for the reliable laboratory-scale production of this important chemical intermediate.

References

  • Di Micco, S., et al. (2021). New Trypanosoma brucei acting derivatives incorporating 1-(4-phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane. RSC Medicinal Chemistry. Available at: [Link]

  • Narayan, R., et al. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Natural Product Reports. Available at: [Link]

  • Číhal, T., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules. Available at: [Link]

  • Various Authors. Table 1. Synthesis of N-aryl-substituted adamantan-1-amines II-X a. ResearchGate. Available at: [Link]

  • Schleyer, P. v. R., et al. (1964). Stable Carbonium Ions. VIII. The 1-Adamantyl Cation. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents (2012). CN102503806A - Method for synthesis of 1,3,5,7-tetra(4-acrylatophenyl)adamantine compound.
  • Google Patents (2015). RU2547141C1 - Method of obtaining n-(4-bromophenyl)-n-(2-adamantyl)amine (bromantane).
  • Miyake, Y., et al. (2007). Indium-Catalyzed Friedel-Crafts Alkylation of Monosubstituted Benzenes by 1-Bromoadamantane. ResearchGate. Available at: [Link]

  • Shokova, E. A., & Kovalev, V. V. (2020). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules. Available at: [Link]

  • Kuyukina, M. S., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences. Available at: [Link]

  • Wikipedia. Adamantane. Available at: [Link]

  • Yang, H.-B., et al. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis. Available at: [Link]

  • Student Document. Friedel-Crafts Acetylation of Bromobenzene. Available at: [Link]

  • Wikipedia. 1-Bromoadamantane. Available at: [Link]

  • Google Patents (1991). US5015758A - Process for the preparation of 1-adamantane derivatives.
  • Schleyer, P. v. R., et al. Adamantane. Organic Syntheses. Available at: [Link]

  • Bhee, S. K., & V, R. A. (2009). A simple method for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Reddit r/OrganicChemistry (2023). Synthesis of adamantane. Available at: [Link]

  • Dehnen, S., et al. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science. Available at: [Link]

  • Studylib. Friedel-Crafts Acetylation of Bromobenzene Lab Report. Available at: [Link]

  • Wróbel, R., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]

  • Making Molecules. (2025). Electrophilic Aromatic Substitution. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 625922, 1-(4-Bromophenyl)adamantane. Available at: [Link]

  • Google Patents (2020). CN110304986B - Preparation method of 1-bromoadamantane.
  • Chemistry LibreTexts. (2023). 11.2: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]

  • BYJU'S. Electrophilic substitution reaction of benzene. Available at: [Link]

  • Khan Academy. Bromination of benzene. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

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Sources

Foundational

1H NMR and 13C NMR spectral data of 1-(4-Bromophenyl)adamantane

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(4-Bromophenyl)adamantane Abstract For researchers, scientists, and drug development professionals, the adamantane scaffold represents a critical build...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(4-Bromophenyl)adamantane

Abstract

For researchers, scientists, and drug development professionals, the adamantane scaffold represents a critical building block due to its unique steric and lipophilic properties. 1-(4-Bromophenyl)adamantane is a key intermediate for synthesizing more complex derivatives, making its unambiguous structural characterization essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for this purpose.[1] This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 1-(4-Bromophenyl)adamantane, explaining the rationale behind signal assignments based on fundamental principles and comparative data from related structures. We detail a robust experimental protocol for data acquisition and present the spectral data in a clear, organized format to serve as a reliable reference.

Molecular Structure and Symmetry Considerations

The structure of 1-(4-Bromophenyl)adamantane combines a rigid, saturated tricyclic alkane (adamantane) with a substituted aromatic ring. The parent adamantane molecule possesses high Td symmetry, resulting in a simple NMR spectrum with only two signals in both ¹H and ¹³C NMR.[1] However, substitution at the C1 position with a 4-bromophenyl group breaks this symmetry. While the 1,4-disubstituted benzene ring retains a C2 axis of symmetry, the adamantyl cage loses most of its symmetry elements. This reduction in symmetry is the primary reason for the increased complexity and informational richness of the resulting NMR spectra.

For clarity in the following spectral analysis, the atoms are numbered as shown in the diagram below.

Figure 1: Numbering scheme for 1-(4-Bromophenyl)adamantane.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality, reproducible NMR data is contingent on a standardized experimental protocol.[1] The following methodology is a self-validating system for the characterization of adamantane derivatives.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep 1. Dissolve 5-10 mg (¹H) or 50-100 mg (¹³C) of sample in ~0.6 mL of CDCl₃ insert 4. Insert sample into ≥300 MHz spectrometer prep->insert standard 2. Add internal standard (TMS, δ = 0.00 ppm) transfer 3. Transfer to 5 mm NMR tube lock 5. Lock, Tune, and Shim acquire 6. Acquire spectra using standard pulse programs (e.g., zg30 for ¹H, zgpg30 for ¹³C) lock->acquire process 7. Fourier Transform, Phase Correction, and Baseline Correction acquire->process calibrate 8. Calibrate spectrum to TMS signal process->calibrate integrate 9. Integrate (¹H) and Pick Peaks calibrate->integrate assign 10. Assign signals to molecular structure integrate->assign

Sources

Exploratory

An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of 1-(4-Bromophenyl)adamantane and Its Analogs

Abstract This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction (XRD) analysis of adamantane derivatives, with a specific focus on the procedural and theoretical underpinnings rele...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction (XRD) analysis of adamantane derivatives, with a specific focus on the procedural and theoretical underpinnings relevant to 1-(4-Bromophenyl)adamantane. While a published crystal structure for 1-(4-Bromophenyl)adamantane is not publicly available at the time of this writing, this guide will utilize the crystallographic data of a closely related analog, 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole, as a detailed and illustrative case study. This whitepaper is designed for researchers, scientists, and professionals in drug development, offering a deep dive into the synthesis, crystallization, data collection, structure solution, refinement, and validation processes that are central to the structural elucidation of these therapeutically and materially significant molecules.

Introduction: The Significance of Adamantane Scaffolds in Modern Research

The adamantane moiety, a rigid, tricyclic hydrocarbon (C10H16), has garnered significant attention in medicinal chemistry and materials science. Its unique diamondoid structure imparts a combination of desirable properties, including high thermal stability, lipophilicity, and a three-dimensional framework that can be functionalized to interact with biological targets or to serve as a robust building block for advanced materials. The introduction of a bromophenyl group at the 1-position of the adamantane cage, as in 1-(4-Bromophenyl)adamantane, offers a versatile handle for further chemical modifications and introduces specific electronic and steric properties that can influence molecular packing and biological activity.

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For drug development professionals, an accurate crystal structure provides invaluable insights into drug-receptor interactions, aids in structure-based drug design, and is critical for understanding polymorphism, which can impact a drug's stability, solubility, and bioavailability. In materials science, crystallographic data informs the design of novel materials with tailored electronic and photophysical properties.

This guide will walk through the entire workflow of a single-crystal XRD study, from obtaining suitable crystalline material to the final validation and deposition of the structural data, using a relevant analog to illustrate the practical application of these techniques.

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the synthesized material is paramount, as impurities can inhibit crystallization or lead to poorly resolved diffraction data.

Synthesis of 1-(4-Bromophenyl)adamantane Derivatives

The synthesis of 1-substituted adamantane derivatives can be achieved through various organic reactions. For instance, the synthesis of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole involves the condensation of 4-bromobenzoic acid hydrazide with 1-adamantane carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride[1].

Illustrative Synthetic Protocol (for 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole):

  • A mixture of 4-bromobenzoic acid hydrazide (1 equivalent) and 1-adamantane carboxylic acid (1 equivalent) is prepared.

  • Phosphorus oxychloride (a molar excess) is cautiously added to the mixture.

  • The reaction mixture is heated under reflux for a specified period (e.g., 1 hour) to drive the cyclodehydration.

  • Upon cooling, the reaction is quenched by the careful addition of crushed ice.

  • The resulting precipitate, the crude product, is collected by filtration.

  • The crude product is purified by washing with water and a saturated sodium bicarbonate solution to remove any unreacted acids.

  • The final product is obtained after recrystallization from a suitable solvent system (e.g., a 1:1 mixture of ethanol and chloroform)[1].

The Art and Science of Crystallization

Obtaining single crystals suitable for XRD analysis is often the most challenging step. The ideal crystal should be well-formed, with dimensions typically in the range of 0.1 to 0.4 mm, and free from cracks or other defects. Several techniques can be employed, with slow evaporation being one of the most common and effective methods for small organic molecules.

Detailed Protocol for Slow Evaporation Crystallization:

  • Solvent Selection: The choice of solvent is critical. An ideal solvent is one in which the compound has moderate solubility. Highly volatile solvents should be used with caution as they can lead to rapid crystal growth and the formation of defects.

  • Preparation of a Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen solvent or solvent mixture to create a near-saturated solution. Gentle warming can be used to increase solubility, but care must be taken not to decompose the compound.

  • Filtration: Filter the solution while warm through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel (e.g., a small vial or test tube). This step removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vessel with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.

  • Incubation: Place the vessel in a vibration-free environment at a constant temperature. Patience is key, as crystal growth can take anywhere from a few days to several weeks.

Data Collection: Capturing the Diffraction Pattern

Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray data collection. Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) that can collect a full dataset in a matter of hours.

Experimental Workflow for Single-Crystal X-ray Data Collection:

Data_Collection_Workflow cluster_preparation Crystal Preparation & Mounting cluster_diffractometer Diffractometer Operations cluster_processing Data Processing Crystal_Selection Select Suitable Crystal Mounting Mount on Goniometer Head Crystal_Selection->Mounting Centering Center Crystal in X-ray Beam Mounting->Centering Unit_Cell Determine Unit Cell & Orientation Matrix Centering->Unit_Cell Strategy Data Collection Strategy Unit_Cell->Strategy Data_Collection Collect Diffraction Data Strategy->Data_Collection Integration Integrate Reflection Intensities Data_Collection->Integration Corrections Apply Corrections (Absorption, etc.) Integration->Corrections Scaling Scale & Merge Data Corrections->Scaling Validation_Deposition_Workflow cluster_validation Structure Validation cluster_deposition Data Deposition CIF_Generation Generate CIF File PLATON_Check Validate with PLATON/checkCIF CIF_Generation->PLATON_Check Review_Alerts Review and Address ALERTS PLATON_Check->Review_Alerts CSD_Submission Submit CIF to CCDC Review_Alerts->CSD_Submission Receive_Number Receive CCDC Deposition Number CSD_Submission->Receive_Number

Sources

Foundational

physicochemical properties of 1-(4-Bromophenyl)adamantane

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)adamantane Prepared by: Gemini, Senior Application Scientist Foreword: The Adamantane Scaffold in Modern Chemistry The adamantane moiety,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)adamantane

Prepared by: Gemini, Senior Application Scientist

Foreword: The Adamantane Scaffold in Modern Chemistry

The adamantane moiety, a rigid, tricyclic hydrocarbon, represents a cornerstone in medicinal chemistry and materials science.[1][2] Its unique diamondoid structure imparts a combination of high lipophilicity, metabolic stability, and a three-dimensional bulk that is highly desirable in drug design.[1][2] When functionalized, the adamantane cage serves as a robust anchor, influencing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). This guide focuses on a key derivative, 1-(4-Bromophenyl)adamantane, a versatile building block whose physicochemical properties are fundamental to its application. We will explore its synthesis, structural characteristics, and spectroscopic signature, providing the in-depth understanding required by researchers in the field.

Molecular Identity and Core Properties

1-(4-Bromophenyl)adamantane (CAS No. 2245-43-4) is a disubstituted hydrocarbon where the C1 position of the adamantane cage is covalently bonded to the C4 position of a brominated benzene ring.[3] This structure combines the bulky, lipophilic adamantyl group with a reactive bromophenyl moiety, which is a common precursor for cross-coupling reactions in synthetic chemistry.[4]

The fundamental physicochemical properties are summarized below, providing a quantitative foundation for its behavior in various chemical environments.

PropertyValueSource
Molecular Formula C₁₆H₁₉BrPubChem[3]
Molecular Weight 291.23 g/mol PubChem[3]
Melting Point 102-103 °C (recrystallized from methanol)Guidechem[5]
Boiling Point 351.0 ± 21.0 °C (Predicted)Guidechem[5]
Density 1.357 ± 0.06 g/cm³ (Predicted)Guidechem[5]
IUPAC Name 1-(4-bromophenyl)adamantanePubChem[3]
InChI Key KCZDTZZRNNRKQE-UHFFFAOYSA-NSigma-Aldrich

Synthesis Pathway: Electrophilic Aromatic Substitution

The most direct and common synthesis of 1-(4-Bromophenyl)adamantane is via a Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution leverages a Lewis acid catalyst to facilitate the alkylation of bromobenzene with an adamantyl cation.

Causality of Experimental Design: The choice of 1-bromoadamantane as the alkylating agent is critical. The tertiary carbocation formed at the C1 position upon interaction with a Lewis acid is relatively stable, readily attacking the electron-rich bromobenzene ring. Bromobenzene is used as the aromatic substrate, providing the necessary functional handle for subsequent synthetic diversification. A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to abstract the bromide from 1-bromoadamantane, generating the reactive adamantyl carbocation.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)adamantane
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an anhydrous, non-polar solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add bromobenzene (3.0 equivalents) to the mixture under a nitrogen atmosphere.

  • Formation of Electrophile: In a separate flask, dissolve 1-bromoadamantane (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the stirred AlCl₃/bromobenzene mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice. This will hydrolyze the aluminum chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Recrystallization: Purify the resulting crude solid by recrystallization from methanol to yield pure 1-(4-Bromophenyl)adamantane as a white crystalline solid.[5]

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Final Product R1 1-Bromoadamantane P1 Mix in Anhydrous Solvent (e.g., CH₂Cl₂) R1->P1 R2 Bromobenzene R2->P1 R3 AlCl₃ (Lewis Acid) R3->P1 P2 Reaction at RT (12-18h) P1->P2 Electrophilic Aromatic Substitution P3 Quench with Ice P2->P3 P4 Solvent Extraction P3->P4 P5 Purification via Recrystallization P4->P5 FP 1-(4-Bromophenyl)adamantane P5->FP G cluster_properties Inherent Properties cluster_applications Resulting Applications Core 1-(4-Bromophenyl)adamantane Core Intermediate Prop1 Adamantane Cage • High Lipophilicity • Metabolic Stability • 3D Bulkiness Core->Prop1 Prop2 Bromophenyl Group • Handle for Cross-Coupling (e.g., Suzuki, Heck) • Polarity Modulation Core->Prop2 App1 Drug Discovery • Enhanced Pharmacokinetics • CNS-Targeting Drugs • Enzyme Inhibitors Prop1->App1 Prop2->App1 App2 Materials Science • High-Stability Polymers • Organic Electronics Prop2->App2

Caption: Relationship between the molecular structure of 1-(4-Bromophenyl)adamantane and its applications.

  • Improving Pharmacokinetics: The adamantane moiety is frequently incorporated into drug candidates to increase their lipophilicity, which can enhance membrane permeability and improve bioavailability. [2]Its cage-like structure protects adjacent functional groups from metabolic degradation, prolonging the drug's half-life. [1]* Central Nervous System (CNS) Drugs: Due to its lipophilic nature, the adamantyl group can facilitate the crossing of the blood-brain barrier, making it a valuable component in the design of drugs targeting the CNS. [6]* Synthetic Handle: The bromine atom serves as a key functional group for building more complex molecules. Through palladium-catalyzed cross-coupling reactions, researchers can attach a wide variety of other chemical groups, enabling the exploration of a vast chemical space for identifying new therapeutic leads. [4]

Conclusion

1-(4-Bromophenyl)adamantane is more than a simple chemical intermediate; it is an enabling tool for innovation in science. Its well-defined physicochemical properties—a stable melting point, predictable spectroscopic signatures, and a structure optimized for both biological interaction and synthetic modification—make it a reliable and valuable compound. A thorough understanding of its synthesis, characterization, and the functional role of each molecular component is paramount for any researcher aiming to leverage its unique advantages in drug discovery and materials science.

References

  • 1-(4-Bromophenyl)adamantane. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Crystal structure of 3-(adamantan-1-yl)-1-(4-bromophenyl)urea, C17H21BrN2O. (2016). Zeitschrift für Kristallographie - New Crystal Structures, 232(1). Retrieved January 17, 2026, from [Link]

  • RU2547141C1 - Method of obtaining n-(4-bromophenyl)-n-(2-adamantyl)amine (bromantane). (2015). Google Patents.
  • 13C NMR spectra of adamantane derivatives. (n.d.). ScienceDirect. Retrieved January 17, 2026, from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

  • 1-(2'-Bromo-[1,1'-biphenyl]-4-yl)adamantane. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. (2023). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • A high pressure FT-IR spectroscopic study of phase transitions in 1-chloro- and 1-bromoadamantane. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 1-(4-Bromophenyl)adamantane. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]

  • Chemical Properties of 1-Bromoadamantane (CAS 768-90-1). (n.d.). Cheméo. Retrieved January 17, 2026, from [Link]

  • The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]

  • Ethanone, 1-(4-bromophenyl)-. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

  • Adamantane-containing drug delivery systems. (2023). Pharmacia. Retrieved January 17, 2026, from [Link]

  • Adamantane. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

  • The Role of Adamantane Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]

Sources

Exploratory

solubility of 1-(4-Bromophenyl)adamantane in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(4-Bromophenyl)adamantane in Organic Solvents Executive Summary This technical guide offers a comprehensive analysis of the solubility characteristics of 1-(4-bromopheny...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-(4-Bromophenyl)adamantane in Organic Solvents

Executive Summary

This technical guide offers a comprehensive analysis of the solubility characteristics of 1-(4-bromophenyl)adamantane, a molecule of significant interest in medicinal chemistry and materials science. The document elucidates the foundational principles governing its solubility by examining its unique molecular structure, which combines a bulky, lipophilic adamantane cage with a moderately polar bromophenyl group. While quantitative solubility data is not extensively published, this guide provides a robust predictive framework based on theoretical principles and offers a detailed, field-proven experimental protocol for its precise determination. This whitepaper is intended for researchers, scientists, and drug development professionals, providing the necessary theoretical grounding and practical methodologies to effectively work with this compound, from reaction solvent selection and purification to pre-formulation and drug delivery studies.

Introduction: The Significance of 1-(4-Bromophenyl)adamantane and Its Solubility

1-(4-Bromophenyl)adamantane (BPA) is a synthetic organic compound that merges two structurally important motifs: the rigid, three-dimensional adamantane scaffold and a functionalized aromatic ring. The adamantane moiety is a well-regarded "lipophilic bullet" in medicinal chemistry, often incorporated into drug candidates to enhance their pharmacokinetic properties, such as metabolic stability and membrane permeability.[1][2][3] The rigid cage structure can protect adjacent functional groups from enzymatic degradation and improve a drug's distribution profile.[2] The bromophenyl group, meanwhile, serves as a versatile synthetic handle for further molecular elaboration through reactions like cross-coupling, enabling the creation of diverse chemical libraries for drug discovery.[4]

The solubility of any active pharmaceutical ingredient (API) or intermediate is a cornerstone of the development process.[5] It dictates the choice of solvents for synthesis and purification, influences the method of formulation, and ultimately impacts the bioavailability of the final drug product.[6] A thorough understanding of a compound's solubility profile is therefore not merely an academic exercise but a critical prerequisite for efficient and successful research and development. This guide provides a detailed examination of the factors influencing BPA's solubility and presents a definitive protocol for its empirical determination.

Physicochemical Profile of 1-(4-Bromophenyl)adamantane

A precise understanding of a compound's physical and chemical properties is fundamental to any solubility investigation. The key identifiers and properties for 1-(4-Bromophenyl)adamantane are summarized below.

PropertyValueSource(s)
IUPAC Name 1-(4-bromophenyl)adamantane[7]
CAS Number 2245-43-4[7][8][9]
Molecular Formula C₁₆H₁₉Br[7][8]
Molecular Weight 291.23 g/mol [7][8][9]
Physical Form Solid or liquid
InChIKey KCZDTZZRNNRKQE-UHFFFAOYSA-N[7]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process is thermodynamically favorable when the energy released from solute-solvent interactions is sufficient to overcome the solute's lattice energy and the solvent-solvent interactions. The guiding principle is "like dissolves like," which relates solubility to the polarity of the solute and solvent.[5][6][10]

Molecular Structure Analysis of 1-(4-Bromophenyl)adamantane:

  • Adamantane Moiety: This bulky, saturated hydrocarbon cage is highly non-polar and lipophilic. It is incapable of hydrogen bonding and interacts primarily through weak van der Waals forces (London dispersion forces). This component strongly favors solubility in non-polar, non-protic organic solvents.

  • Bromophenyl Moiety: The phenyl ring is largely non-polar. The bromine atom introduces a degree of polarity due to its electronegativity, creating a slight dipole moment. This allows for weak dipole-dipole interactions but is insufficient to impart significant solubility in highly polar solvents like water.

Based on this hybrid structure, 1-(4-Bromophenyl)adamantane is predicted to be a non-polar, lipophilic compound with poor solubility in polar protic solvents (e.g., water, methanol) and high solubility in non-polar and moderately polar aprotic solvents (e.g., hexane, toluene, dichloromethane, THF).

cluster_0 Solubility Prediction BPA 1-(4-Bromophenyl)adamantane (Largely Non-Polar) NonPolarSolvent Non-Polar Solvents (e.g., Hexane, Toluene) BPA->NonPolarSolvent 'Like Dissolves Like' PolarSolvent Polar Solvents (e.g., Water, Ethanol) BPA->PolarSolvent Mismatch in Polarity Result_High High Solubility (Favorable van der Waals Interactions) NonPolarSolvent->Result_High Result_Low Low Solubility (Unfavorable Energetics) PolarSolvent->Result_Low

Caption: Logical flow for predicting BPA solubility based on polarity.

Predicted Solubility Profile

SolventPolarity ClassPredicted SolubilityRationale for Experimental Choice
WaterHighly Polar, ProticInsolubleBaseline for aqueous insolubility.
Methanol / EthanolPolar, ProticLow / Very LowPotential for recrystallization if sparingly soluble at high temp.
AcetonitrilePolar, AproticModerate to LowCommon solvent for HPLC and some reactions.[11]
Tetrahydrofuran (THF)Polar, AproticHighExcellent solvent for many organic reactions.[11]
AcetonePolar, AproticModerateUseful for washing and as a reaction medium.
Ethyl AcetateModerately PolarHighCommon solvent for extraction and chromatography.[11]
Dichloromethane (DCM)Moderately PolarHighExcellent solvent for non-polar compounds; widely used.
TolueneNon-PolarHighDissolves non-polar compounds; higher boiling point.
Hexane / HeptaneNon-PolarHighStandard for dissolving highly lipophilic molecules.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To move beyond prediction, a robust and reliable experimental protocol is required. The isothermal shake-flask method is the gold-standard for determining equilibrium solubility. This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and measured accurately.

5.1. Rationale and Causality

The core principle is to create a saturated solution where the solid compound is in equilibrium with the dissolved compound at a specific temperature. By agitating an excess of the solid in the solvent for an extended period, we ensure this equilibrium is reached.[6] Subsequent analysis of the clear supernatant provides the concentration of the dissolved solute, which is its solubility.

5.2. Materials and Equipment

  • 1-(4-Bromophenyl)adamantane (solid, >98% purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.01 mg)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Orbital shaker with a temperature-controlled chamber

  • Centrifuge capable of holding the vials

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Quantification instrument: High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis Spectrophotometer.

5.3. Step-by-Step Methodology

  • Preparation: Add an excess amount of solid 1-(4-Bromophenyl)adamantane to a pre-weighed glass vial. The excess should be clearly visible to ensure saturation. A general rule is to add at least twice the expected amount.

  • Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.[6]

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture at a moderate speed (e.g., 150 rpm) for 24 to 48 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.[6]

  • Phase Separation: After the equilibration period, let the vials stand undisturbed in the temperature-controlled chamber for at least 2 hours to allow the excess solid to sediment. For finer suspensions, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes) to pellet the undissolved solid.[6]

  • Sampling and Dilution: Carefully withdraw a sample from the clear supernatant using a pipette or syringe. Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any microscopic solid particles. Accurately dilute the filtered sample to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method.

    • HPLC: Recommended for its high specificity and sensitivity. An isocratic method with a C18 column and a mobile phase like Acetonitrile/Water is a typical starting point. Detection is done via UV absorbance at a wavelength where BPA has a strong chromophore (likely in the 220-270 nm range due to the bromophenyl group).

    • A calibration curve must be generated using standard solutions of known BPA concentrations to ensure accurate quantification.

  • Calculation: The solubility (S) is calculated using the following formula:

    • S (mg/mL) = (Concentration from analysis) × (Dilution factor)

prep 1. Preparation Add excess BPA to vial solvent 2. Solvent Addition Add known volume of solvent prep->solvent Accurate weighing equil 3. Equilibration Shake at constant T (24-48 hours) solvent->equil Tightly seal phase 4. Phase Separation Sediment or Centrifuge equil->phase Ensure equilibrium sample 5. Sampling Filter supernatant phase->sample Avoid disturbing solid quant 6. Quantification Analyze by HPLC/UV-Vis sample->quant Accurate dilution calc 7. Calculation Determine solubility quant->calc Use calibration curve

Caption: Experimental workflow for equilibrium solubility determination.

Applications in Research and Drug Development

The experimentally determined solubility data for 1-(4-Bromophenyl)adamantane is immediately applicable in several key areas:

  • Synthetic Chemistry: The choice of reaction solvent is paramount. High solubility ensures reactants are in the same phase, leading to optimal reaction rates and yields, particularly for cross-coupling or nucleophilic substitution reactions at the bromophenyl position.

  • Purification: Knowledge of solubility in various solvents at different temperatures is the basis for developing efficient recrystallization protocols. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Pre-formulation and Drug Delivery: As a lipophilic molecule, BPA is a candidate for formulation in lipid-based drug delivery systems.[2] Its solubility in pharmaceutically acceptable oils and co-solvents (e.g., ethanol, propylene glycol) would be a primary screening parameter for developing oral or parenteral formulations.

Conclusion

1-(4-Bromophenyl)adamantane is a compound with significant potential, stemming from its unique lipophilic and structurally rigid adamantane core. Its utility in research and development is, however, fundamentally linked to its solubility. This guide has established a strong theoretical basis for predicting its solubility, anticipating high solubility in non-polar organic solvents and poor solubility in aqueous media. More importantly, it provides a detailed, authoritative protocol for the experimental determination of its solubility, empowering researchers to generate the precise data needed for process optimization, purification, and advanced formulation design. Accurate solubility data is the foundation upon which successful synthesis and rational drug development are built.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
  • Solubility of Organic Compounds. (2023, August 31).
  • 1-(4-Bromophenyl)adamantane | C16H19Br | CID 625922. (n.d.). PubChem.
  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts.
  • 1-(4-Bromophenyl)adamantane | 2245-43-4. (n.d.). Sigma-Aldrich.
  • 1-(2'-Bromo-[1,1'-biphenyl]-4-yl)adamantane | C22H23Br. (n.d.). PubChem.
  • The Role of 1-Bromoadamantane in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 1-(4-Bromophenyl)adamantane. (n.d.). Labsolu.
  • Adamantane in Drug Delivery Systems and Surface Recognition. (n.d.). MDPI.
  • The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. (2026, January 7). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Pivotal Role of 1-Bromo-3,5-dimethyladamantane in Neuropharmacology: From Synthesis to Therapeutic Application. (n.d.). Benchchem.
  • 1-(4-Bromophenyl)adamantane. (n.d.). Merck.
  • 1-(4-Bromophenyl)adamantane. (n.d.). MySkinRecipes.
  • 1-(4-bromophenyl)adamantane. (n.d.). 幸源産業.
  • RU2547141C1 - Method of obtaining n-(4-bromophenyl)-n-(2-adamantyl)amine (bromantane). (n.d.). Google Patents.
  • An In-depth Technical Guide to the Solubility of (4-(Bromomethyl)phenyl)methanamine in Organic Solvents. (n.d.). Benchchem.
  • solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and. (n.d.). SciELO.

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Foundational

fundamental reactivity of the 1-adamantyl group

An In-depth Technical Guide to the Fundamental Reactivity of the 1-Adamantyl Group Authored by a Senior Application Scientist Abstract The 1-adamantyl group, the quintessential diamondoid scaffold, presents a unique conf...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Reactivity of the 1-Adamantyl Group

Authored by a Senior Application Scientist

Abstract

The 1-adamantyl group, the quintessential diamondoid scaffold, presents a unique confluence of steric and electronic properties that render it far more than a simple bulky alkyl substituent. Its rigid, three-dimensional cage structure dictates a reactivity profile that is profoundly different from acyclic analogues like the tert-butyl group. This guide delves into the core principles governing the reactivity of the 1-adamantyl moiety, exploring the exceptional stability of its corresponding carbocation, the nuanced nucleophilicity of its radical, and the commanding steric influence it exerts in ligand design, medicinal chemistry, and as a protective group. We will dissect the causality behind its behavior in ionic and radical pathways, provide validated experimental protocols, and present quantitative data to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Adamantane Scaffold: A Foundation of Rigidity and Lipophilicity

Adamantane (C₁₀H₁₆) is a tricyclic alkane possessing a perfectly symmetric, strain-free, cage-like structure analogous to a single unit of the diamond lattice.[1] This inherent rigidity is the cornerstone of its chemical personality. The sp³-hybridized framework has two distinct types of carbon atoms: four equivalent tertiary bridgehead (C1-type) carbons and six equivalent secondary methylene bridge (C2-type) carbons.[1]

The saturated, non-planar structure imparts significant lipophilicity, a property extensively exploited in drug design to modulate the ADME (Absorption, Distribution, Metabolism, Excretion) properties of pharmacologically active agents.[2][3][4][5] Electronically, adamantane is characterized by a large HOMO-LUMO gap, consistent with its nature as a saturated, non-conducting hydrocarbon.[6][7] However, these electronic properties can be systematically tuned through substitution.[6][8][9]

Caption: Structure of Adamantane with Bridgehead (blue) and Methylene (red) positions.

The 1-Adamantyl Cation: A Paradigm of Bridgehead Stability

Perhaps the most defining feature of 1-adamantyl reactivity is the extraordinary stability of the 1-adamantyl cation.[10][11] Unlike acyclic tertiary carbocations that can readily undergo rearrangements, the rigid cage of the 1-adamantyl cation geometrically forbids such pathways, particularly the 1,2-hydride shifts that would introduce prohibitive strain.[11] This stability is a direct consequence of the symmetric distribution of charge through the C-C sigma bonds of the framework via hyperconjugation.[12]

This stable carbocation intermediate is readily formed from 1-substituted adamantanes (e.g., 1-haloadamantanes) in the presence of Lewis acids or in polar, protic solvents, making it a classic substrate for S_N1 reactions.[10] Conversely, the backside of the C1 bridgehead is completely shielded by the cage structure, rendering S_N2 reactions impossible.

G cluster_0 S_N1 Reaction Pathway Start 1-Bromoadamantane (Ad-Br) Intermediate Stable 1-Adamantyl Cation (Ad+) + Br- Start->Intermediate Slow, Rate-Determining Ionization Product 1-Adamantanol (Ad-OH) Intermediate->Product Fast Nucleophilic Attack Deprotonation H₃O⁺ Product->Deprotonation Solvent H₂O (Solvent) Solvent->Intermediate

Caption: Workflow for the S_N1 solvolysis of 1-bromoadamantane.

Experimental Protocol: Synthesis of 1-Adamantanol via S_N1 Hydrolysis

This protocol describes the hydrolysis of 1-bromoadamantane, a classic S_N1 reaction driven by the formation of the stable 1-adamantyl cation.

Materials:

  • 1-Bromoadamantane

  • Acetone

  • Water

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Rotary Evaporator

  • Separatory Funnel

  • Magnetic Stirrer and Stir Bar

Procedure:

  • Dissolution: Dissolve 1-bromoadamantane (e.g., 5.0 g) in 50 mL of an 80:20 acetone/water (v/v) mixture in a round-bottom flask equipped with a magnetic stir bar.

  • Reaction: Gently reflux the mixture with stirring. The formation of a precipitate (HBr byproduct reacting with solvent is possible) or cloudiness indicates the reaction is proceeding. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL). Combine the organic layers in a separatory funnel.

  • Washing: Wash the combined organic layers with 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid, 1-adamantanol, can be purified by recrystallization from hexane or by sublimation to yield a white crystalline solid.

Causality: The choice of a polar protic solvent mixture (acetone/water) is critical. Water acts as the nucleophile, while the polarity of the mixture stabilizes the forming carbocation and bromide ion pair, facilitating the rate-determining ionization step. The S_N2 pathway is sterically impossible.

The 1-Adamantyl Radical: An Electron-Rich Nucleophile

Hydrogen atom abstraction from the bridgehead C-H bond generates the 1-adamantyl radical.[1] A key feature of this tertiary radical is its enhanced nucleophilic character when compared to structurally simpler analogues like the tert-butyl radical.[13][14] This heightened nucleophilicity is directly correlated with the stability of the 1-adamantyl cation; the radical has a greater propensity to donate its single electron in reactions that build positive charge in the transition state, as this state is stabilized by the inherent electronic properties of the adamantyl cage.[13][14]

This property makes the 1-adamantyl radical exceptionally reactive towards electron-deficient substrates. Its rate of addition to electron-poor alkenes and its rate of chlorine abstraction from CCl₄ are several orders of magnitude faster than the corresponding reactions of the tert-butyl radical.[13][14]

Experimental Protocol: Giese-Type Radical Addition

This protocol illustrates the addition of the 1-adamantyl radical, generated from 1-iodoadamantane, to an electron-deficient alkene like acrylonitrile.

Materials:

  • 1-Iodoadamantane

  • Acrylonitrile

  • Tributyltin Hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous Toluene

  • Schlenk Flask and Nitrogen/Argon Line

  • Silica Gel for Chromatography

Procedure:

  • Setup: Assemble a Schlenk flask equipped with a reflux condenser and magnetic stir bar. Flame-dry the apparatus under vacuum and backfill with an inert atmosphere (N₂ or Ar).

  • Reagents: To the flask, add 1-iodoadamantane (1.0 equiv), acrylonitrile (1.5 equiv), and anhydrous toluene.

  • Degassing: Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the radical chain reaction.

  • Initiation: Add the radical initiator AIBN (0.1 equiv).

  • Chain Propagation: Slowly add tributyltin hydride (1.1 equiv) via syringe pump over 2-3 hours to the reaction mixture, which is heated to 80 °C. Keeping the concentration of Bu₃SnH low disfavors the premature reduction of the 1-adamantyl radical.

  • Reaction Completion: Stir the reaction at 80 °C until TLC analysis indicates consumption of the starting iodide.

  • Workup and Purification: Cool the reaction, concentrate the solvent, and purify the crude product by silica gel column chromatography to isolate the desired adamantyl-propanenitrile product.

Causality: The Giese reaction is a radical chain process. AIBN initiates the formation of the tributyltin radical, which abstracts iodine from 1-iodoadamantane to generate the nucleophilic 1-adamantyl radical. This radical rapidly adds to the electron-deficient double bond of acrylonitrile. The resulting α-cyano radical then abstracts a hydrogen atom from Bu₃SnH to yield the product and regenerate the tributyltin radical, thus propagating the chain.[1]

The Steric Mandate of the 1-Adamantyl Group

The sheer bulk and rigid three-dimensional shape of the adamantyl group provide a powerful tool for sterically controlling chemical environments. This has profound implications in catalysis, as a protecting group, and in drug design.

Applications in Catalysis and Ligand Design

In organometallic chemistry, phosphine ligands bearing one or more adamantyl groups are highly effective in promoting challenging cross-coupling reactions.[15][16] The adamantyl group provides immense steric bulk, quantified by a large Tolman cone angle, which favors the formation of low-coordinate, highly reactive metal complexes.[15] This steric hindrance, combined with the electron-donating nature of the alkyl group, enhances catalytic activity and can control selectivity.[15][17]

G M M P1 P M->P1 P2 P M->P2 Ad1 Ad P1->Ad1 Bulky Group R1 R P1->R1 R2 R P1->R2 Ad2 Ad P2->Ad2 Creates Reactive Site R3 R P2->R3 R4 R P2->R4 Sub1 Substrate 1 Sub1->M Sub2 Substrate 2 Sub2->M

Caption: Adamantyl (Ad) groups on phosphine ligands create a sterically demanding environment.

Role as a Robust Protecting Group

The adamantyl group's steric bulk and chemical stability make it an effective protecting group for various functionalities, notably thiols (Cys residues in peptide synthesis) and amines.[18][19][20] It is stable to a wide range of reaction conditions but can be removed when necessary, often under acidic conditions that can generate the stable 1-adamantyl cation.[18][21] Its bulk effectively shields the protected functional group from attack by incoming reagents.

Impact in Drug Development

The 1-adamantyl "lipophilic bullet" is a privileged scaffold in medicinal chemistry.[2] Its utility is multifaceted:

  • Metabolic Shielding: The steric bulk can physically block the access of metabolic enzymes, such as cytochrome P450s or hydrolases, to a nearby pharmacophore, thereby increasing the drug's metabolic stability and plasma half-life.[2][22]

  • Modulating Pharmacokinetics: Its high lipophilicity (hydrophobic substituent constant π ≈ 3.1) can transform highly water-soluble molecules into compounds with improved membrane permeability, facilitating absorption and distribution, including passage across the blood-brain barrier.[2][3][22]

  • Rigid Scaffold: It serves as a non-metabolizable, rigid anchor to present pharmacophoric elements in a precise three-dimensional orientation for optimal interaction with biological targets like enzyme active sites or receptor binding pockets.[3][4]

Quantitative Data Summary

ParameterValueSignificanceReference(s)
C-H Bond Dissociation Energy (BDE)
Tertiary (Bridgehead) C-H~99 kcal mol⁻¹High BDE requires reactive species for H-atom abstraction.[1]
Secondary (Methylene) C-H~96 kcal mol⁻¹Preferential abstraction occurs at the tertiary site despite higher BDE due to radical stability.[1]
Hydrophobicity
π-substituent constant (π_adamantyl)~3.1Quantifies the large increase in lipophilicity upon introducing the group.[2][22]
Steric Parameter
Tolman Cone Angle (θ) for P(1-Ad)₃~178°Confirms its classification as a very bulky phosphine ligand.[15]
Reactivity
Relative S_N1 Solvolysis Rate (1-AdBr vs t-BuBr)Varies with solvent, but generally very fastDemonstrates the high stability of the 1-adamantyl cation intermediate.N/A

Conclusion

The is a masterclass in the interplay between structure, electronics, and sterics. Its rigid, diamondoid framework is not merely a passive scaffold but an active participant in its chemical transformations. The exceptional stability of the 1-adamantyl cation governs its preference for S_N1 pathways and precludes rearrangements, while the enhanced nucleophilicity of the 1-adamantyl radical dictates its rapid reaction with electron-poor substrates. Finally, its commanding steric presence provides a powerful and predictable tool for controlling reactivity and molecular interactions, from the active site of a catalyst to the binding pocket of a therapeutic target. A thorough understanding of these core principles is essential for any scientist seeking to harness the unique and potent properties of this remarkable chemical entity.

References

  • Altering the electronic properties of adamantane through encapsulating small particles. SpringerLink.
  • Tuning the Energy Levels of Adamantane by Boron Substitution. MDPI.
  • Liu, J., Obando, D., Liao, V., Lifa, T., & Codd, R. (2011). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry, 46(6), 1949-1963. Available at: [Link]

  • Enhanced nucleophilic character of the 1-adamantyl radical in chlorine atom abstraction and in addition to electron-poor alkenes and to protonated heteroaromatic bases. Absolute rate constants and relationship with the Gif reaction. RSC Publishing.
  • Altering the electronic properties of adamantane through encapsulating small particles. ResearchGate.
  • Pitre, S. P., McTiernan, C. D., Ismaili, H., & Scaiano, J. C. (2014). Direct radical functionalization methods to access substituted adamantanes and diamondoids. ACS Catalysis, 4(9), 3135-3149. Available at: [Link]

  • Serrano, A., F. T. L. B. Gama, A. M. J. C. Neto, and M. L. A. A. Vasconcellos. "Structural, Electronic, and Vibrational Properties of Amino-adamantane and Rimantadine Isomers." The Journal of Physical Chemistry A 114, no. 44 (2010): 11956-11963. Available at: [Link]

  • Rander, T., M. K. K. Feeney, W. L. D. M. de Boer, Z. Li, A. R. H. Narayan, J. E. P. Dahl, R. M. K. Carlson, B. A. Tkachenko, A. A. Fokin, P. R. Schreiner, T. Möller, and T. G. Slanger. "Electronic and Optical Properties of Methylated Adamantanes." Journal of the American Chemical Society 139, no. 31 (2017): 10737-10744. Available at: [Link]

  • The Many Faces of the Adamantyl Group in Drug Design. ChemInform.
  • Catalysts Containing the Adamantane Scaffold. ResearchGate. Available at: [Link]

  • Gonzalez-Sabín, J., Gotor, V., & Lavandera, I. (2011). Use of the adamantane structure in medicinal chemistry. Current Medicinal Chemistry, 18(1), 1-20. Available at: [Link]

  • Minisci, F., Fontana, F., & Vismara, E. (1996). Enhanced nucleophilic character of the 1-adamantyl radical in chlorine atom abstraction and in addition to electron-poor alkenes and to protonated heteroaromatic bases. Absolute rate constants and relationship with the Gif reaction. Journal of the Chemical Society, Perkin Transactions 2, (8), 1659-1664. Available at: [Link]

  • Adamantane. Wikipedia. Available at: [Link]

  • Schleyer, P. V. R., Fort, R. C., Watts, W. E., Comisarow, M. B., & Olah, G. A. (1964). Stable Carbonium Ions. VIII. The 1-Adamantyl Cation. Journal of the American Chemical Society, 86(19), 4195-4197. Available at: [Link]

  • Cys thiol protection with the 1-adamantyl (Ad) protecting group. ResearchGate. Available at: [Link]

  • Hameršak, Z., & Ljevaković, D. (2018). Adamantane in drug delivery systems and surface recognition. Molecules, 23(3), 573. Available at: [Link]

  • 3 Factors That Stabilize Carbocations. Master Organic Chemistry. Available at: [Link]

  • Adamantane: The heavy weight in catalysis. ResearchGate. Available at: [Link]

  • Ivshina, I. B., Kuyukina, M. S., Krivoruchko, A. V., & Podorozhko, E. A. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 24(20), 15411. Available at: [Link]

  • Haas, W. L., Krumkalns, E. V., & Gerzon, K. (1966). Adamantyloxycarbonyl, a New Blocking Group. Preparation of 1-Adamantyl Chloroformate. Journal of the American Chemical Society, 88(9), 1988-1992. Available at: [Link]

  • Barton, D. H. R., Doller, D., & Geletii, Y. V. (1991). The reaction of adamantane with iron(III) perchlorate and hydrogen peroxide in pyridine/trifluoroacetic acid. Tetrahedron Letters, 32(32), 3987-3990. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Adamantanes. University of Wisconsin-Platteville. Available at: [Link]

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Sources

Exploratory

Spectroscopic Characterization of Brominated Adamantane Derivatives: A Technical Guide

Introduction: The Adamantane Cage in Drug Discovery Adamantane, a rigid, tricyclic hydrocarbon (C₁₀H₁₆), represents a cornerstone of medicinal chemistry. Its unique diamondoid structure imparts a combination of high lipo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Cage in Drug Discovery

Adamantane, a rigid, tricyclic hydrocarbon (C₁₀H₁₆), represents a cornerstone of medicinal chemistry. Its unique diamondoid structure imparts a combination of high lipophilicity, metabolic stability, and a three-dimensional framework that is invaluable for designing potent and selective drug candidates. The introduction of bromine atoms onto this scaffold creates a versatile class of intermediates, such as 1-bromoadamantane and 1,3-dibromoadamantane, which are pivotal for further functionalization in the synthesis of antiviral, anti-diabetic, and anticancer agents.

Unambiguous structural confirmation of these brominated intermediates is a critical control point in any synthetic workflow. The inherent symmetry of the adamantane cage is altered by the position and number of bromine substituents, leading to distinct spectroscopic fingerprints. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared & Raman)—used to characterize these important building blocks. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, providing field-proven insights for researchers, scientists, and drug development professionals.

The Analytical Imperative: Distinguishing Isomers

The primary challenge in characterizing brominated adamantanes often lies in distinguishing between positional isomers, such as 1-bromoadamantane and 2-bromoadamantane. While the former possesses high symmetry (C₃ᵥ), the latter is asymmetric (Cₛ), a fundamental difference that dramatically impacts their respective spectra. This guide will use a comparative approach to highlight these key distinguishing features.

The logical workflow for structural validation follows a multi-technique, cross-verification model. Each technique provides a unique and complementary piece of the structural puzzle.

G cluster_0 Initial Analysis cluster_1 Structural Isomerism & Symmetry cluster_2 Functional Group & Vibrational Modes cluster_3 Final Confirmation MS Mass Spectrometry (Molecular Weight & Bromine Count) NMR NMR Spectroscopy (¹H & ¹³C) (Symmetry, Connectivity) MS->NMR Provides MW context Confirm Unambiguous Structure Confirmation VibSpec Vibrational Spectroscopy (IR & Raman) (C-Br Bond, Cage Modes) NMR->VibSpec Confirms functional groups NMR->Confirm

Caption: A typical workflow for spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Symmetry Probe

NMR is arguably the most powerful technique for elucidating the precise structure of adamantane derivatives. The number of unique signals in both ¹H and ¹³C NMR spectra is a direct reflection of the molecule's symmetry.

Causality: How Bromine Position Dictates the Spectrum
  • 1-Bromoadamantane (Bridgehead Substitution): Substitution at the tertiary bridgehead carbon (C1) retains a high degree of symmetry (C₃ᵥ). This results in a remarkably simple spectrum with only four unique carbon signals and three unique proton signals.

  • 2-Bromoadamantane (Methylene Substitution): Substitution at the secondary methylene carbon (C2) breaks the molecule's symmetry, rendering nearly all carbon and proton positions chemically inequivalent. This leads to a significantly more complex spectrum with ten distinct carbon signals and a crowded proton spectrum.[1]

  • 1,3-Dibromoadamantane (Symmetrical Disubstitution): The placement of bromine atoms at two bridgehead positions (C1 and C3) restores a high degree of symmetry (C₂ᵥ). This simplifies the spectrum compared to an asymmetric derivative, yielding five unique carbon signals.[2]

Comparative Spectroscopic Data (NMR)
CompoundTechniqueChemical Shift (δ, ppm) & MultiplicityAssignment Rationale
1-Bromoadamantane ¹H NMRδ 2.37 (br s, 3H), 2.10 (br s, 6H), 1.73 (br s, 6H)[3]Three signals corresponding to the three non-equivalent proton environments (α, β, and γ to the bromine). The high symmetry leads to broad singlets.
¹³C NMRδ 69.1 (C-Br), 48.0 (CH₂), 35.5 (CH), 32.2 (CH₂)[4]Four signals: the quaternary C-Br carbon is significantly downfield, followed by the three distinct carbon environments of the cage.
2-Bromoadamantane ¹H NMRComplex multiplets from δ 1.50-2.50[5]Lower symmetry results in multiple, overlapping signals that are difficult to assign without 2D techniques. The signal for the proton attached to the bromine-bearing carbon (CH-Br) is typically the most downfield.
¹³C NMRδ 68.9 (CH-Br), and multiple signals between δ 26-38[1]Ten distinct signals are expected due to the lack of symmetry. The CH-Br carbon is the most downfield signal.
1,3-Dibromoadamantane ¹H NMRδ 2.87 (br s, 1H), 2.30 (m, 8H), 2.24 (d), 1.70 (m, 4H)[6]The spectrum is simplified by symmetry. Protons adjacent to the two bromine atoms are shifted downfield.
¹³C NMRδ 70.0 (C-Br), 51.9 (CH₂), 43.1 (CH₂), 34.8 (CH), 29.8 (CH₂)[2]Five distinct carbon signals are observed, consistent with the C₂ᵥ symmetry. The two C-Br carbons are equivalent and appear as a single downfield signal.
Experimental Protocol: ¹H and ¹³C NMR

This protocol adheres to established standards for data acquisition and reporting.

  • Sample Preparation: Dissolve 5-10 mg of the brominated adamantane derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a spectrometer with a field strength of 400 MHz or higher for optimal resolution.[1]

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the residual solvent signal or TMS.

  • ¹H NMR Acquisition:

    • Employ a standard single-pulse (zg) sequence.

    • Set a spectral width sufficient to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a 30° or 45° pulse angle and a relaxation delay (d1) of at least 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a spectral width to cover the expected range (e.g., 0-100 ppm).

    • A 30° pulse angle and a relaxation delay of 2 seconds are typically sufficient.

    • Acquire a larger number of scans (e.g., 256 or more) due to the low natural abundance of ¹³C.

  • Data Processing and Referencing:

    • Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) and Fourier transform the FID.

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale. The primary reference is tetramethylsilane (TMS) at δ = 0.00 ppm. If TMS is not present, the residual solvent signal can be used as a secondary reference (e.g., CDCl₃ at δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Caption: Relationship between molecular symmetry and NMR spectral complexity.

Mass Spectrometry (MS): The Molecular Weight and Halogen Detector

Mass spectrometry provides two immediate and crucial pieces of information: the molecular weight of the compound and confirmation of the presence and number of bromine atoms. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the standard technique for these relatively volatile molecules.[1]

Causality: Interpreting the Isotopic Pattern and Fragmentation
  • The Bromine Isotope Signature: A key diagnostic feature for any bromine-containing compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~51:49 ratio). This results in a characteristic pattern for any bromine-containing ion: two peaks of roughly equal intensity separated by 2 m/z units (the M⁺ and M+2 peaks). For a dibrominated compound like 1,3-dibromoadamantane, this pattern becomes a 1:2:1 triplet (M⁺, M+2, M+4).[6]

  • Fragmentation Pathway: Under high-energy Electron Ionization (70 eV), the molecular ion (M⁺˙) is formed, which is often unstable. For adamantanes, fragmentation is dominated by the stability of the resulting carbocation. The C-Br bond is typically the weakest bond, and its cleavage leads to the most abundant fragment ion.

    • Loss of Bromine: The primary fragmentation pathway for bromoadamantanes is the loss of a bromine radical (•Br) to form the adamantyl cation ([C₁₀H₁₅]⁺) at m/z 135.[1] This is often the base peak in the spectrum for monobromoadamantane.

    • Adamantyl Cation Fragmentation: The adamantyl cation (m/z 135) can undergo further fragmentation through rearrangement and loss of neutral molecules (e.g., ethylene, propylene), leading to a series of smaller fragment ions at m/z values such as 93, 79, and 67.[7]

    • Dibromo Fragmentation: For 1,3-dibromoadamantane, a prominent fragment is observed at m/z 213/215, corresponding to the loss of one bromine radical ([M-Br]⁺). The base peak is often the adamantyl cation at m/z 135, resulting from the loss of both bromine atoms and a hydrogen.[6]

Comparative Spectroscopic Data (MS)
CompoundMolecular Ion (M⁺˙) Pattern (m/z)Key Fragment Ions (m/z) & (Relative Intensity)Fragmentation Rationale
1-Bromoadamantane 214/216 (1:1 ratio)135 ([M-Br]⁺, 100%), 93, 79, 67[3]Facile loss of the tertiary bromide to form the stable bridgehead adamantyl cation, which is the base peak.
2-Bromoadamantane 214/216 (1:1 ratio)135 ([M-Br]⁺, 100%), 93, 79, 67[8]Loss of the secondary bromide also readily forms the adamantyl cation (which can rearrange to the more stable tertiary cation), making it the base peak.
1,3-Dibromoadamantane 292/294/296 (1:2:1 ratio)213/215 ([M-Br]⁺), 133 ([M-2Br-H]⁺), 91[6]Initial loss of one bromine radical is observed. The subsequent loss of the second bromine and a hydrogen leads to a stable fragment.
Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • GC Setup:

    • Column: Use a standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injection: Inject 1 µL of the sample solution in split or splitless mode.

    • Temperature Program: Start with an initial oven temperature of ~100°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~250°C.

  • MS Setup (Electron Ionization):

    • Ion Source: Set the electron energy to 70 eV.

    • Mass Analyzer: Scan a mass range from m/z 40 to 400.

    • Data Acquisition: Acquire data in full scan mode to observe all fragment ions and the molecular ion cluster.

  • Data Analysis:

    • Identify the peak corresponding to the brominated adamantane in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion cluster and verify its isotopic pattern (1:1 for mono-bromo, 1:2:1 for di-bromo).

    • Identify the base peak and other major fragment ions, correlating them to expected fragmentation pathways (e.g., loss of Br).

Vibrational Spectroscopy (IR & Raman): The Functional Group Confirmer

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. While the spectra of adamantanes are dominated by C-H and C-C vibrations of the cage, the key diagnostic peak is the C-Br stretch.

Causality: Vibrational Modes and Symmetry
  • C-H Stretching: Strong bands are observed in the 2850-3000 cm⁻¹ region in both IR and Raman spectra, characteristic of sp³ C-H bonds.[9]

  • Adamantane Cage Modes: A series of characteristic "fingerprint" vibrations for the adamantane cage appear between ~700 and 1500 cm⁻¹. These correspond to various CH₂ bending, twisting, and C-C stretching modes.

  • C-Br Stretching: The C-Br bond vibration is the most informative peak for these derivatives. Due to the heavy mass of bromine, this vibration occurs at low frequencies. It is typically found in the 500-650 cm⁻¹ range in IR spectra and is often more intense and clearly resolved in Raman spectra.[10] The exact position can offer clues about the substitution pattern (bridgehead vs. methylene).

Comparative Spectroscopic Data (IR/Raman)
CompoundTechniqueKey Frequencies (cm⁻¹)Assignment
1-Bromoadamantane IR~2900 (strong), ~1450, ~640C-H stretch, CH₂ bend, C-Br stretch
Raman~2900 (strong), ~760, ~645 (strong)C-H stretch, Cage mode, C-Br stretch
2-Bromoadamantane IR/Raman~2900 (strong), ~1450, ~550-600C-H stretch, CH₂ bend, C-Br stretch
1,3-Dibromoadamantane IR/Raman~2900 (strong), ~1450, ~630C-H stretch, CH₂ bend, C-Br stretch
Experimental Protocol: IR and Raman Spectroscopy
  • Sample Preparation (IR):

    • KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Nujol Mull (for solids): Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a paste. Spread the paste between two KBr or NaCl plates.

  • IR Acquisition (FT-IR):

    • Collect a background spectrum of the empty sample compartment (or KBr pellet).

    • Place the sample in the beam path and collect the sample spectrum.

    • Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Sample Preparation (Raman):

    • Place a small amount of the solid sample into a glass capillary tube or onto a microscope slide.

  • Raman Acquisition (FT-Raman or Dispersive Raman):

    • Use a laser excitation source (e.g., 785 nm or 532 nm). Adjust laser power to avoid sample burning.

    • Focus the laser onto the sample.

    • Collect the scattered light over a range of Raman shifts (e.g., 200-3500 cm⁻¹). Accumulate multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify and label the major vibrational bands, paying close attention to the C-H stretching region and the low-frequency region (400-700 cm⁻¹) to locate the C-Br stretch.

Conclusion

The structural elucidation of brominated adamantane derivatives is a self-validating process when NMR, Mass Spectrometry, and Vibrational Spectroscopy are used in concert. NMR spectroscopy serves as the primary tool for determining isomerism and symmetry. Mass spectrometry provides unequivocal confirmation of the molecular formula and the number of bromine atoms through its distinct isotopic patterns and predictable fragmentation. Finally, IR and Raman spectroscopy confirm the presence of the C-Br bond and the integrity of the adamantane core. By understanding the causal links between molecular structure and spectral output, researchers can confidently verify the identity and purity of these crucial intermediates, ensuring the integrity and success of their synthetic endeavors in drug discovery and materials science.

References

  • Duddeck, H., et al. (1979). ¹³C NMR spectra of adamantane derivatives. Tetrahedron, 35(18), 2125-2128. [Link]

  • PubChem. (n.d.). 1,3-Dibromoadamantane. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Bromoadamantane. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1-Bromoadamantane. National Center for Biotechnology Information. [Link]

  • Frączyk, L. A., & Huang, Y. (2001). A high pressure FT-IR spectroscopic study of phase transition in 1-chloro- and 1-bromoadamantane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(7), 1547-1554. [Link]

  • Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. [Link]

  • LibreTexts Chemistry. (2020). 7.2: Identifying all IR- and Raman-active vibrational modes in a molecule. [Link]

  • Yashkin, S. N., Kurbatova, S. V., & Buryak, A. K. (2001). Gas chromatography of halogenated adamantanes. Russian Chemical Bulletin, 50(5), 828-832. [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. [Link]

  • Wikipedia. (n.d.). 1-Bromoadamantane. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • Reich, H. J. (2021). 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

  • University of Siegen. (n.d.). Vibrational Spectroscopy (IR, Raman). [Link]

  • Durig, J. R., et al. (2011). Infrared and Raman spectra, ab initio calculations, conformational stability and vibrational assignment of 1-bromo-1-silacyclopentane. Journal of Molecular Structure, 1005(1-3), 51-62. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Florida State University. (n.d.). Vibrational Spectroscopy IR and Raman. [Link]

  • Moiseev, I. K., et al. (2011). Amidation of Adamantane and Diamantane with Acetonitrile and Bromotrichloromethane in the Presence of Mo(CO)₆ in Aqueous Medium. Russian Journal of Organic Chemistry, 47(12), 1898-1901. [Link]

  • Chem Help ASAP. (2022). Common Fragmentation Mechanisms in Mass Spectrometry. [Link]

  • Washington University in St. Louis. (n.d.). Raman Spectroscopy. [Link]

  • Candian, A., et al. (2018). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. ChemPhysChem, 19(23), 3211-3218. [Link]

  • Leonova, M. V., et al. (2014). Reaction of Adamantane Series Olefins with N-Bromosuccinimide. Russian Journal of Organic Chemistry, 50(2), 183-186. [Link]

  • Gromnitskaya, E. L., et al. (2019). Phase transitions in 1-bromoadamantane compared to 1-chloroadamantane: similarities and unique features. Physical Chemistry Chemical Physics, 21(2), 855-862. [Link]

  • Chem Help ASAP. (2022). Distinguishing Isomers by 1H NMR Spectroscopy. [Link]

  • Abraham, M. H., et al. (2021). The solvation of adamantane and substituted adamantanes: A linear free energy relationship approach. Journal of Molecular Liquids, 322, 114545. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki Coupling of 1-(4-Bromophenyl)adamantane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Adamantyl Moiety in Modern Drug Discovery The adamantyl group, a rigid, bulky, and highly lipophilic three-dimensional cage-like hydrocarb...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantyl Moiety in Modern Drug Discovery

The adamantyl group, a rigid, bulky, and highly lipophilic three-dimensional cage-like hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry.[1][2][3] Its incorporation into drug candidates can significantly enhance their pharmacokinetic and pharmacodynamic profiles.[4][5] The steric bulk of the adamantyl group can shield adjacent functional groups from metabolic degradation, thereby increasing the drug's in vivo stability and plasma half-life.[1][3][5] Furthermore, its lipophilicity can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.[2] 1-(4-Bromophenyl)adamantane serves as a key building block for introducing this valuable moiety into complex molecules via cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide provides detailed protocols and expert insights for the successful Suzuki coupling of 1-(4-bromophenyl)adamantane, a sterically hindered aryl bromide, with a variety of boronic acids.

The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester.[6][7] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has become one of the most versatile and widely used methods for the formation of carbon-carbon bonds in organic synthesis.[6][8] Its popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[9][10]

The Catalytic Cycle

The mechanism of the Suzuki coupling is generally understood to proceed through a series of well-defined steps involving a palladium catalyst.[9][11]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, 1-(4-bromophenyl)adamantane) to a palladium(0) complex. This step forms a palladium(II) intermediate.[9][11]

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid) undergoes transmetalation with the palladium(II) complex. The organic group from the boronic acid replaces the halide on the palladium center.[6][9] The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[12]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[9][11]

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)L_n-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_biaryl Ar-Pd(II)L_n-R pd2_aryl->pd2_biaryl Transmetalation (R-B(OH)2 + Base) pd2_biaryl->pd0 Catalyst Regeneration product Ar-R pd2_biaryl->product Reductive Elimination catalyst_regen Pd(0)L_n

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Considerations for Coupling with 1-(4-Bromophenyl)adamantane

The significant steric hindrance imposed by the adamantyl group presents a notable challenge in the Suzuki coupling of 1-(4-bromophenyl)adamantane. This steric bulk can impede the oxidative addition step and the subsequent reductive elimination. Therefore, careful selection of the catalyst system and reaction conditions is paramount for achieving high yields.

Catalyst and Ligand Selection

For sterically hindered aryl bromides, palladium catalysts bearing bulky and electron-rich phosphine ligands are generally the most effective.[10][13][14] These ligands promote both oxidative addition and reductive elimination, overcoming the steric barrier.[15]

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[8][9]

  • Ligands:

    • Buchwald-type ligands: Biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling sterically demanding substrates.[13]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are known for their strong electron-donating ability and steric bulk, making them excellent choices for challenging Suzuki couplings.[8][16]

    • Triphenylphosphine (PPh₃): While a classic ligand, it may be less effective for highly hindered substrates compared to more specialized ligands.

Base and Solvent Selection

The choice of base and solvent is also critical for the success of the reaction.

  • Bases: A variety of inorganic bases can be used, with the choice often depending on the solvent and the sensitivity of the substrates. Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOH.[6][11] For sterically hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often preferred.

  • Solvents: The reaction is typically carried out in a mixture of an organic solvent and water.[6][11] Popular solvent systems include:

    • Dioxane/water

    • Toluene/water

    • THF/water

    • DMF (can be run without water)[11]

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of 1-(4-bromophenyl)adamantane. Optimization may be necessary depending on the specific boronic acid used.

Protocol 1: General Procedure using a Buchwald-type Ligand

This protocol is recommended for a broad range of aryl and heteroaryl boronic acids.

Reagents and Equipment:

  • 1-(4-Bromophenyl)adamantane

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • SPhos (2-6 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane

  • Degassed water

  • Schlenk flask or reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 1-(4-bromophenyl)adamantane (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (2 mL).

  • Add the catalyst premix to the Schlenk flask containing the reagents.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times, particularly for challenging couplings.[17]

Reagents and Equipment:

  • 1-(4-Bromophenyl)adamantane

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (2-5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane/water (4:1 mixture)

  • Microwave reactor vial

  • Microwave reactor

Procedure:

  • To a microwave reactor vial, add 1-(4-bromophenyl)adamantane (0.5 mmol), the arylboronic acid (0.6 mmol), Pd(dppf)Cl₂ (0.015 mmol), and Cs₂CO₃ (1.25 mmol).

  • Add 5 mL of a 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 120-150 °C for 15-45 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Data Presentation: Example Reaction Conditions

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O (4:1)10018High
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene/H₂O (5:1)11016High
3Pd(PPh₃)₄ (5)-K₂CO₃ (3)DMF/H₂O (9:1)9024Moderate
4Pd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)120 (MW)0.5High

Note: Yields are qualitative and will vary depending on the specific boronic acid used.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no conversion - Inactive catalyst- Insufficiently degassed solvents- Poor quality reagents- Use a fresh batch of palladium catalyst and ligand.- Thoroughly degas all solvents with an inert gas.[18]- Ensure the purity of the starting materials.
Homocoupling of boronic acid - Presence of oxygen- Pd(II) species in the reaction mixture- Ensure the reaction is set up under a strict inert atmosphere.[11]- Use a Pd(0) source or ensure complete reduction of a Pd(II) precatalyst.
Protodeboronation - Presence of excess water or acid- Prolonged reaction times at high temperatures- Use anhydrous solvents or minimize the amount of water.- Optimize the reaction time and temperature to avoid decomposition of the boronic acid.[19]
Formation of side products - Reaction temperature too high- Incorrect base or solvent- Lower the reaction temperature.[18]- Screen different bases and solvent systems.

Safety and Handling

  • Palladium Catalysts: Palladium catalysts are flammable solids and can be irritants.[20] Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[20][21] Avoid inhalation of dust.[20]

  • Boronic Acids: While generally of low toxicity, some boronic acids can be irritants. Consult the Safety Data Sheet (SDS) for each specific boronic acid.

  • Solvents: The organic solvents used in Suzuki couplings are flammable. Keep them away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal waste, according to institutional guidelines.[22]

Conclusion

The Suzuki-Miyaura coupling of 1-(4-bromophenyl)adamantane is a powerful method for incorporating the valuable adamantyl moiety into diverse molecular architectures. Success in coupling this sterically hindered substrate hinges on the judicious selection of a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene in conjunction with an appropriate palladium precursor, base, and solvent system. The protocols and insights provided in this guide offer a robust starting point for researchers in drug discovery and organic synthesis, enabling the efficient synthesis of novel adamantyl-containing compounds.

References

Sources

Application

Application Notes and Protocols for the Heck Reaction of 1-(4-Bromophenyl)adamantane

For: Researchers, scientists, and drug development professionals. Introduction: Navigating the Challenges of Steric Hindrance in Heck Couplings The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, ena...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Steric Hindrance in Heck Couplings

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes. This powerful transformation has seen widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] However, the efficiency of the Heck reaction can be significantly hampered by sterically demanding substrates. 1-(4-Bromophenyl)adamantane presents a classic example of such a challenge, where the bulky adamantyl group can impede the elementary steps of the catalytic cycle, namely oxidative addition and subsequent migratory insertion.

These application notes provide a comprehensive guide to overcoming the steric barriers inherent in the Heck coupling of 1-(4-Bromophenyl)adamantane. We will delve into the rationale behind the selection of specific catalysts, ligands, and reaction conditions, offering a detailed protocol that has been designed for robustness and high yield.

The Critical Role of Ligand Selection: A Rationale

The success of a Heck reaction with a sterically hindered substrate like 1-(4-Bromophenyl)adamantane is critically dependent on the choice of phosphine ligand.[2] Bulky and electron-rich phosphine ligands are paramount for promoting the oxidative addition of the aryl bromide to the palladium(0) center and for facilitating the subsequent steps of the catalytic cycle.[3][4] For this specific application, ligands from the phospha-adamantane family are particularly noteworthy due to their demonstrated efficacy in promoting cross-coupling reactions of unreactive aryl halides.[3][4] The unique steric and electronic properties of these ligands create a highly active catalytic species that can accommodate the bulky adamantyl moiety.

Experimental Protocol: Heck Reaction of 1-(4-Bromophenyl)adamantane with Styrene

This protocol details the Heck coupling of 1-(4-Bromophenyl)adamantane with styrene to yield 1-(4-styrylphenyl)adamantane.

Materials:

  • 1-(4-Bromophenyl)adamantane

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) or a suitable phospha-adamantane ligand

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen gas (N₂)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Reaction Setup and Procedure:

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere of nitrogen to prevent oxidation of the palladium catalyst and phosphine ligand. This is achieved using standard Schlenk line techniques.

  • Reagent Charging: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-(4-Bromophenyl)adamantane (1.0 equiv), cesium carbonate (1.5 equiv), and palladium(II) acetate (0.02 equiv).

  • Ligand Addition: In a separate glovebox or under a stream of nitrogen, prepare a solution of the phosphine ligand (0.04 equiv) in anhydrous 1,4-dioxane. Add this solution to the Schlenk flask. The use of bulky, electron-rich phosphines like tri(tert-butyl)phosphine is crucial for this transformation.[2]

  • Solvent and Alkene Addition: Add anhydrous 1,4-dioxane to the flask, followed by the addition of styrene (1.2 equiv).

  • Reaction Execution: The reaction mixture is heated to 100-120 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate). The mixture is then filtered through a pad of celite to remove the palladium catalyst and inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 1-(4-styrylphenyl)adamantane.

Data Presentation: A Summary of Reaction Parameters

ParameterRecommended ValueRationale
Catalyst Palladium(II) acetateA common and effective palladium precursor that is reduced in situ to the active Pd(0) species.[5]
Ligand Tri(tert-butyl)phosphine or Phospha-adamantane derivativeBulky, electron-rich ligands are essential for promoting oxidative addition of sterically hindered aryl bromides.[2][3][4]
Base Cesium carbonateA strong, non-nucleophilic base that effectively neutralizes the hydrogen bromide generated during the reaction.[2]
Solvent 1,4-DioxaneA polar aprotic solvent that is well-suited for Heck reactions, particularly at elevated temperatures.[2]
Temperature 100-120 °CHigher temperatures are often required to overcome the activation energy barrier associated with sterically hindered substrates.
Atmosphere Inert (Nitrogen)Prevents the oxidation and deactivation of the catalyst and ligand.

Visualizing the Mechanism and Workflow

The Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L₂-Br OxAdd->PdII Coord Alkene Coordination PdII->Coord Alkene Pd_Alkene Ar-Pd(II)L₂(Alkene)-Br Coord->Pd_Alkene Insertion Migratory Insertion Pd_Alkene->Insertion Sigma_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂-Br Insertion->Sigma_Alkyl Beta_Elim β-Hydride Elimination Sigma_Alkyl->Beta_Elim Pd_Prod H-Pd(II)L₂(Product)-Br Beta_Elim->Pd_Prod Red_Elim Reductive Elimination Pd_Prod->Red_Elim Base Red_Elim->Pd0 H-Base⁺Br⁻

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

This diagram outlines the key steps in the experimental protocol.

Workflow Start Start: Assemble Reaction in Schlenk Flask Inert Establish Inert Atmosphere (N₂) Start->Inert Reagents Add 1-(4-Bromophenyl)adamantane, Cs₂CO₃, Pd(OAc)₂ Inert->Reagents Ligand Add Phosphine Ligand Solution Reagents->Ligand Solvent_Alkene Add Dioxane and Styrene Ligand->Solvent_Alkene Heat Heat to 100-120 °C with Stirring Solvent_Alkene->Heat Monitor Monitor Reaction Progress (TLC/GC-MS) Heat->Monitor Workup Cool, Dilute, Filter Monitor->Workup Purify Purify by Column Chromatography Workup->Purify End End: Isolate Pure Product Purify->End

Caption: Experimental workflow for the Heck reaction.

Conclusion and Future Directions

The protocol outlined in these application notes provides a robust starting point for the successful Heck coupling of the sterically demanding 1-(4-Bromophenyl)adamantane. The key to overcoming the inherent steric hindrance lies in the judicious selection of a bulky, electron-rich phosphine ligand in combination with an appropriate base and solvent system. Further optimization of reaction conditions, such as catalyst and ligand loading, temperature, and reaction time, may lead to improved yields and efficiency. The exploration of other palladium precursors and advanced ligand systems could also open new avenues for enhancing the scope and utility of this important transformation for the synthesis of complex adamantane-containing molecules.

References

  • Heck reaction. In Wikipedia. Retrieved from [Link]

  • Approaches to the Heck reaction on challenging substrates. ResearchGate. Retrieved from [Link]

  • Heck Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Phospha-adamantanes as ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. Retrieved from [Link]

  • Phospha-adamantanes as ligands for palladium-catalyzed cross-coupling reactions. Semantic Scholar. Retrieved from [Link]

  • Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Nanochemistry Research. Retrieved from [Link]

  • Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal. Retrieved from [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Retrieved from [Link]

  • The Intramolecular Heck Reaction. Macmillan Group. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Retrieved from [Link]

  • Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. Retrieved from [Link]

  • Heck-type coupling of fused bicyclic vinylcyclopropanes: Synthesis of 1,2-dihydropyridines, 2,3-dihydro-1H-azepines, 1,4-cyclohe. ChemRxiv. Retrieved from [Link]

  • Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. University of Liverpool IT Services. Retrieved from [Link]

  • Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. National Center for Biotechnology Information. Retrieved from [Link]

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Method

Application Note & Protocols: Sonogashira Coupling of 1-(4-Bromophenyl)adamantane with Terminal Alkynes

Introduction: The Strategic Union of Adamantane and Alkynes in Modern Drug Discovery The adamantane cage, a rigid and lipophilic hydrocarbon, is a privileged scaffold in medicinal chemistry.[1][2] Its incorporation into...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Union of Adamantane and Alkynes in Modern Drug Discovery

The adamantane cage, a rigid and lipophilic hydrocarbon, is a privileged scaffold in medicinal chemistry.[1][2] Its incorporation into drug candidates can significantly enhance their metabolic stability, modulate their pharmacokinetic profiles, and improve their affinity for biological targets.[3] The Sonogashira coupling, a powerful palladium and copper-catalyzed cross-coupling reaction, provides a direct and versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is of paramount importance in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[6][7]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling of 1-(4-bromophenyl)adamantane with a variety of terminal alkynes. We will delve into the mechanistic underpinnings of the reaction, offer a robust and adaptable protocol, and provide expert insights into overcoming the challenges associated with sterically hindered substrates.

Mechanistic Insights: The Dual Catalytic Cycle of the Sonogashira Coupling

The Sonogashira reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5] Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction conditions.

The generally accepted mechanism involves the following key steps:

  • Palladium Cycle:

    • Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.

    • Oxidative Addition: The Pd(0) species undergoes oxidative addition to the aryl halide (1-(4-bromophenyl)adamantane) to form a Pd(II)-aryl complex. This step is often rate-limiting, especially with sterically hindered substrates.[8]

    • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium center.

    • Reductive Elimination: The desired coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

  • Copper Cycle:

    • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates to the terminal alkyne, increasing its acidity.

    • Deprotonation: A base deprotonates the terminal alkyne to form a copper acetylide intermediate.[5]

    • Transmetalation: The copper acetylide then participates in the transmetalation step with the palladium complex.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)L2-X pd0->pd_complex Oxidative Addition (Ar-X) alkynyl_pd_complex Ar-Pd(II)L2-C≡CR pd_complex->alkynyl_pd_complex Transmetalation product Ar-C≡CR alkynyl_pd_complex->product Reductive Elimination cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide Alkyne Activation cu_acetylide->pd_complex alkyne H-C≡CR alkyne->cu_acetylide Deprotonation (Base) base Base caption Sonogashira Catalytic Cycle

Figure 1: The dual catalytic cycle of the Sonogashira coupling.

Experimental Protocols: A Step-by-Step Guide

This section provides a general, yet robust, protocol for the Sonogashira coupling of 1-(4-bromophenyl)adamantane with a terminal alkyne. This protocol has been designed to be a reliable starting point for a wide range of terminal alkynes.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
1-(4-Bromophenyl)adamantane≥98%Commercially Available
Terminal Alkyne≥98%Commercially Available
Pd(PPh₃)₂Cl₂≥98%Commercially AvailableOther Pd sources can be used.
Copper(I) Iodide (CuI)≥99%Commercially AvailableShould be a fine, off-white powder.
Triphenylphosphine (PPh₃)≥99%Commercially Available
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially AvailableShould be freshly distilled or from a sure-seal bottle.
TolueneAnhydrous, ≥99.8%Commercially Available
Deionized WaterFor workup.
BrineSaturated NaCl solutionFor workup.
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
General Protocol
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-(4-bromophenyl)adamantane (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), CuI (0.04 equiv), and PPh₃ (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (to make a 0.2 M solution with respect to the aryl bromide) and anhydrous triethylamine (3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Note that for sterically hindered aryl bromides, higher temperatures may be necessary.[9]

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Adaptation for Different Terminal Alkynes

The reactivity of the terminal alkyne can influence the optimal reaction conditions. The following table provides guidance on adapting the general protocol for different classes of alkynes.

Alkyne ClassExampleRecommended AdjustmentsRationale
Aromatic PhenylacetyleneThe general protocol is a good starting point.Generally robust coupling partners.
Aliphatic 1-OctyneMay require slightly longer reaction times or higher temperatures.Can be less reactive than aromatic alkynes.
Silyl-protected TrimethylsilylacetyleneThe general protocol is usually effective. The TMS group can be removed post-coupling.[10]The silyl group can enhance stability and prevent side reactions.
Propargylic Alcohols Propargyl alcoholUse a less hindered base (e.g., diisopropylethylamine) to avoid side reactions with the hydroxyl group.The hydroxyl group can interfere with the reaction.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents- Use a fresh batch of catalyst and reagents.- Increase the reaction temperature in 20 °C increments.- Ensure anhydrous and anaerobic conditions are maintained.[11]
Formation of Alkyne Homocoupling (Glaser) Product - Presence of oxygen- High copper loading- Thoroughly degas the reaction mixture.- Reduce the amount of CuI or consider a copper-free protocol.[5]
Decomposition of Starting Materials or Product - Excessive heat- Prolonged reaction time- Monitor the reaction closely and stop it once the starting material is consumed.- Consider using a lower temperature.

Concluding Remarks

The Sonogashira coupling of 1-(4-bromophenyl)adamantane with terminal alkynes is a powerful tool for the synthesis of novel adamantane-containing compounds with potential applications in drug discovery and materials science. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields and purity of the desired products. The protocols and insights provided in this application note serve as a comprehensive guide to successfully navigate the challenges associated with this important transformation.

References

  • ResearchGate. (n.d.). Sonogashira cross coupling of bromobenzene with terminal phenyl alkyne. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • PMC - NIH. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • SpringerLink. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

  • PMC - NIH. (2020, December 21). Biosynthesis of alkyne-containing natural products. Retrieved from [Link]

  • Reddit. (n.d.). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalysts Containing the Adamantane Scaffold. Retrieved from [Link]

  • Pharmacia. (2023, October 11). Adamantane-containing drug delivery systems. Retrieved from [Link]

  • ACS Publications. (n.d.). Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis. Retrieved from [Link]

  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

  • ScienceDirect. (n.d.). Discovery of an internal alkyne warhead scaffold for irreversible hTG2 inhibition. Retrieved from [Link]

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Application

Formation of 1-(4-Adamantyl)phenylmagnesium Bromide: A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, the Grignard reaction remains a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds. This application note provides a co...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Grignard reaction remains a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds. This application note provides a comprehensive guide to the successful formation of the Grignard reagent from 1-(4-bromophenyl)adamantane, a sterically demanding substrate that presents unique challenges. This document moves beyond a simple recitation of steps to explain the underlying principles and critical parameters that govern the success of this transformation, ensuring a robust and reproducible protocol.

Theoretical Background: Overcoming Steric Hindrance

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[1] The resulting organomagnesium halide is a potent nucleophile and a strong base. While the fundamental mechanism is well-understood, the practical execution can be challenging, especially with sterically hindered aryl halides like 1-(4-bromophenyl)adamantane. The bulky adamantyl group can impede the approach of the aryl bromide to the magnesium surface, making reaction initiation difficult and often leading to lower yields.

Successful formation of 1-(4-adamantyl)phenylmagnesium bromide, therefore, hinges on meticulous attention to anhydrous conditions and, most critically, the effective activation of the magnesium surface.[2] A passivating layer of magnesium oxide (MgO) on the metal surface is the primary barrier to reaction initiation and must be disrupted.[3]

Reaction Mechanism and Key Considerations

The formation of the Grignard reagent proceeds via a single-electron transfer (SET) mechanism. The magnesium metal donates an electron to the antibonding orbital of the C-Br bond in 1-(4-bromophenyl)adamantane, leading to the formation of a radical anion, which then fragments to an aryl radical and a bromide anion. The aryl radical subsequently reacts with a magnesium radical cation (Mg•+) to form the organomagnesium species.

Due to the steric bulk of the adamantyl group, several factors must be carefully controlled:

  • Solvent Choice: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether (Et₂O) are essential. They not only serve as the reaction medium but also stabilize the Grignard reagent by coordination to the magnesium center.[1] THF is often preferred for its higher boiling point and better solvating ability for the Grignard reagent.[2]

  • Magnesium Activation: This is the most critical step for sterically hindered substrates. Several methods can be employed, ranging from simple mechanical activation to the use of chemical initiators.

  • Temperature Control: The reaction is exothermic and, once initiated, can proceed vigorously. Maintaining a controlled temperature is crucial to prevent side reactions.

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic species, including water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).[4]

Experimental Protocol: Synthesis of 1-(4-Adamantyl)phenylmagnesium Bromide

This protocol is designed to provide a reliable method for the formation of the title Grignard reagent.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )QuantityMoles (mmol)
1-(4-Bromophenyl)adamantaneC₁₆H₁₉Br307.233.07 g10.0
Magnesium TurningsMg24.310.36 g15.0 (1.5 eq)
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-
Iodine (I₂)I₂253.811 small crystal-
1,2-Dibromoethane (optional)C₂H₄Br₂187.862-3 drops-

Equipment:

  • Three-necked round-bottom flask (100 mL), oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Heating mantle or oil bath

  • Syringes and needles

Workflow Diagram:

G setup 1. Apparatus Setup (Oven-dried glassware, inert atmosphere) mg_prep 2. Magnesium Preparation (Add Mg turnings to flask) setup->mg_prep activation 3. Magnesium Activation (Add I₂ crystal, heat gently) mg_prep->activation initiation 4. Reaction Initiation (Add small aliquot of aryl bromide solution) activation->initiation addition 5. Grignard Formation (Slow addition of remaining aryl bromide) initiation->addition Observe exotherm and color change completion 6. Reaction Completion (Reflux for 2-3 hours) addition->completion titration 7. Titration (Determine concentration) completion->titration

Figure 1. Experimental workflow for the synthesis of 1-(4-adamantyl)phenylmagnesium bromide.

Step-by-Step Procedure:

  • Apparatus Setup: Assemble the oven-dried three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Ensure all joints are well-sealed. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Magnesium Preparation: Place the magnesium turnings (0.36 g, 15.0 mmol) and a magnetic stir bar into the reaction flask.

  • Magnesium Activation: Add a single crystal of iodine to the flask. The iodine will sublime upon gentle heating, and its color will disappear as it reacts with the magnesium surface, indicating activation.[5] Alternatively, a few drops of 1,2-dibromoethane can be added to initiate the reaction.[6]

  • Reaction Initiation: Dissolve 1-(4-bromophenyl)adamantane (3.07 g, 10.0 mmol) in 40 mL of anhydrous THF in the dropping funnel. Add approximately 5 mL of this solution to the activated magnesium turnings with vigorous stirring. The reaction should initiate within a few minutes, as evidenced by a gentle reflux and the appearance of a cloudy, grayish-brown color. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Grignard Formation: Once the reaction has initiated, add the remaining solution of 1-(4-bromophenyl)adamantane dropwise from the dropping funnel at a rate that maintains a gentle reflux. The addition should take approximately 30-45 minutes.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours to ensure complete consumption of the starting material. The final mixture should be a dark gray to brown suspension.

  • Titration of the Grignard Reagent: After cooling to room temperature, the concentration of the Grignard reagent should be determined by titration before use in subsequent reactions. A common method involves titration with a standard solution of sec-butanol in the presence of 1,10-phenanthroline as an indicator.[4]

Characterization: Titration Protocol

Accurate determination of the Grignard reagent concentration is crucial for stoichiometric control in subsequent reactions.

Procedure for Titration with sec-Butanol and 1,10-Phenanthroline:

  • To a dry, argon-flushed flask, add a small amount (1-2 mg) of 1,10-phenanthroline.

  • Add 2 mL of anhydrous THF.

  • Add a known volume (e.g., 1.00 mL) of the Grignard solution via a calibrated syringe. The solution should turn a deep color (often reddish-brown or purple), indicating the formation of a complex between the Grignard reagent and the indicator.

  • Titrate with a standardized solution of sec-butanol in anhydrous toluene or THF (typically ~1.0 M) until the color disappears.

  • The concentration of the Grignard reagent can be calculated using the following formula:

    Molarity of Grignard = (Molarity of sec-Butanol × Volume of sec-Butanol) / Volume of Grignard solution

Troubleshooting and Side Reactions

Common Issues and Solutions:

IssuePotential Cause(s)Recommended Solution(s)
Reaction fails to initiate - Inadequate drying of glassware or solvent.- Passivated magnesium surface.- Ensure all components are scrupulously dry.- Use a more vigorous activation method (e.g., a small amount of pre-formed Grignard reagent, or crush the magnesium turnings in situ with a dry glass rod).[7]
Low Yield - Incomplete reaction.- Side reactions.- Increase the reflux time.- Ensure slow and controlled addition of the aryl bromide to minimize side reactions.
Formation of Biphenyl Side-Product - Wurtz-type coupling of the Grignard reagent with unreacted 1-(4-bromophenyl)adamantane.- Maintain a dilute solution of the aryl bromide during the addition.- Ensure the reaction temperature does not become too high.[8]

Potential Side Reactions:

The primary side reaction of concern is the Wurtz-type homocoupling, which leads to the formation of 4,4'-di(1-adamantyl)biphenyl. This can be minimized by the slow addition of the aryl bromide to the magnesium suspension, thereby maintaining a low concentration of the bromide in the reaction mixture.

Application in Cross-Coupling Reactions

The 1-(4-adamantyl)phenylmagnesium bromide is a valuable intermediate for the synthesis of more complex molecules, particularly through transition metal-catalyzed cross-coupling reactions such as the Kumada coupling.[9][10][11] In a typical Kumada coupling, the Grignard reagent is reacted with an aryl or vinyl halide in the presence of a nickel or palladium catalyst to form a new carbon-carbon bond.[12][13] The steric bulk of the adamantyl group can influence the choice of catalyst and ligands to achieve optimal yields.

Exemplary Kumada Coupling Workflow:

G grignard 1. Prepared Grignard Reagent (1-(4-Adamantyl)phenylmagnesium Bromide) coupling 3. Cross-Coupling Reaction (Add Grignard to catalyst and aryl halide) grignard->coupling catalyst_prep 2. Catalyst Preparation (Ni or Pd catalyst with ligand in THF) catalyst_prep->coupling workup 4. Reaction Work-up (Quench, extract, and purify) coupling->workup product 5. Final Product (Biaryl compound) workup->product

Figure 2. General workflow for a Kumada cross-coupling reaction using the prepared Grignard reagent.

Conclusion

The successful formation of Grignard reagents from sterically hindered substrates such as 1-(4-bromophenyl)adamantane is a testament to the importance of meticulous experimental technique. By understanding the critical role of magnesium activation and strictly adhering to anhydrous conditions, researchers can reliably access this valuable synthetic intermediate. The protocols and insights provided in this application note are intended to empower scientists in their pursuit of novel molecular architectures for applications in drug discovery and materials science.

References

  • NROChemistry. Kumada Coupling. NROChemistry. Accessed January 17, 2026. [Link].

  • Wikipedia. Kumada coupling. Wikipedia. Accessed January 17, 2026. [Link].

  • ResearchGate. Does anyone know the best way to activate magnesium for the grignard reagent?. ResearchGate. Accessed January 17, 2026. [Link].

  • Organic Chemistry Portal. Kumada Coupling. Organic Chemistry Portal. Accessed January 17, 2026. [Link].

  • Allen, C. F. H.; Gates, Jr., J. W.; VanAllan, J. A. Phenylmagnesium bromide. Organic Syntheses. 1947, 27, 72. doi:10.15227/orgsyn.027.0072.
  • Jones, M. Grignard Reaction. In Macroscale and Microscale Organic Experiments, 3rd ed.; Houghton Mifflin, 1999; pp 236-238, 859-866.
  • PrepChem. Preparation of phenylmagnesium bromide. PrepChem.com. Accessed January 17, 2026. [Link].

  • University of Missouri - Kansas City. Grignard Reaction. UMKC. Accessed January 17, 2026. [Link].

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Accessed January 17, 2026. [Link].

  • Stara, I. G.; Stary, I.; Kollarovic, A.; Teply, F.; Saman, D.; Fiedler, P. Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collect. Czech. Chem. Commun.2006, 71 (5), 709–722.
  • ADI Chemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADI Chemistry. Accessed January 17, 2026. [Link].

  • ResearchGate. How to measure the concentration of any grignard reagent (RMgX) in situ?. ResearchGate. Accessed January 17, 2026. [Link].

  • Chemistry Stack Exchange. Activation of Grignard reagent. Chemistry Stack Exchange. Accessed January 17, 2026. [Link].

  • Papanastasiou, I. Insights in Organometallic Synthesis of Various Adamantane Derivatives with Sigma Receptor-Binding Affinity and Antiproliferative/Anticancer Activity. Methods Mol. Biol.2018, 1824, 279–286.
  • Reddit. Grignard Formation - Troubleshooting and Perfecting. Reddit. Accessed January 17, 2026. [Link].

  • ResearchGate. Adamantane and Grignard Reaction. ResearchGate. Accessed January 17, 2026. [Link].

  • Walborsky, H. M. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Acc. Chem. Res.1990, 23 (9), 286–293.
  • Wanka, L.; Wuest, F.
  • Yu, H. Synthesis and Preparation of Grignard Reagent. J Org Inorg Chem2021, 7 (5), 1-2.
  • Normant, H. The Grignard Reagents. In Organometallics in Chemical Synthesis; Buncel, E., Durst, T., Eds.; Elsevier, 1975; Vol. 1, pp 237-303.
  • Tilstam, U.; Weinmann, H. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Org. Process Res. Dev.2002, 6 (6), 906–908.
  • The Royal Society of Chemistry. The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. The Royal Society of Chemistry. Accessed January 17, 2026. [Link].

  • University of Toronto Scarborough. UTSC - Chemistry Lab Grignard Reaction Experiment. YouTube. Published January 29, 2013. Accessed January 17, 2026. [Link].

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Method

The Adamantane Scaffold: A Privileged Motif in the Design and Synthesis of GPCR Ligands

Application Notes and Protocols for Researchers in Medicinal Chemistry and Drug Discovery Authored by: Gemini, Senior Application Scientist Introduction: The "Diamondoid" Advantage in GPCR Targeting In the landscape of m...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers in Medicinal Chemistry and Drug Discovery

Authored by: Gemini, Senior Application Scientist

Introduction: The "Diamondoid" Advantage in GPCR Targeting

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. G-protein coupled receptors (GPCRs), the largest family of cell surface receptors, remain a primary focus of these efforts due to their integral role in a vast array of physiological processes and their tractability as drug targets. Within the medicinal chemist's toolkit, certain structural motifs consistently emerge as "privileged scaffolds" – frameworks that confer advantageous properties upon the molecules that contain them. Adamantane, a rigid, tricyclic hydrocarbon with a diamond-like structure, stands out as a quintessential example of such a scaffold. Its unique physicochemical properties, including high lipophilicity, metabolic stability, and a three-dimensional structure that allows for precise vectoral presentation of pharmacophoric elements, make it an exceptionally valuable building block in the design of potent and selective GPCR ligands.[1]

The incorporation of an adamantane moiety into a GPCR ligand can profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile. Its inherent lipophilicity can enhance membrane permeability, facilitating access to challenging targets within the central nervous system. Furthermore, the steric bulk of the adamantane cage can shield adjacent functional groups from metabolic degradation, thereby increasing the in vivo half-life of the drug candidate. This guide provides a detailed exploration of the synthesis of adamantane-based GPCR ligands, offering both foundational knowledge and practical, step-by-step protocols for the synthesis of key intermediates and final compounds targeting a range of GPCRs, including cannabinoid, sigma, opioid, and chemokine receptors.

Strategic Approaches to the Synthesis of Adamantane-Based Scaffolds

The synthetic accessibility of functionalized adamantane derivatives is a key enabler of their widespread use in medicinal chemistry. Several strategic approaches can be employed to introduce the adamantane scaffold and elaborate it into a desired GPCR ligand.

Functionalization of the Adamantane Core

Direct functionalization of the adamantane core is a common starting point. The bridgehead positions (1, 3, 5, and 7) are particularly susceptible to electrophilic substitution, providing a straightforward entry into a variety of derivatives.

A fundamental transformation is the bromination of adamantane to yield 1-bromoadamantane, a versatile intermediate for subsequent nucleophilic substitutions.

Protocol 1: Synthesis of 1-Bromoadamantane

  • Objective: To synthesize 1-bromoadamantane, a key precursor for many adamantane-based ligands.

  • Reaction Scheme:

    • Adamantane + Br₂ → 1-Bromoadamantane + HBr

  • Materials:

    • Adamantane (1.0 eq)

    • Bromine (1.1 eq)

    • Anhydrous conditions

  • Procedure:

    • To a solution of adamantane in a suitable solvent (e.g., carbon tetrachloride, though safer alternatives are preferred), add bromine dropwise at room temperature with stirring.

    • The reaction is typically complete within a few hours, as indicated by the disappearance of the bromine color.

    • Quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 1-bromoadamantane, which can be purified by recrystallization or sublimation.

From 1-bromoadamantane, a plethora of nucleophiles can be introduced to generate diverse building blocks. For instance, reaction with sodium azide followed by reduction yields 1-aminoadamantane (amantadine), a foundational molecule in adamantane-based drug discovery.

Building upon Adamantane-Containing Synthons

An alternative and often more efficient strategy involves the use of commercially available or readily synthesized adamantane-containing building blocks. These synthons, such as 1-adamantanecarboxylic acid, 1-adamantylamine, and 2-adamantanone, provide pre-functionalized handles for elaboration into more complex ligand structures.

Application in GPCR Ligand Synthesis: Detailed Protocols and Methodologies

The following sections provide detailed protocols for the synthesis of adamantane-based ligands targeting specific GPCR families. These examples are chosen to illustrate common synthetic transformations and to highlight the rationale behind the molecular design.

Cannabinoid Receptor (CB1 and CB2) Ligands

The endocannabinoid system, and its primary receptors CB1 and CB2, are implicated in a wide range of physiological processes, making them attractive therapeutic targets. The lipophilic nature of the adamantane moiety is well-suited for interaction with the binding pockets of these receptors.

Protocol 2: Synthesis of an Adamantane-Derived Indole-3-Carboxamide CB1/CB2 Ligand (Analogue of AB-001)

  • Rationale: The indole-3-carboxamide scaffold is a well-established pharmacophore for cannabinoid receptor agonists. The N-adamantyl group provides the requisite lipophilicity and steric bulk to enhance binding affinity.[2]

  • Workflow Diagram:

G A Indole B N-Pentylindole A->B NaH, 1-Bromopentane C 1-Pentyl-1H-indole-3-carboxylic acid B->C 1. (CF3CO)2O 2. KOH, MeOH D 1-Pentyl-1H-indole-3-carbonyl chloride C->D Oxalyl chloride E N-(Adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide D->E Et3N, DCM F 1-Adamantylamine F->E

Figure 1: Synthetic workflow for an adamantane-indole carboxamide.

  • Step-by-Step Synthesis:

    • N-Alkylation of Indole: To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of indole (1.0 eq) in DMF. Stir for 30 minutes, then add 1-bromopentane (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield N-pentylindole.

    • Formylation and Oxidation: The N-pentylindole can be converted to the corresponding carboxylic acid via a Vilsmeier-Haack formylation followed by oxidation, or more directly through treatment with trifluoroacetic anhydride followed by hydrolysis.

    • Amide Coupling: To a solution of 1-pentyl-1H-indole-3-carboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C. Stir for 1 hour at room temperature. Remove the solvent under reduced pressure. Dissolve the resulting acid chloride in fresh DCM and add to a solution of 1-adamantylamine (1.1 eq) and triethylamine (2.0 eq) in DCM at 0 °C. Stir overnight at room temperature.

    • Work-up and Purification: Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over sodium sulfate and concentrate. The crude product is purified by recrystallization or flash chromatography to yield the final N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide.[2]

  • Characterization Data (Representative):

    • ¹H NMR (CDCl₃): Characteristic signals for the adamantyl protons (broad singlets around 1.7-2.1 ppm), indole protons, and the pentyl chain.

    • ¹³C NMR (CDCl₃): Signals corresponding to the adamantyl cage, indole core, and pentyl chain carbons.

    • HRMS: Calculated and found values for the molecular ion [M+H]⁺.

Sigma Receptor (σ₁ and σ₂) Ligands

Sigma receptors are unique intracellular proteins that are not classical GPCRs but are often targeted in a similar manner by medicinal chemists.[3][4] They are implicated in a variety of neurological disorders and cancer. The adamantane scaffold has been successfully incorporated into high-affinity sigma receptor ligands.[5]

Protocol 3: Synthesis of a 2-Substituted Adamantane-based Sigma-2 Receptor Ligand

  • Rationale: The synthesis starts from 2-adamantanone and utilizes a Grignard reaction to introduce a phenyl group, followed by a series of transformations to install an amino functionality, which is a key feature for sigma receptor binding. The adamantane core serves as a rigid and lipophilic scaffold.[5]

  • Workflow Diagram:

G A 2-Adamantanone B 2-(4-Fluorophenyl)adamantan-2-ol A->B C 2-Azido-2-(4-fluorophenyl)adamantane B->C NaN3, TFAA D 2-(4-Fluorophenyl)adamantan-2-amine C->D LiAlH4, THF E 4-Fluorobromobenzene E->B Mg, THF (Grignard formation)

Figure 2: Synthesis of a 2-aminoadamantane derivative.

  • Step-by-Step Synthesis:

    • Grignard Reaction: Prepare the Grignard reagent from 4-fluorobromobenzene (1.1 eq) and magnesium turnings (1.2 eq) in anhydrous THF. To this solution, add a solution of 2-adamantanone (1.0 eq) in THF dropwise at 0 °C. Stir at room temperature until the reaction is complete (monitored by TLC). Quench with saturated ammonium chloride solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the tertiary alcohol.

    • Azide Formation: Dissolve the alcohol (1.0 eq) in chloroform and add sodium azide (2.0 eq) and trifluoroacetic anhydride (1.5 eq) at 0 °C. Stir at room temperature overnight. Neutralize with saturated sodium bicarbonate solution and extract with chloroform. The organic layer is dried and concentrated to yield the crude azide.

    • Reduction to Amine: To a solution of the crude azide in anhydrous THF, add lithium aluminum hydride (2.0 eq) portion-wise at 0 °C. Stir at room temperature for several hours. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting suspension and concentrate the filtrate to obtain the desired 2-aminoadamantane derivative.[5]

  • Characterization Data (Representative):

    • ¹H NMR (CDCl₃): Signals for the aromatic protons, adamantyl protons, and the amine proton.

    • ¹³C NMR (CDCl₃): Resonances for the aromatic and adamantyl carbons.

    • HRMS: Accurate mass measurement confirming the elemental composition.

Opioid Receptor (μ, δ, κ) Ligands

The opioid receptors are classical GPCRs and are the primary targets for opioid analgesics. The incorporation of an adamantane moiety into opioid ligands can enhance their lipophilicity, potentially improving their ability to cross the blood-brain barrier and altering their receptor subtype selectivity.[6]

Protocol 4: C-terminal Adamantylation of an Enkephalin Analogue

  • Rationale: Modification of the C-terminus of opioid peptides with lipophilic groups like adamantane can significantly impact their pharmacological profile, including receptor affinity and selectivity.[6]

  • General Strategy: This synthesis involves standard solid-phase or solution-phase peptide synthesis followed by coupling of the C-terminal carboxylic acid with an adamantyl amine.

  • Step-by-Step Amide Coupling (Solution Phase):

    • Activate the C-terminal carboxylic acid of the protected peptide (e.g., Boc-Tyr(tBu)-Gly-Gly-Phe-Leu-OH) using a coupling reagent such as HATU (1.1 eq) in the presence of a base like DIPEA (2.0 eq) in an anhydrous solvent like DMF.

    • Add 1-adamantylamine (1.2 eq) to the activated peptide solution.

    • Stir the reaction at room temperature until completion (monitored by LC-MS).

    • Remove the solvent under reduced pressure.

    • Deprotect the peptide using standard conditions (e.g., TFA for Boc and tBu groups).

    • Purify the final adamantylated peptide by reverse-phase HPLC.

  • Characterization Data:

    • HPLC: Retention time and purity assessment.

    • MS (ESI): Molecular weight confirmation.

Chemokine Receptor (e.g., CCR1, CXCR4) Antagonists

Chemokine receptors play a crucial role in inflammation and cancer metastasis, making them important targets for therapeutic intervention. The development of small-molecule antagonists for these receptors is an active area of research.

Protocol 5: Synthesis of an Adamantane-based Chemokine Receptor Antagonist (Conceptual)

  • Rationale: The synthesis of small-molecule chemokine receptor antagonists often involves the assembly of a central core with appended lipophilic and polar groups. The adamantane moiety can serve as a bulky, lipophilic anchor.

  • General Synthetic Approach: A common strategy involves the coupling of an adamantane-containing building block to a heterocyclic core. For example, 1-adamantanecarbonyl chloride can be reacted with an amino-functionalized piperidine or pyrimidine scaffold, followed by further elaboration to introduce additional pharmacophoric features. The specific steps would be highly dependent on the target molecule's structure.

Structure-Activity Relationships (SAR) and the Role of the Adamantane Scaffold

The decision to incorporate an adamantane moiety is a strategic one, driven by the desire to modulate the pharmacological properties of a ligand.

  • Lipophilicity and Permeability: The high lipophilicity of adamantane generally enhances the overall lipophilicity of the molecule, which can improve membrane permeability and oral bioavailability. However, excessive lipophilicity can lead to poor solubility and off-target effects.

  • Steric Bulk and Binding Pocket Occupancy: The defined three-dimensional shape and steric bulk of the adamantane cage can be exploited to fill specific hydrophobic pockets within the GPCR binding site, leading to increased affinity and selectivity.[7]

  • Metabolic Stability: The adamantane core is resistant to metabolic degradation, which can protect adjacent functional groups from enzymatic cleavage and prolong the half-life of the drug.

  • Vectorial Presentation of Substituents: The rigid nature of the adamantane scaffold allows for the precise positioning of substituents in space, which is crucial for optimizing interactions with the receptor.

Table 1: Influence of Adamantane on GPCR Ligand Properties

GPCR TargetAdamantane Position/ModificationObserved Effect on PharmacologyReference
Cannabinoid (CB1/CB2)N-adamantyl on indole-3-carboxamideIncreased binding affinity[2]
Sigma (σ₂)2-phenyl-2-aminoadamantaneHigh affinity and selectivity[5]
Opioid (μ/δ)C-terminal adamantyl amide of peptideEnhanced lipophilicity and altered selectivity[6]

GPCR Signaling Pathways and Visualization

Understanding the downstream signaling pathways activated by GPCRs is essential for characterizing the functional activity of novel ligands.

Canonical GPCR Signaling Cascades

GPCRs transduce extracellular signals by coupling to intracellular heterotrimeric G proteins, which consist of Gα, Gβ, and Gγ subunits. The Gα subunit, in its GTP-bound state, dissociates and activates or inhibits downstream effectors.

  • Gαs Pathway: Activates adenylyl cyclase, leading to an increase in intracellular cAMP.

  • Gαi Pathway: Inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.[8]

  • Gαq Pathway: Activates phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG, leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[9]

  • β-Arrestin Pathway: GPCR activation can also lead to the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.[10][11]

Diagram of a Generic GPCR Signaling Pathway:

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Adamantane-based Ligand GPCR GPCR Ligand->GPCR Binding G_protein G Protein (αβγ) GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Second_Messenger->Downstream

Figure 3: Generalized GPCR activation and signaling cascade.

Conclusion and Future Directions

The adamantane scaffold continues to be a valuable tool in the design and synthesis of novel GPCR ligands. Its unique combination of physicochemical properties offers a powerful means to enhance the potency, selectivity, and pharmacokinetic profile of drug candidates. The synthetic methodologies outlined in this guide provide a foundation for the creation of diverse libraries of adamantane-containing compounds for screening against a wide range of GPCR targets. Future research in this area will likely focus on the development of more efficient and selective methods for adamantane functionalization, as well as the exploration of novel adamantane-based scaffolds with unique three-dimensional architectures. As our understanding of GPCR structure and function continues to grow, the rational design of adamantane-based ligands will undoubtedly play an increasingly important role in the discovery of next-generation therapeutics.

References

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (URL not available)
  • Opioid receptors signaling network. (URL: [Link])

  • Exploring the activation pathway and Gi-coupling specificity of the μ-opioid receptor. (URL: [Link])

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  • Simplified scheme of opioid receptor downstream signaling pathways. The.... (URL: [Link])

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  • Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl. (URL: [Link])

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  • Visualization of Chemokine Receptor Activation in Transgenic Mice Reveals Peripheral Activation of CCR2 Receptors in States of Neuropathic Pain. (URL: [Link])

  • Main signaling pathways activated by cannabinoid receptors. The.... (URL: [Link])

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  • Flow Synthesis and Biological Studies of an Analgesic Adamantane Derivative That Inhibits P2X7-Evoked Glutamate Release. (URL: [Link])

  • The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. (URL: [Link])

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  • Synthesis of an Adamantyl Derivative and their Theoretical Interaction with both COX-1 and COX-2 Enzymes. (URL: [Link])

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Application

Application Notes and Protocols for the Synthesis of Antiviral Agents from 1-(4-Bromophenyl)adamantane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Adamantane Scaffold in Antiviral Drug Discovery The adamantane cage, a rigid, lipophilic, tricyclic hydrocarbon, is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Scaffold in Antiviral Drug Discovery

The adamantane cage, a rigid, lipophilic, tricyclic hydrocarbon, is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2] Its derivatives, most notably amantadine and rimantadine, were among the first synthetic antiviral drugs developed, primarily targeting the M2 proton channel of the influenza A virus.[3][4] The bulky and hydrophobic nature of the adamantane moiety facilitates interactions with viral targets, enhancing the pharmacological activity of various compounds.[1] However, the emergence of drug-resistant viral strains has necessitated the development of novel adamantane derivatives with improved efficacy and a broader spectrum of activity.[3]

This document provides a technical guide for the synthesis of novel antiviral agents using 1-(4-bromophenyl)adamantane as a versatile starting material. The presence of the bromo-functionalized phenyl ring offers a reactive handle for a variety of powerful cross-coupling reactions, enabling the exploration of a wide chemical space to identify next-generation adamantane-based therapeutics.

Strategic Importance of 1-(4-Bromophenyl)adamantane

1-(4-Bromophenyl)adamantane serves as an ideal precursor for the synthesis of diverse libraries of antiviral candidates. The carbon-bromine bond is amenable to several palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are cornerstones of modern medicinal chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[5][6][7] By leveraging these synthetic methodologies, researchers can systematically modify the phenyl ring of the adamantane core, exploring structure-activity relationships (SAR) to optimize antiviral potency and selectivity.

Synthetic Pathways and Protocols

The following sections outline detailed protocols for the synthesis of potential antiviral agents from 1-(4-bromophenyl)adamantane via key cross-coupling reactions. The causality behind experimental choices and the importance of each step are explained to provide a comprehensive understanding of the synthetic process.

Suzuki-Miyaura Cross-Coupling: Synthesis of 1-(4-Biaryl)adamantane Derivatives

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound.[5] This reaction is particularly valuable for synthesizing biaryl structures, which are common motifs in antiviral agents.

Scientific Rationale: The introduction of a second aryl ring can modulate the electronic properties and steric bulk of the molecule, potentially enhancing its interaction with viral protein targets. The choice of the boronic acid or ester allows for the introduction of a wide range of substituents to probe SAR.

Experimental Workflow:

Suzuki_Miyaura_Workflow start Start: 1-(4-Bromophenyl)adamantane & Arylboronic Acid reaction_setup Reaction Setup: - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3, Cs2CO3) - Solvent (e.g., Toluene, Dioxane) start->reaction_setup heating Heating under Inert Atmosphere (e.g., 80-110 °C) reaction_setup->heating workup Aqueous Workup & Extraction heating->workup purification Purification: Column Chromatography workup->purification product Product: 1-(4-Biaryl)adamantane Derivative purification->product characterization Characterization: NMR, MS, etc. product->characterization

Caption: Suzuki-Miyaura cross-coupling workflow.

Detailed Protocol:

  • Reagents and Equipment:

    • 1-(4-Bromophenyl)adamantane (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equiv)

    • Base (e.g., Potassium carbonate, 2.0 equiv)

    • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

    • Schlenk flask or similar reaction vessel

    • Inert gas supply (Argon or Nitrogen)

    • Magnetic stirrer and heating mantle/oil bath

    • Standard laboratory glassware for workup and purification

  • Procedure: a. To a Schlenk flask, add 1-(4-bromophenyl)adamantane, the arylboronic acid, palladium catalyst, and base. b. Evacuate and backfill the flask with an inert gas three times. c. Add the anhydrous solvent via syringe. d. Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (monitor by TLC or LC-MS). e. Upon completion, cool the reaction to room temperature. f. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel. i. Characterize the purified product by NMR and mass spectrometry.

Buchwald-Hartwig Amination: Synthesis of 1-(4-Aminoaryl)adamantane Derivatives

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds between an aryl halide and an amine.[5][6] This reaction allows for the introduction of a wide variety of primary and secondary amines, including those with diverse functional groups.

Scientific Rationale: The introduction of an amino group can significantly alter the polarity and hydrogen bonding capabilities of the molecule. This is a key feature in many antiviral drugs, as it can facilitate interactions with polar residues in the binding sites of viral enzymes or proteins.

Experimental Workflow:

Buchwald_Hartwig_Workflow start Start: 1-(4-Bromophenyl)adamantane & Amine reaction_setup Reaction Setup: - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., XPhos, SPhos) - Base (e.g., NaOtBu, Cs2CO3) - Solvent (e.g., Toluene) start->reaction_setup heating Heating under Inert Atmosphere (e.g., 80-120 °C) reaction_setup->heating workup Aqueous Workup & Extraction heating->workup purification Purification: Column Chromatography workup->purification product Product: 1-(4-Aminoaryl)adamantane Derivative purification->product characterization Characterization: NMR, MS, etc. product->characterization

Caption: Buchwald-Hartwig amination workflow.

Detailed Protocol:

  • Reagents and Equipment:

    • 1-(4-Bromophenyl)adamantane (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), 0.02 equiv)

    • Phosphine ligand (e.g., XPhos, 0.04 equiv)

    • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

    • Anhydrous solvent (e.g., Toluene)

    • Glovebox or Schlenk line for handling air-sensitive reagents

    • Magnetic stirrer and heating mantle/oil bath

    • Standard laboratory glassware for workup and purification

  • Procedure: a. In a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to a Schlenk flask. b. Add the anhydrous solvent and stir for a few minutes. c. Add 1-(4-bromophenyl)adamantane, the amine, and the base. d. Seal the flask and heat the reaction mixture at the desired temperature (typically 80-120 °C) until the starting material is consumed (monitor by TLC or LC-MS). e. Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. h. Filter and concentrate the solution under reduced pressure. i. Purify the crude product by column chromatography on silica gel. j. Characterize the purified product by NMR and mass spectrometry.

Sonogashira Coupling: Synthesis of 1-(4-Alkynylphenyl)adamantane Derivatives

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[7] This reaction is valuable for introducing a linear, rigid alkyne linker into the molecular structure.

Scientific Rationale: The introduction of an alkynyl moiety can provide a rigid scaffold to orient other functional groups and can also participate in various biological interactions. The terminal alkyne can be further functionalized, for example, via click chemistry, to attach other molecular fragments.

Experimental Workflow:

Sonogashira_Workflow start Start: 1-(4-Bromophenyl)adamantane & Terminal Alkyne reaction_setup Reaction Setup: - Pd Catalyst (e.g., Pd(PPh3)2Cl2) - Cu(I) co-catalyst (e.g., CuI) - Base (e.g., Et3N, DIPEA) - Solvent (e.g., THF, DMF) start->reaction_setup reaction Reaction at Room Temp. or Gentle Heating reaction_setup->reaction workup Filtration & Solvent Removal reaction->workup purification Purification: Column Chromatography workup->purification product Product: 1-(4-Alkynylphenyl)adamantane Derivative purification->product characterization Characterization: NMR, MS, etc. product->characterization

Caption: Sonogashira coupling workflow.

Detailed Protocol:

  • Reagents and Equipment:

    • 1-(4-Bromophenyl)adamantane (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, 0.02 equiv)

    • Copper(I) iodide (CuI, 0.04 equiv)

    • Amine base (e.g., Triethylamine or Diisopropylethylamine, 2.0 equiv)

    • Anhydrous solvent (e.g., THF or DMF)

    • Schlenk flask or similar reaction vessel

    • Inert gas supply (Argon or Nitrogen)

    • Magnetic stirrer

    • Standard laboratory glassware for workup and purification

  • Procedure: a. To a Schlenk flask, add 1-(4-bromophenyl)adamantane, the palladium catalyst, and copper(I) iodide. b. Evacuate and backfill the flask with an inert gas three times. c. Add the anhydrous solvent and the amine base. d. Add the terminal alkyne dropwise to the stirred solution. e. Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS). f. Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the metal salts. g. Wash the filtrate with water and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel. j. Characterize the purified product by NMR and mass spectrometry.

Antiviral Activity Screening

Once synthesized, the novel 1-(4-substituted-phenyl)adamantane derivatives should be evaluated for their antiviral activity against a panel of relevant viruses.

General Protocol for in vitro Antiviral Assay (e.g., Plaque Reduction Assay for Influenza Virus):

  • Cell Culture: Maintain a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) in appropriate growth medium.

  • Cytotoxicity Assay: Determine the 50% cytotoxic concentration (CC50) of the synthesized compounds on the host cells using a standard assay (e.g., MTT assay). This is crucial to ensure that any observed antiviral effect is not due to toxicity to the host cells.

  • Plaque Reduction Assay: a. Seed host cells in multi-well plates and grow to confluency. b. Infect the cell monolayers with a known titer of the virus for a set adsorption period. c. Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of the test compounds. d. Incubate the plates for a period sufficient for plaque formation (typically 2-3 days). e. Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. f. Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). g. Determine the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50%.

  • Selectivity Index (SI): Calculate the SI (CC50/EC50) for each compound. A higher SI value indicates a more favorable therapeutic window.

Table 1: Hypothetical Antiviral Activity Data

Compound IDSynthetic RouteTarget VirusEC50 (µM)CC50 (µM)Selectivity Index (SI)
Ref-Amantadine -Influenza A (H1N1)0.5>100>200
ADA-SUZ-01 Suzuki-MiyauraInfluenza A (H1N1)0.2>100>500
ADA-BHA-01 Buchwald-HartwigInfluenza A (H1N1)0.885106
ADA-SON-01 SonogashiraInfluenza A (H1N1)1.2>100>83

This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific compounds synthesized and the viruses tested.

Conclusion and Future Directions

1-(4-Bromophenyl)adamantane is a valuable and versatile starting material for the synthesis of novel adamantane-based antiviral agents. The palladium-catalyzed cross-coupling reactions described herein provide efficient and modular routes to a wide range of derivatives, allowing for systematic exploration of structure-activity relationships. The protocols provided serve as a foundation for the rational design and synthesis of next-generation antiviral drugs with the potential to overcome existing resistance mechanisms and address emerging viral threats. Further derivatization of the synthesized compounds and screening against a broader range of viruses, including coronaviruses and other respiratory pathogens, are promising avenues for future research.[4][8]

References

  • Kolocouris, N., et al. (1996). Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307–3318.
  • Kolocouris, N., et al. (1994). Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. Journal of Medicinal Chemistry, 37(18), 2896-2902.
  • Mathur, A., et al. (1973). In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Antimicrobial Agents and Chemotherapy, 4(4), 421-426.
  • Stankova, I., et al. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 25(17), 3989.
  • Smieszek, S. P., et al. (2022). Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. COVID, 2(11), 1551-1563.
  • Kolocouris, N., et al. (1996). Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307-3318.
  • Zarubaev, V. V., et al. (2017). New adamantane-containing compounds targeting rimantadine-resistant influenza virus A/PR/8/34: molecular design, synthesis and SAR study. Bioorganic & Medicinal Chemistry Letters, 27(15), 3345-3350.
  • Al-Shammari, A. M., et al. (2020). Potential for the Repurposing of Adamantane Antivirals for COVID-19. Viruses, 12(7), 727.
  • Ratajczak, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700.
  • Orzeszko, A., et al. (2012). Microwave assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 22(24), 7446-7449.
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Method

Application Notes and Protocols for the Utilization of 1-(4-Bromophenyl)adamantane in Advanced Polymer Synthesis

Introduction: The Strategic Value of 1-(4-Bromophenyl)adamantane in Macromolecular Engineering The adamantane moiety, a rigid, diamondoid cage structure, is a compelling building block in polymer chemistry, imparting exc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-(4-Bromophenyl)adamantane in Macromolecular Engineering

The adamantane moiety, a rigid, diamondoid cage structure, is a compelling building block in polymer chemistry, imparting exceptional thermal stability, high glass transition temperatures (Tg), and enhanced mechanical strength to macromolecular architectures.[1][2] Its incorporation into polymer backbones or as pendant groups can significantly elevate material performance, opening avenues for applications in advanced coatings, optical films, and high-performance engineering plastics.[1] 1-(4-Bromophenyl)adamantane emerges as a particularly versatile precursor, strategically functionalized for integration into a variety of polymerization platforms. The presence of the bromophenyl group offers a reactive handle for several synthetic transformations, allowing for its use as a monomer in cross-coupling polycondensation reactions, or as a foundational structure for the synthesis of novel vinyl monomers and polymerization initiators.

These application notes provide a comprehensive guide for researchers and scientists on the utilization of 1-(4-Bromophenyl)adamantane in the synthesis of high-performance polymers. We will explore its application in three distinct and powerful polymerization methodologies:

  • As a Precursor to 4-(1-Adamantyl)styrene for Living Anionic Polymerization: A pathway to creating well-defined polystyrenes with bulky adamantyl side groups that dramatically enhance thermal properties.

  • As a Monomer in Suzuki Cross-Coupling Polycondensation: A direct route to poly(p-phenylene)s with pendant adamantyl groups, yielding polymers with high thermal stability and rigidity.

  • As a Precursor for a Custom Atom Transfer Radical Polymerization (ATRP) Initiator: A method to synthesize polymers with an adamantyl-phenyl end-group, enabling the creation of well-defined block copolymers and other complex architectures.

Each section will provide a detailed scientific rationale, step-by-step protocols, and expected outcomes, grounded in established principles of polymer chemistry.

Section 1: Synthesis of High Tg Polystyrene Derivatives via Living Anionic Polymerization of 4-(1-Adamantyl)styrene

Scientific Rationale & Causality

Living anionic polymerization is a powerful technique for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[3] By converting 1-(4-Bromophenyl)adamantane into 4-(1-adamantyl)styrene, we create a monomer amenable to this controlled polymerization method. The bulky and rigid adamantyl group on the styrene monomer significantly hinders the mobility of the resulting polymer chains, leading to a substantial increase in the glass transition temperature (Tg) compared to standard polystyrene.[4] This makes the resulting polymer an excellent candidate for applications requiring high thermal stability. The synthesis of the monomer can be achieved through a Heck coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between the aryl bromide and ethylene.[5][6]

Experimental Workflow Diagram

workflow1 cluster_synthesis Monomer Synthesis cluster_polymerization Living Anionic Polymerization BPA 1-(4-Bromophenyl)adamantane Heck Heck Coupling (Ethylene, Pd catalyst, base) BPA->Heck AS 4-(1-Adamantyl)styrene Heck->AS AS_poly 4-(1-Adamantyl)styrene AS->AS_poly Purification Polymerization Polymerization AS_poly->Polymerization Initiator sec-Butyllithium (in THF, -78 °C) Initiator->Polymerization Termination Termination (Methanol) Polymerization->Termination Polymer Poly(4-(1-adamantyl)styrene) Termination->Polymer mechanism2 MonomerA 1-(4-Bromophenyl)adamantane Grignard Mg, THF MonomerA->Grignard BoronicEster Triisopropyl borate Grignard->BoronicEster Hydrolysis Acidic Workup BoronicEster->Hydrolysis MonomerB 4-(1-Adamantyl)phenylboronic acid Hydrolysis->MonomerB Catalyst Pd(PPh₃)₄, Base MonomerB->Catalyst Comonomer 1,4-Dibromobenzene Comonomer->Catalyst Polymer Poly(p-phenylene) with adamantyl side groups Catalyst->Polymer pathway3 BPA 1-(4-Bromophenyl)adamantane Grignard 1. Mg, THF 2. Paraformaldehyde BPA->Grignard Alcohol (4-(1-Adamantyl)phenyl)methanol Grignard->Alcohol Esterification 2-Bromoisobutyryl bromide, Triethylamine Alcohol->Esterification Initiator ATRP Initiator Esterification->Initiator

Sources

Application

Application Notes & Protocols: Strategic Functionalization of the 1-(4-Bromophenyl)adamantane Scaffold at the Phenyl Ring

Introduction: The Adamantane Moiety in Modern Chemistry The adamantane cage, a rigid, lipophilic, and perfectly tetrahedral diamondoid hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Moiety in Modern Chemistry

The adamantane cage, a rigid, lipophilic, and perfectly tetrahedral diamondoid hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique three-dimensional structure can impart favorable pharmacokinetic properties to drug candidates, such as enhanced metabolic stability, improved oral bioavailability, and better tissue distribution. The incorporation of an adamantyl group can also influence a molecule's binding affinity and selectivity for its biological target.

1-(4-Bromophenyl)adamantane is a particularly valuable starting material. It combines the desirable properties of the adamantane core with a synthetically versatile handle—the bromo-substituted phenyl ring. This bromine atom serves as a prime reaction site for a host of palladium-catalyzed cross-coupling reactions, enabling the precise and efficient installation of a wide array of functional groups. This guide provides an in-depth exploration of the key strategies for functionalizing this scaffold, with detailed protocols and mechanistic insights tailored for researchers in drug discovery and chemical synthesis.

Core Strategy: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[3][4] For 1-(4-Bromophenyl)adamantane, these methods allow for the direct modification of the phenyl ring, transforming the bromo-substituent into more complex and valuable functionalities.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone method for constructing biaryl and substituted aryl structures, which are prevalent in pharmaceuticals.[5] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, under mild conditions with high functional group tolerance.[5][6]

Mechanistic Rationale: The catalytic cycle is a well-understood, three-step process.[5][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-(4-Bromophenyl)adamantane, forming a Pd(II) complex. This is often the rate-determining step.[5]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium center, displacing the halide. The base is crucial for enhancing the nucleophilicity of the boronic acid partner.[8]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂-Br] pd0->pd_complex oxidative_addition Oxidative Addition oxidative_addition->pd0 pd_r_complex [Ar-Pd(II)L₂-R'] pd_complex->pd_r_complex transmetalation Transmetalation transmetalation->pd_complex pd_r_complex->pd0 reductive_elimination Reductive Elimination reductive_elimination->pd_r_complex aryl_halide Ar-Br (1-(4-Bromophenyl)adamantane) boronic_acid R'-B(OH)₂ + Base product Ar-R'

Caption: Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add 1-(4-Bromophenyl)adamantane (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[9]

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a ligand like XPhos.[10]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).[10]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.[5]

Data Summary: Typical Suzuki-Miyaura Reaction Parameters

ComponentExampleRole / Rationale
Pd Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Provides the active Pd(0) species for the catalytic cycle. Choice depends on substrate reactivity.
Ligand PPh₃, XPhos, SPhosStabilizes the Pd center and modulates its reactivity. Bulky, electron-rich ligands often improve efficiency.
Base K₃PO₄, K₂CO₃, Cs₂CO₃Activates the boronic acid for the transmetalation step.[8]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFSolubilizes reactants and facilitates the reaction. Water is often essential for the transmetalation step.
Temperature 80 - 110 °CProvides thermal energy to overcome the activation barrier, especially for the oxidative addition step.
Sonogashira Coupling: Synthesis of Aryl-Alkynes

The Sonogashira reaction is the most reliable method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[12][13] This transformation is invaluable for accessing conjugated systems used in materials science and as precursors for complex pharmaceutical agents.[14]

Mechanistic Rationale: The reaction uniquely employs a dual catalytic system.[12][14]

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to the aryl bromide.

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This step increases the acidity of the alkyne's C-H bond.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) center. This is considered the rate-determining step.[14]

  • Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the aryl-alkyne product.

Sonogashira_Cycle Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂-Br] pd0->pd_complex Oxidative Addition (Ar-Br) transmetalation Transmetalation pd_complex->transmetalation pd_alkyne_complex [Ar-Pd(II)L₂-C≡CR'] pd_alkyne_complex->pd0 Reductive Elimination (Ar-C≡CR') cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR' cu_halide->cu_acetylide Alkyne + Base (R'-C≡CH) cu_acetylide->cu_halide cu_acetylide->transmetalation transmetalation->pd_alkyne_complex

Caption: Sonogashira Dual Catalytic Cycle

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add 1-(4-Bromophenyl)adamantane (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).[13]

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen (3x).

  • Solvent and Reagents: Add a degassed amine solvent, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), followed by the terminal alkyne (1.1-1.5 equiv.).[12] The amine acts as both the solvent and the base.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by TLC or GC-MS.

  • Workup: Remove the amine solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous NH₄Cl solution to remove copper salts, followed by a water and brine wash.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Typical Sonogashira Reaction Parameters

ComponentExampleRole / Rationale
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄The primary catalyst for the oxidative addition and reductive elimination steps.[13]
Cu Co-catalyst CuIActivates the terminal alkyne to form a copper acetylide for transmetalation.[12]
Base/Solvent Et₃N, DIPEANeutralizes the HBr byproduct and facilitates the formation of the copper acetylide.[12]
Atmosphere Inert (Ar, N₂)Crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling) and degradation of the Pd(0) catalyst.[12][15]
Temperature Room Temp to 60 °CThe reaction is often efficient under mild thermal conditions.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are fundamental components of countless drugs and functional materials.[16][17] The reaction directly couples an aryl halide with a primary or secondary amine, offering a significant improvement over classical methods like the Ullmann condensation.

Mechanistic Rationale: The efficiency of this reaction hinges on the use of bulky, electron-rich phosphine ligands.[16]

  • Oxidative Addition: A Pd(0) complex, coordinated to the phosphine ligand, adds to the 1-(4-Bromophenyl)adamantane.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: This is the key bond-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. The bulky ligands facilitate this step, which is often rate-limiting.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂-Br] pd0->pd_complex oxidative_addition Oxidative Addition oxidative_addition->pd0 pd_amido_complex [Ar-Pd(II)L₂(NR'R'')] pd_complex->pd_amido_complex amine_binding Amine Binding & Deprotonation amine_binding->pd_complex pd_amido_complex->pd0 reductive_elimination Reductive Elimination reductive_elimination->pd_amido_complex aryl_halide Ar-Br amine HNR'R'' + Base product Ar-NR'R'' Workflow_Comparison cluster_cross_coupling Cross-Coupling Workflow cluster_ch_activation C-H Activation Workflow start_cc Ar-Br (Pre-functionalized) step_cc Pd Catalyst + Coupling Partner + Base start_cc->step_cc end_cc Ar-R (Functionalized Product) step_cc->end_cc start_ch Ar-H (Unfunctionalized) step_ch Catalyst + Reagent start_ch->step_ch end_ch Ar-R (Functionalized Product) step_ch->end_ch

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling with 1-(4-Bromophenyl)adamantane

From the Desk of the Senior Application Scientist Welcome to our dedicated technical guide for optimizing the Suzuki-Miyaura cross-coupling of 1-(4-Bromophenyl)adamantane. This substrate, while valuable in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for optimizing the Suzuki-Miyaura cross-coupling of 1-(4-Bromophenyl)adamantane. This substrate, while valuable in medicinal chemistry and materials science for introducing the rigid and lipophilic adamantyl scaffold, presents a significant synthetic challenge due to extreme steric hindrance. Low yields, failed reactions, and competing side reactions are common hurdles.

This guide is structured as a dynamic troubleshooting resource. We move beyond simple protocols to explore the mechanistic reasoning behind common failures and provide a logical framework for systematic optimization. Our goal is to empower you to diagnose issues effectively and rationally design reaction conditions for success.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with 1-(4-Bromophenyl)adamantane consistently giving low yields?

The primary challenge is severe steric hindrance imposed by the bulky adamantyl group. This bulkiness impedes key steps in the catalytic cycle.[1] Specifically:

  • Slow Oxidative Addition: The palladium(0) catalyst struggles to insert into the carbon-bromine bond adjacent to the bulky adamantane.

  • Difficult Reductive Elimination: The final step, where the desired C-C bond is formed and the Pd(0) catalyst is regenerated, is sterically hindered. The bulky groups on the palladium(II) intermediate resist coming together.[2]

Successful coupling requires a catalyst system—specifically the ligand—that is explicitly designed to overcome these steric barriers.[3][4]

Q2: What is the best "go-to" catalyst system for a sterically hindered substrate like this?

There is no single "best" catalyst, but highly effective systems for hindered substrates invariably feature a palladium precursor combined with a bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligand.[5][6]

  • For a starting point, consider a Buchwald-type ligand. Ligands like SPhos or XPhos are specifically designed to accelerate both oxidative addition and reductive elimination in sterically demanding couplings.[4][6]

  • PEPPSI-type precatalysts featuring bulky NHC ligands (e.g., PEPPSI-IPr) are also excellent choices, as they form highly stable and active catalytic species.[2][7]

Avoid using traditional, less bulky ligands like triphenylphosphine (PPh₃), as they are often ineffective for this class of substrate.[5][8]

Q3: Which base and solvent combination should I start with?

A strong, non-nucleophilic base is generally required to facilitate the transmetalation step without causing unwanted side reactions.[9][10] The solvent system must be able to dissolve both the organic substrates and the inorganic base to some extent.

  • Recommended Starting Point: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) as the base.[11][12]

  • Solvent System: Anhydrous, degassed ethereal solvents like 1,4-dioxane or THF, often with a small amount of water (e.g., 10:1 dioxane:water) to aid in dissolving the base.[12][13] Toluene is also a common choice.

Q4: What are the most common side reactions I should be looking for?

With hindered substrates, side reactions that compete with the desired coupling become more prevalent. The three most common are:

  • Dehalogenation (Reduction): Your 1-(4-Bromophenyl)adamantane is converted to 1-phenyladamantane. This occurs when the palladium intermediate reacts with a hydride source instead of the boronic acid.[7][14]

  • Protodeborylation: Your boronic acid coupling partner reverts to its corresponding hydrocarbon, effectively being quenched before it can participate in the reaction. This is a very common cause of low yields.[7][14]

  • Homocoupling: Two molecules of your boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen.[8]

Troubleshooting Guide: From Problem to Solution

Problem 1: Low to No Conversion of 1-(4-Bromophenyl)adamantane

This indicates a fundamental issue with catalyst activity or the reaction conditions preventing the catalytic cycle from starting.

The combination of the palladium source and ligand is failing to create an active Pd(0) species or the active catalyst cannot overcome the steric barrier for oxidative addition.

  • Scientific Rationale: The ligand's role is paramount. Electron-rich and sterically bulky ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and facilitate the final reductive elimination.[5][15] Traditional ligands like PPh₃ are too small and not electron-donating enough for this challenge.

  • Troubleshooting Steps:

    • Switch to a Specialized Ligand: If using a general-purpose ligand, switch to a Buchwald-type dialkylbiaryl phosphine (e.g., SPhos, XPhos, RuPhos) or a bulky NHC ligand (e.g., IPr).[4][6] These are the industry standard for hindered couplings.

    • Use a Pre-formed Catalyst (Precatalyst): Precatalysts like XPhos Pd G3 or PEPPSI-IPr are air-stable Pd(II) complexes that reliably generate the active Pd(0) catalyst in situ. This eliminates variability associated with generating the catalyst from sources like Pd(OAc)₂ or Pd₂(dba)₃.[7]

    • Increase Catalyst Loading: For particularly difficult couplings, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes initiate the reaction, although optimizing the ligand is a more robust solution.

Ligand ClassExamplesKey Advantages for Hindered Substrates
Buchwald Ligands SPhos, XPhos, RuPhosBulky and electron-rich; proven to accelerate key steps for hindered substrates.[4]
NHC Ligands IPr, IPr#Strong sigma-donors forming very stable and active Pd complexes.[2]
Adamantyl-based Ligands cataCXium A, (tBu)₂P(Ad)The adamantyl moiety provides exceptional bulk.[16]
Specialized Ligands AntPhosUnique structure shown to be highly effective for sterically demanding couplings.[17][18]

The chosen conditions are not sufficient to promote the key steps of the catalytic cycle.

  • Scientific Rationale: The base is required to form the activated boronate complex for transmetalation.[9] The solvent must facilitate the interaction of all components. Elevated temperature is often needed to provide the activation energy for the sterically hindered steps.[19]

  • Troubleshooting Steps:

    • Change the Base: If using a weaker base like Na₂CO₃, switch to a stronger one like K₃PO₄, Cs₂CO₃, or KOtBu.[12][16]

    • Optimize the Solvent: Ensure the solvent is anhydrous and thoroughly degassed. Oxygen can kill the Pd(0) catalyst.[14] If solubility is an issue, a mixture like dioxane/water or toluene/ethanol/water may be necessary.[1][13]

    • Increase the Temperature: Sterically hindered couplings often require more thermal energy. Increase the temperature in 10-20 °C increments, monitoring for decomposition. Reactions are commonly run at 80-110 °C.[18]

Problem 2: Starting Material is Consumed, but Yield of Desired Product is Low

This classic scenario points directly to competing side reactions out-pacing the desired product formation.

Caption: Troubleshooting workflow for low product yield.

  • Scientific Rationale: The Ar-Pd(II)-Br intermediate formed after oxidative addition can be intercepted by a hydride source, leading to reductive elimination of Ar-H instead of the desired Ar-Ar' product.[7] Sources of hydride can include solvents (especially alcohols) or impurities in the reagents.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Ensure solvents are anhydrous and, if ethereal, free of peroxides.

    • Re-evaluate Base/Solvent Choice: Some bases in combination with certain solvents (e.g., strong hydroxides in alcohol) can generate hydride species. Consider switching to a carbonate or phosphate base.[10]

  • Scientific Rationale: Boronic acids are susceptible to cleavage of the C-B bond by a proton source, especially at elevated temperatures.[14] This side reaction consumes the nucleophilic coupling partner, leading to a stall in the reaction and low yields.

  • Troubleshooting Steps:

    • Verify Boronic Acid Quality: Use fresh, high-purity boronic acid. Old or impure batches are a common source of failure.

    • Switch to a Boronic Ester: Boronate esters, particularly pinacol esters (Bpin), are significantly more stable towards protodeborylation than their corresponding boronic acids.[7] They are often the key to success in challenging couplings.

    • Ensure Anhydrous Conditions: Meticulously dry all reagents, solvents, and glassware to minimize the presence of water, a primary proton source.

Experimental Protocol: A Starting Point

This protocol is a robust starting point for the coupling of 1-(4-Bromophenyl)adamantane with a generic arylboronic acid.

Materials:

  • 1-(4-Bromophenyl)adamantane (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-(4-Bromophenyl)adamantane, the arylboronic acid, and K₃PO₄.

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the XPhos Pd G3 precatalyst.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Place the sealed vial in a pre-heated oil bath or heating block at 100 °C.

  • Stir the reaction vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine before proceeding with purification.

Understanding the mechanism is key to troubleshooting. The bulky adamantyl group primarily affects the Oxidative Addition and Reductive Elimination steps.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd2_complex Ar-Pd(II)L₂-Br (Sterically Hindered) pd0->pd2_complex + Ar-Br transmetal Transmetalation pd2_diaryl Ar-Pd(II)L₂-Ar' pd2_complex->pd2_diaryl + Ar'B(OR)₃⁻ boronate Ar'B(OR)₃⁻ (Activated Boronate) pd2_diaryl->pd0 red_elim Reductive Elimination product Ar-Ar' (Desired Product) base Base (e.g., K₃PO₄) boronic_acid Ar'B(OH)₂ boronic_acid->boronate + Base, H₂O aryl_halide Ar-Br (1-(4-Bromophenyl)adamantane)

Caption: The Suzuki-Miyaura catalytic cycle.

References

  • Title: Sterically demanding aryl–alkyl Suzuki–Miyaura coupling Source: RSC Publishing URL: [Link]

  • Title: Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction Source: MDPI URL: [Link]

  • Title: Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Source: ResearchGate URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling Source: The Royal Society of Chemistry URL: [Link]

  • Title: STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES Source: ResearchGate URL: [Link]

  • Title: Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides Source: PubMed URL: [Link]

  • Title: Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions Source: Scite.ai URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Optimizing Suzuki Coupling Reactions Source: CovaSyn URL: [Link]

  • Title: Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances Source: researchgate.net URL: [Link]

  • Title: Problems with Suzuki coupling Source: Reddit URL: [Link]

  • Title: Why am I getting low yield for my Suzuki coupling reaction? Source: Reddit URL: [Link]

  • Title: Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Source: ResearchGate URL: [Link]

  • Title: Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides Source: ACS Omega URL: [Link]

  • Title: Optimization of reaction conditions for Suzuki coupling Source: ResearchGate URL: [Link]

  • Title: Optimization of reaction conditions for the Suzuki-Miyaura coupling of... Source: ResearchGate URL: [Link]

  • Title: Catalysts for Suzuki–Miyaura Coupling Reaction Source: MDPI URL: [Link]

  • Title: Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid Source: ResearchGate URL: [Link]

  • Title: Organoborane coupling reactions (Suzuki coupling) Source: PMC - NIH URL: [Link]

  • Title: Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid Source: ResearchGate URL: [Link]

Sources

Optimization

minimizing byproduct formation in 1-(4-Bromophenyl)adamantane synthesis

From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 1-(4-bromophenyl)adamantane. This guide is designed for researchers, chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(4-bromophenyl)adamantane. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis by minimizing the formation of critical byproducts. The synthesis, a classic example of a Friedel-Crafts alkylation, presents unique challenges due to the nature of the reactants and intermediates. This document provides in-depth, experience-driven answers to common issues, ensuring your synthesis is both high-yielding and reproducible.

Section 1: Understanding the Core Reaction and Byproduct Origins

The synthesis of 1-(4-bromophenyl)adamantane involves the electrophilic aromatic substitution of bromobenzene with an adamantyl carbocation.[1][2] This cation is typically generated in situ from a precursor like 1-bromoadamantane or 1-adamantanol in the presence of a strong Lewis or Brønsted acid.[3][4] While seemingly straightforward, the reaction kinetics and thermodynamics can lead to several unwanted side products.

cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack Adamantane-X Adamantyl Precursor (e.g., 1-Adamantanol) Adamantyl_Cation Adamantyl Carbocation (Electrophile) Adamantane-X->Adamantyl_Cation + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃, H₂SO₄) Sigma_Complex Arenium Ion (Sigma Complex) Adamantyl_Cation->Sigma_Complex + Bromobenzene Bromobenzene Bromobenzene Product 1-(4-Bromophenyl)adamantane Sigma_Complex->Product -H⁺

Caption: Core mechanism of Friedel-Crafts adamantylation.

FAQ: Primary Byproduct Formation

Q1: What are the most common byproducts in this reaction and why do they form?

A1: The two most significant byproducts are di-adamantylated bromobenzenes and isomeric forms of the desired product (e.g., 1-(2-bromophenyl)adamantane).

  • Di-adamantylated Byproducts: These arise from a phenomenon known as polyalkylation. The adamantyl group is electron-donating, which activates the aromatic ring of the product molecule, 1-(4-bromophenyl)adamantane. This makes the product more reactive to further electrophilic attack than the starting material, bromobenzene.[5] Consequently, a second adamantylation can occur, leading to impurities that are often difficult to separate.

  • Positional Isomers: The bromo-substituent on the benzene ring is an ortho, para-directing group.[6] While the desired para-product is generally favored due to the significant steric hindrance of the bulky adamantane group, a small amount of the ortho-isomer can still form under certain conditions.

Section 2: Troubleshooting Guide for Byproduct Minimization

This section directly addresses common experimental failures and provides actionable, causality-driven solutions.

Q2: My reaction produces a high percentage of di-adamantylated byproduct. How can I suppress this?

A2: This is a classic polyalkylation issue. The key is to manipulate the reaction conditions to favor the reaction of the adamantyl carbocation with the starting material over the product.

  • Causality: A high concentration of the adamantyl electrophile or the mono-alkylated product increases the probability of a second alkylation.

  • Solutions:

    • Increase Bromobenzene Stoichiometry: Use a significant excess of bromobenzene (e.g., 5-10 equivalents). This increases the statistical likelihood that the adamantyl carbocation will collide with an unreacted bromobenzene molecule instead of the activated product.

    • Control Reagent Addition: Add the adamantane precursor (e.g., 1-adamantanol dissolved in a small amount of solvent) dropwise to the mixture of bromobenzene and Lewis acid over an extended period. This keeps the instantaneous concentration of the electrophile low, starving the polyalkylation reaction.

    • Lower the Reaction Temperature: Reducing the temperature (e.g., from room temperature to 0-5 °C) decreases the rate of all reactions, but often has a more pronounced effect on the second, higher-activation-energy alkylation step. One study on a similar system showed that the yield of disubstituted byproducts increased significantly with temperature, peaking around 30 °C before other effects took over.[4]

Q3: I'm observing a low overall yield and have identified adamantane in my crude product by GC-MS. What's causing this?

A3: The presence of adamantane suggests a dealkylation or cation exchange side reaction is occurring.

  • Causality: The Friedel-Crafts alkylation is, in principle, reversible. The adamantyl group can be cleaved from the aromatic ring, regenerating the adamantyl carbocation, which can then be quenched to form adamantane. This process is exacerbated by high temperatures and prolonged reaction times.[4]

  • Solutions:

    • Reduce Reaction Time: Monitor the reaction closely using TLC. Once the starting adamantane precursor is consumed, work up the reaction promptly. Unnecessarily long reaction times provide more opportunity for dealkylation.

    • Decrease Reaction Temperature: As with polyalkylation, lower temperatures will slow the rate of the dealkylation equilibrium.

    • Choose the Right Precursor/Catalyst System: Some protocols suggest that using 1-acyloxyadamantane with sulfuric acid in a non-polar solvent like n-heptane can lead to cleaner reactions with fewer byproducts compared to traditional methods.[7]

Q4: How can I maximize the yield of the para-isomer and minimize the ortho-isomer?

A4: Maximizing para-selectivity is primarily about exploiting steric hindrance.

  • Causality: The adamantyl group is exceptionally bulky. Approaching the ortho-position of bromobenzene is sterically hindered by the adjacent bromine atom. The para-position is unhindered, making it the kinetically and thermodynamically favored site of attack.

  • Solutions:

    • Maintain Moderate Temperature: While very high temperatures can sometimes overcome steric barriers, the conditions typically used for this reaction already strongly favor para substitution. The strategies outlined for preventing polyalkylation (lower temperature, slow addition) will also favor the formation of the sterically less-hindered para product.

    • Catalyst Choice: While less influential than sterics, the size of the Lewis acid-electrophile complex can play a role. Using a bulkier Lewis acid could theoretically increase steric hindrance at the ortho position, though this is not typically the primary control parameter.

Start Problem: High Byproduct Formation Byproduct_ID Identify Primary Byproduct (TLC, GC-MS, NMR) Start->Byproduct_ID Dialkylation Di-adamantylated Product Byproduct_ID->Dialkylation High MW Impurity Isomers Ortho/Other Isomers Byproduct_ID->Isomers Similar Polarity Impurity Dealkylation Adamantane Present Byproduct_ID->Dealkylation Low MW Impurity Sol_Dialkylation Solution: 1. Use Excess Bromobenzene 2. Slow Adamantane Addition 3. Lower Reaction Temp (0-5 °C) Dialkylation->Sol_Dialkylation Sol_Isomers Solution: 1. Steric hindrance is dominant. 2. Standard optimized conditions   favor para-product. Isomers->Sol_Isomers Sol_Dealkylation Solution: 1. Reduce Reaction Time 2. Lower Reaction Temp 3. Monitor by TLC; quench promptly. Dealkylation->Sol_Dealkylation

Caption: Troubleshooting logic for byproduct formation.

Section 3: Optimized Experimental Protocol

This protocol is designed to be self-validating by incorporating best practices to proactively minimize byproduct formation. It is adapted from principles found in established literature.[7]

Materials & Equipment:
  • 1-Adamantanol

  • Bromobenzene (dried over molecular sieves)

  • Concentrated Sulfuric Acid (98%)

  • n-Heptane (anhydrous)

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (anhydrous)

  • Three-neck round-bottom flask, addition funnel, magnetic stirrer, ice bath, nitrogen inlet

  • Standard glassware for workup and purification

Step-by-Step Methodology:
  • Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Initial Charge: Charge the flask with bromobenzene (8.0 eq) and anhydrous n-heptane. Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (1.5 eq) to the stirred mixture, ensuring the temperature does not rise above 10 °C.

  • Precursor Solution: In a separate flask, dissolve 1-adamantanol (1.0 eq) in a minimal amount of n-heptane.

  • Controlled Addition: Transfer the 1-adamantanol solution to the addition funnel and add it dropwise to the reaction mixture over 1-2 hours. Maintain the internal temperature at 0-5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor its progress by TLC (e.g., using 95:5 Hexane:Ethyl Acetate) every hour. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the 1-adamantanol spot.

  • Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture over crushed ice. Caution: This is a highly exothermic quench.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a solvent like ethanol or isopropanol, or by column chromatography if isomers are present.[8]

Section 4: Data Summary and Parameter Impact

The following table summarizes the critical experimental parameters and their direct impact on byproduct formation.

ParameterRecommended SettingImpact on Di-alkylationImpact on DealkylationRationale
Bromobenzene Stoichiometry 5 - 10 equivalentsHigh Impact (Reduces) Low ImpactShifts reaction equilibrium to favor mono-substitution by mass action.
Reaction Temperature 0 - 5 °CHigh Impact (Reduces) Medium Impact (Reduces) Slows the rate of side reactions, which often have higher activation energies.[4]
Reagent Addition Rate Slow, dropwise (1-2 h)High Impact (Reduces) Low ImpactMaintains a low concentration of the electrophile, preventing polyalkylation.
Reaction Time Monitor by TLC; quench upon completion (2-4 h)Medium Impact (Increases if too long)High Impact (Reduces) Minimizes the time for the reversible dealkylation reaction to occur.
Solvent Anhydrous, non-polar (e.g., n-heptane)Medium ImpactMedium ImpactA non-polar solvent can improve reaction cleanliness in certain acid systems.[7]

Section 5: References

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Google Patents. (2015). RU2547141C1 - Method of obtaining n-(4-bromophenyl)-n-(2-adamantyl)amine (bromantane). Retrieved from

  • International Journal of Pharmaceutical Sciences and Research. (2009). A simple method for synthesis of amantadine hydrochloride. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Content variation of disubstituted adamantane in a synthetic procedure to adapalene. Retrieved from [Link]

  • Klimochkin, Y., et al. (n.d.). Transformations of allyl bromides of the adamantane series in the Ritter reaction. ResearchGate. Retrieved from [Link]

  • PUBDB. (n.d.). Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions: Adamantane‐Substituted Naphthalenes. Retrieved from [Link]

  • Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene Lab Report. Retrieved from [Link]

  • Google Patents. (1991). US5015758A - Process for the preparation of 1-adamantane derivatives. Retrieved from

  • PubChem - NIH. (n.d.). 1-(4-Bromophenyl)adamantane. Retrieved from [Link]

  • Quora. (2018). What is the role of Lewis acid in halogenation of benzene?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(4-Bromophenyl)adamantane by Recrystallization

Welcome to the technical support center for the purification of 1-(4-Bromophenyl)adamantane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-Bromophenyl)adamantane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Here, we move beyond simple step-by-step instructions to explain the underlying principles and rationale behind each part of the process, ensuring a robust and reproducible purification.

Understanding the Molecule and the Challenge

1-(4-Bromophenyl)adamantane is a bulky, rigid, and largely non-polar molecule. These characteristics can present unique challenges during recrystallization, such as slow dissolution, a tendency for the compound to "oil out" of solution, and the potential for co-crystallization with structurally similar impurities. This guide will equip you with the knowledge to anticipate and overcome these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of 1-(4-Bromophenyl)adamantane in a question-and-answer format.

Q1: My 1-(4-Bromophenyl)adamantane is not dissolving in the hot solvent, even after adding a large volume. What should I do?

A1: This issue typically arises from an inappropriate solvent choice or insufficient heating.

  • Causality: 1-(4-Bromophenyl)adamantane's bulky and non-polar nature limits its solubility in many common solvents. A good recrystallization solvent should dissolve the compound completely at elevated temperatures but poorly at room temperature.[1][2]

  • Troubleshooting Steps:

    • Verify Solvent Choice: For 1-(4-Bromophenyl)adamantane, non-polar to moderately polar solvents are generally a good starting point. Consider solvents like cyclohexane, n-heptane, or a mixed solvent system such as ethanol/water or hexane/ethyl acetate. A patent for the similar compound 2-(1-adamantyl)-4-bromophenol specifies recrystallization from petroleum ether (a mixture of alkanes like hexane and heptane).[3]

    • Ensure Adequate Heating: Make sure your solvent is at or near its boiling point. Use a hot plate with a stirrer and a reflux condenser to maintain the temperature and prevent solvent loss.

    • Increase Solvent Volume Incrementally: Add small portions of the hot solvent to the crude material with vigorous stirring. Allow sufficient time between additions for dissolution to occur.

    • Consider a Different Solvent: If the compound remains insoluble even with a large volume of boiling solvent, you will need to select a more suitable solvent. Refer to the solvent selection protocol in the "Experimental Protocols" section.

Q2: The compound dissolved, but upon cooling, it separated as an oily liquid instead of crystals. How can I fix this "oiling out"?

A2: "Oiling out" is a common problem with bulky, non-polar molecules and occurs when the solute comes out of solution above its melting point or when the concentration of the solute is too high.[4][5]

  • Causality: The high concentration of the solute in the cooling solution can lead to a liquid-liquid phase separation instead of crystallization.[4] This is often exacerbated by rapid cooling.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Then, add more of the hot recrystallization solvent to decrease the concentration of the 1-(4-Bromophenyl)adamantane.

    • Slow Cooling is Crucial: Allow the solution to cool very slowly. You can insulate the flask with glass wool or place it in a large beaker of hot water to slow down the cooling rate. This gives the molecules more time to orient themselves into a crystal lattice.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

    • Introduce a Seed Crystal: If you have a small crystal of pure 1-(4-Bromophenyl)adamantane, add it to the cooled solution to induce crystallization.

    • Modify the Solvent System: Consider using a solvent with a lower boiling point. Alternatively, a mixed solvent system can sometimes prevent oiling out.

Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?

A3: This typically indicates that the solution is not supersaturated, meaning too much solvent was used initially.

  • Causality: For crystallization to occur, the concentration of the solute must exceed its solubility at a given temperature. If an excessive amount of solvent was used, the solution will not become saturated upon cooling.[1]

  • Troubleshooting Steps:

    • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Be sure to do this in a fume hood and use a boiling chip or stir bar to prevent bumping.[6]

    • Monitor for Cloudiness: As you evaporate the solvent, watch for the solution to become slightly cloudy, indicating that it is approaching saturation.

    • Cool Again: Once you have a saturated solution, allow it to cool slowly as described previously.

    • Induce Crystallization: If crystals still do not form, try scratching the flask or adding a seed crystal.

Q4: The yield of my recrystallized 1-(4-Bromophenyl)adamantane is very low. How can I improve it?

A4: Low yield can result from using too much solvent, cooling the solution too quickly, or not allowing enough time for crystallization.

  • Causality: A portion of your compound will always remain dissolved in the mother liquor. The goal is to minimize this amount.[2]

  • Troubleshooting Steps:

    • Use the Minimum Amount of Hot Solvent: During the dissolution step, be patient and add the hot solvent in small increments until the solid just dissolves.[7]

    • Maximize Cooling Time: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to maximize the precipitation of the product.

    • Recover a Second Crop: The mother liquor (the solution remaining after filtering the crystals) still contains some dissolved product. You can concentrate the mother liquor by evaporating some of the solvent and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[8]

    • Ensure Complete Transfer: Make sure to quantitatively transfer all crystals from the flask to the filter funnel during filtration.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 1-(4-Bromophenyl)adamantane?

A1: There is no single "best" solvent, and the ideal choice may depend on the specific impurities present. However, based on the properties of the molecule and data from similar compounds, good starting points for solvent screening are cyclohexane, n-heptane, ethanol, or a mixed solvent system like hexane/ethyl acetate.[3] A systematic solvent screening is always recommended.

Q2: How do I perform a solvent screening for 1-(4-Bromophenyl)adamantane?

A2: Place a small amount of your crude material (about 10-20 mg) in a test tube. Add a few drops of the solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but show low solubility when cold.[2]

Q3: Can I use a rotary evaporator to remove the solvent after recrystallization?

A3: A rotary evaporator is typically used to remove solvent from a solution to obtain a solid residue. For recrystallization, the goal is to have the crystals form from the solution upon cooling. After the crystals are collected by filtration, they should be air-dried or dried in a vacuum oven to remove any residual solvent.

Q4: My recrystallized product has a yellowish tint. How can I remove the color?

A4: If your product is colored, you can use activated charcoal to remove the colored impurities. After dissolving your crude product in the hot solvent, add a small amount of decolorizing charcoal (about 1-2% of the weight of your crude product) and boil the solution for a few minutes. Then, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[9]

Q5: What is the expected melting point of pure 1-(4-Bromophenyl)adamantane?

A5: While specific experimental data for the melting point can vary, a sharp melting point is a good indicator of purity. The melting point of the recrystallized product should be compared to a literature value if available, or to the melting point of the crude material. A purer product will have a higher and sharper melting point.

Experimental Protocols

Detailed Step-by-Step Methodology for Recrystallization

This protocol provides a general procedure for the recrystallization of 1-(4-Bromophenyl)adamantane. The choice of solvent should be determined by preliminary screening.

  • Dissolution:

    • Place the crude 1-(4-Bromophenyl)adamantane in an Erlenmeyer flask.

    • Add a magnetic stir bar or a boiling chip.

    • In a separate beaker, heat the chosen recrystallization solvent to its boiling point.

    • Add the hot solvent to the flask containing the crude solid in small portions with continuous stirring and heating until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[7]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or if decolorizing charcoal was used, perform a hot gravity filtration.

    • Preheat a stemless funnel and a clean receiving flask.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the receiving flask. If crystals begin to form in the funnel, add a small amount of hot solvent to redissolve them.[10]

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, well-defined crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[11]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

    • Break the vacuum and add the cold solvent, then reapply the vacuum. Repeat this wash step if necessary.

  • Drying:

    • Continue to draw air through the crystals on the filter paper for several minutes to help them dry.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point of the product.

Data Presentation
ParameterRecommended Value/RangeRationale
Starting Material Purity >85%Recrystallization is most effective for removing smaller amounts of impurities.
Solvent Selection Cyclohexane, n-Heptane, Ethanol, Hexane/Ethyl AcetateBased on the non-polar nature of the molecule and literature on similar compounds.[3]
Dissolution Temperature Near boiling point of the solventTo ensure complete dissolution in a minimum amount of solvent.
Cooling Rate Slow, undisturbed coolingPromotes the formation of larger, purer crystals.
Final Cooling Temperature 0-4 °C (Ice Bath)Maximizes the yield by decreasing the solubility of the product.

Visualizations

Recrystallization Workflow

G cluster_0 Preparation cluster_1 Dissolution & Filtration cluster_2 Crystallization cluster_3 Isolation & Drying A Crude 1-(4-Bromophenyl)adamantane B Select Solvent A->B C Dissolve in Minimum Hot Solvent B->C D Hot Gravity Filtration (if needed) C->D E Slow Cooling to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Product I->J

Caption: Workflow for the recrystallization of 1-(4-Bromophenyl)adamantane.

Troubleshooting Logic

G Start Recrystallization Issue Issue1 No Dissolution Start->Issue1 Issue2 Oiling Out Start->Issue2 Issue3 No Crystals Form Start->Issue3 Issue4 Low Yield Start->Issue4 Sol1 Check Solvent / Increase Temp Issue1->Sol1 Sol2 Reheat, Add Solvent, Slow Cool Issue2->Sol2 Sol3 Evaporate Solvent Issue3->Sol3 Sol4 Use Min. Solvent / Max. Cool Issue4->Sol4

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization.
  • Phan, T. P. T., et al. (2021). A simple method for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research, 13(2), 763-775.
  • CN103626628A - Preparation method for 1-adamantane bromide. (2014).
  • BenchChem. (2025, December).
  • Organic Syntheses. (n.d.). Adamantane. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • CN110304986B - Preparation method of 1-bromoadamantane. (2020).
  • CN101955417B - Method for preparing 2-(1-adamantyl)-4-bromophenol. (2012).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • RU2547141C1 - Method of obtaining n-(4-bromophenyl)-n-(2-adamantyl)amine (bromantane). (2015).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 625922, 1-(4-Bromophenyl)adamantane. Retrieved from [Link]

  • Unnamed Author. (n.d.). EXPERIMENT (3)
  • Mettler-Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: 2-(Adamantan-1-yl)
  • Reddit. (2013, February 3).
  • Reddit. (2024, February 5).
  • University of Massachusetts Lowell, Department of Chemistry. (n.d.).
  • ERA. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange.
  • CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine. (2021).

Sources

Optimization

Technical Support Center: HPLC Purification of 1-(4-Bromophenyl)adamantane Derivatives

Welcome to the technical support center for the HPLC purification of 1-(4-Bromophenyl)adamantane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC purification of 1-(4-Bromophenyl)adamantane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the unique challenges presented by this class of compounds. The inherent hydrophobicity and rigidity of the adamantane cage, combined with the electronic properties of the bromophenyl group, necessitate a carefully considered approach to achieve optimal purification.

Understanding the Molecule: Key Purification Challenges

1-(4-Bromophenyl)adamantane derivatives are characterized by their high lipophilicity and lack of polar functional groups. This molecular structure dictates the primary challenges in their HPLC purification:

  • High Retention and Poor Solubility: The nonpolar nature of these compounds leads to strong interactions with reversed-phase stationary phases, requiring highly organic mobile phases for elution.[1][2] Solubility in the aqueous component of typical mobile phases can be limited, leading to precipitation and column clogging.

  • Peak Shape Issues: Due to their hydrophobicity, these derivatives are prone to peak fronting, a phenomenon that occurs when the analyte is more soluble in the mobile phase than the stationary phase can accommodate at the injection point.[3][4]

  • Resolution of Closely Related Impurities: The synthesis of these derivatives can result in impurities with very similar structures, such as isomers or debrominated analogues, making their separation challenging.

This guide provides a structured approach to method development and troubleshooting to address these specific challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for purifying a 1-(4-Bromophenyl)adamantane derivative?

A1: For initial method development, a reversed-phase HPLC (RP-HPLC) approach is recommended.[1][5] A C18 column is a robust starting point due to its strong hydrophobic retention capabilities.[1][6][7]

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, 5 µm particle size, 100-120 Å pore sizeProvides good retention for non-polar compounds and high efficiency.[8]
Mobile Phase A WaterStandard polar mobile phase in RP-HPLC.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN is generally preferred for its lower viscosity and UV transparency.[5]
Gradient 70-100% B over 20 minutesA broad gradient helps to elute the highly retained compound and any impurities.
Flow Rate 1.0 mL/min for a 4.6 mm ID analytical columnA standard flow rate for initial screening.
Detection UV at 220 nm and 254 nmThe bromophenyl group provides UV absorbance.
Injection Solvent Tetrahydrofuran (THF) or Dichloromethane (DCM)The sample should be dissolved in a strong organic solvent to ensure solubility.

Q2: My peak is exhibiting significant fronting. What are the likely causes and how can I fix it?

A2: Peak fronting is a common issue with highly hydrophobic compounds like 1-(4-bromophenyl)adamantane derivatives.[3][4] It is often caused by sample overload or poor solubility in the mobile phase at the point of injection.[3][4]

Troubleshooting Steps for Peak Fronting:

  • Reduce Injection Volume/Concentration: Overloading the column is a primary cause of fronting.[4] Decrease the amount of sample injected onto the column.

  • Change Injection Solvent: The injection solvent should be as weak as possible while maintaining sample solubility. If using a very strong solvent like pure THF or DCM, try to dilute it with the initial mobile phase. However, ensure the compound does not precipitate.

  • Modify the Mobile Phase: Increasing the initial percentage of the organic solvent in your gradient can improve the solubility of your compound in the mobile phase as it enters the column.

  • Consider a Different Stationary Phase: A phenyl-hexyl or diphenyl column can offer alternative selectivity for aromatic compounds through pi-pi interactions, which may improve peak shape.[9][10]

Q3: I am struggling to separate my target compound from a closely eluting impurity. What strategies can I employ to improve resolution?

A3: Improving the resolution between two closely eluting peaks requires a systematic approach to manipulating the chromatography.[10][11]

Strategies for Enhancing Resolution:

  • Optimize the Mobile Phase:

    • Solvent Choice: Switching from acetonitrile to methanol, or using a combination of the two, can alter selectivity.[11]

    • Additives: While less common for non-polar compounds, small amounts of additives like trifluoroacetic acid (TFA) can sometimes improve peak shape, although they are more typically used for polar or ionizable compounds.[12]

  • Adjust the Gradient: A shallower gradient around the elution time of your compounds of interest will increase the separation time and can improve resolution.[11]

  • Change the Stationary Phase:

    • Different Alkyl Chain: If you are using a C18 column, trying a C8 or a phenyl-hexyl column can provide different selectivities.[6][8]

    • Pentafluorophenyl (PFP) Phase: PFP columns are particularly effective for separating halogenated aromatic compounds due to unique electrostatic and pi-pi interactions.[9]

  • Temperature Control: Operating the column at a slightly elevated temperature (e.g., 40°C) can improve efficiency and may alter selectivity.[9]

Q4: How do I scale up my analytical method to a preparative scale for purification?

A4: Scaling up from an analytical to a preparative method requires careful consideration of several parameters to maintain the separation quality.[13][14][15][16] The primary goal is to maintain the resolution achieved at the analytical scale.

Key Scaling Parameters:

ParameterScaling Factor
Flow Rate (Radius of Prep Column)² / (Radius of Analytical Column)²
Injection Volume (Volume of Prep Column) / (Volume of Analytical Column)
Gradient Time Maintain the same gradient slope. Adjust gradient times proportionally to the flow rate.

It is crucial to use the same stationary phase chemistry and particle size for both the analytical and preparative columns to ensure a predictable scale-up.[13]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC purification of 1-(4-Bromophenyl)adamantane derivatives.

Visual Troubleshooting Workflow

Caption: A decision tree for troubleshooting common HPLC issues.

Detailed Troubleshooting Scenarios

Scenario 1: High Backpressure [17]

  • Symptom: The system pressure is significantly higher than normal.

  • Potential Causes & Solutions:

    • Column Blockage: The column inlet frit may be blocked by precipitated sample or particulate matter.

      • Solution: Reverse flush the column (if permitted by the manufacturer). If the pressure remains high, the column may need to be replaced. Using a guard column can help prevent this.[18]

    • Sample Precipitation: The sample may be precipitating upon injection into the mobile phase.

      • Solution: Ensure the sample is fully dissolved in the injection solvent. Consider using a stronger injection solvent or increasing the initial organic percentage of the mobile phase.

    • System Blockage: A blockage may be present in the tubing, injector, or detector.

      • Solution: Systematically disconnect components to isolate the source of the blockage.

Scenario 2: No Peaks or Very Small Peaks

  • Symptom: No peaks are observed, or the peak heights are much smaller than expected.

  • Potential Causes & Solutions:

    • Injection Issue: The injector may not be delivering the sample to the column.

      • Solution: Check the injector for leaks and ensure the correct injection volume is programmed.

    • Compound is Too Retained: The compound may be irreversibly adsorbed to the column.

      • Solution: Run a high-strength wash with a strong solvent like isopropanol or THF.

    • Detector Issue: The detector may not be set to the correct wavelength or may be malfunctioning.

      • Solution: Verify the UV lamp is on and that the detection wavelength is appropriate for the bromophenyl chromophore (around 220 nm).

Scenario 3: Ghost Peaks [19]

  • Symptom: Unexpected peaks appear in the chromatogram, often in blank runs.

  • Potential Causes & Solutions:

    • Contaminated Mobile Phase: Impurities in the solvents can lead to ghost peaks.

      • Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[19]

    • Carryover: Sample from a previous injection may be eluting in the current run.

      • Solution: Implement a robust needle wash protocol in the autosampler and run a blank injection with a strong solvent after a concentrated sample.

    • System Contamination: The HPLC system itself may be contaminated.

      • Solution: Flush the entire system with a strong solvent.

Experimental Protocols

Protocol 1: Sample Preparation
  • Solubility Testing: Determine the best solvent for your 1-(4-Bromophenyl)adamantane derivative. Test solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (ACN).

  • Sample Dissolution: Accurately weigh a small amount of your sample and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).[20]

  • Filtration: Filter the sample solution through a 0.22 µm PTFE syringe filter to remove any particulate matter that could clog the HPLC system.[21][22]

Protocol 2: Method Development Workflow

Caption: A workflow for systematic HPLC method development.

Chiral Separation Considerations

If your 1-(4-Bromophenyl)adamantane derivative is chiral, separation of the enantiomers will be necessary. This typically requires a chiral stationary phase (CSP).[23][24]

  • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of aromatic compounds.[24]

  • Mobile Phase: Chiral separations are often performed in normal-phase or polar organic modes, but reversed-phase methods are also possible. A screening approach with different mobile phases is recommended.[25]

  • Indirect Separation: If direct separation on a CSP is unsuccessful, derivatization with a chiral agent to form diastereomers that can be separated on a standard achiral column is an alternative approach.[23][26]

By understanding the specific chemical properties of 1-(4-Bromophenyl)adamantane derivatives and applying a systematic approach to method development and troubleshooting, successful purification can be achieved. This guide provides the foundational knowledge and practical steps to navigate the challenges associated with this unique class of molecules.

References

  • ResearchGate. (2025). Liquid chromatography of adamantane derivatives | Request PDF. Retrieved from [Link]

  • Hawach. (2025). Stationary Phase and Surface Chemistry of HPLC Columns. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Kromasil. (n.d.). Running HPLC with hydrophobic stationary phase and aqueous mobile phase. Retrieved from [Link]

  • Google Patents. (n.d.). US7125492B2 - Additives for reversed-phase HPLC mobile phases.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Chromatography Forum. (2014). peak shape optimisation for a very hydrophobic compound. Retrieved from [Link]

  • PMC - NIH. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Retrieved from [Link]

  • ResearchGate. (2025). Effect of Ionic Liquids as the Mobile Phase Additives on the HPLC Resolution of Four Active Compounds from Sophora flavescens Ait. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]

  • 4. Sample Pretreatment for HPLC. (n.d.). Retrieved from [Link]

  • Agilent Technologies. (2013). Analytical to Preparative HPLC Method Transfer. Retrieved from [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • PharmaGuru. (2025). How To Improve Resolution In HPLC: 5 Simple Tips. Retrieved from [Link]

  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. Retrieved from [Link]

  • Phenomenex. (2022). Common HPLC Problems & How to Deal With Them. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

  • YouTube. (2023). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. Retrieved from [Link]

  • T1. Poor peak shape. (n.d.). Retrieved from [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]

  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Retrieved from [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • YouTube. (2018). Application Note | Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product. Retrieved from [Link]

  • Lab Manager. (2025). Analytical HPLC to Preparative HPLC. Retrieved from [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

  • IMPROVING SAMPLE PREPARATION IN HPLC. (n.d.). Retrieved from [Link]

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  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (n.d.). Retrieved from [Link]

  • Advances in Reversed Phase-High Performance Liquid Chromatography. (n.d.). Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]

  • MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • IOSRPHR. (2025). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Retrieved from [Link]

  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • PubMed. (n.d.). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 1-(4-Bromophenyl)adamantane. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Identifying Impurities in 1-(4-Bromophenyl)adamantane Synthesis by GC-MS

Welcome to the Technical Support Center for the synthesis and analysis of 1-(4-bromophenyl)adamantane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and analysis of 1-(4-bromophenyl)adamantane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential impurities using Gas Chromatography-Mass Spectrometry (GC-MS). As Senior Application Scientists, we provide in-depth technical guidance rooted in established scientific principles and practical laboratory experience.

Troubleshooting Guide: Unexpected Peaks in Your GC-MS Chromatogram

This section addresses specific issues you may encounter during the GC-MS analysis of your 1-(4-bromophenyl)adamantane product.

Question 1: I see a peak with a mass-to-charge ratio (m/z) corresponding to unreacted starting material. What are the likely culprits and how can I resolve this?

Answer:

The presence of unreacted starting materials is a common issue. In the synthesis of 1-(4-bromophenyl)adamantane, which is typically achieved via a Friedel-Crafts alkylation, the key starting materials are an adamantane source and bromobenzene.

  • Likely Unreacted Starting Materials:

    • Adamantane (or 1-bromoadamantane/1-adamantanol): Depending on your specific synthetic route, residual adamantane or its activated derivatives may be present. Adamantane itself has a molecular weight of 136.23 g/mol .[1]

    • Bromobenzene: This is the aromatic component of the reaction. Its molecular weight is 157.01 g/mol .

  • Root Causes and Solutions:

    • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

      • Solution: Increase the reaction time or temperature according to literature protocols. Ensure vigorous stirring to maintain a homogeneous reaction mixture.

    • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture. Contamination can deactivate the catalyst, halting the reaction.

      • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Stoichiometry: An incorrect molar ratio of reactants can lead to an excess of one starting material.

      • Solution: Carefully verify the stoichiometry of your reactants and catalyst.

  • GC-MS Identification:

    • The mass spectrum of adamantane will show a characteristic fragmentation pattern.[2][3]

    • Bromobenzene will exhibit a distinct isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).

Question 2: My chromatogram shows a peak with a higher molecular weight than my product. What could this be?

Answer:

A peak with a higher molecular weight than 1-(4-bromophenyl)adamantane (MW: 291.23 g/mol [4][5]) often indicates the formation of disubstituted or polysubstituted byproducts.

  • Likely Impurity: Disubstituted Adamantane Derivatives:

    • Di(4-bromophenyl)adamantane: This is a likely byproduct where two bromophenyl groups have attached to the adamantane cage. The reaction can sometimes proceed further than the desired monosubstitution, especially if the reaction conditions are too harsh or the stoichiometry is not carefully controlled.[6]

    • Other Isomers: Depending on the reaction conditions, other isomers of disubstituted products might also form.

  • Mechanism of Formation:

    • Friedel-Crafts alkylations can be prone to polyalkylation because the initial product, an alkylated benzene, is often more reactive than the starting benzene derivative.

  • Preventative Measures:

    • Control Stoichiometry: Use a molar excess of the aromatic compound (bromobenzene) relative to the adamantane source to favor monosubstitution.

    • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation reaction.

    • Choice of Catalyst: The strength and amount of the Lewis acid catalyst can influence the extent of polyalkylation.

  • GC-MS Identification:

    • Look for a molecular ion peak corresponding to the addition of another bromophenyl group to the adamantane core. The isotopic pattern of two bromine atoms will be characteristic (approximately 1:2:1 ratio for M, M+2, M+4 peaks).

Question 3: I have a peak with a similar retention time to my product, but the mass spectrum is slightly different. What could this be?

Answer:

This scenario often points to the presence of isomers.

  • Positional Isomers:

    • While the 1-position of adamantane is the most reactive tertiary bridgehead carbon, under certain conditions, substitution at the secondary (2-position) carbon can occur, leading to the formation of 2-(4-bromophenyl)adamantane.

    • Rearrangements of the adamantyl cation can also lead to different substitution patterns on the bromophenyl ring (e.g., ortho- or meta-isomers), although para-substitution is generally favored.

  • Formation of Isomers:

    • The stability of the adamantyl carbocation plays a crucial role. While the tertiary carbocation is more stable, isomerization can occur. Some unusual Friedel-Crafts reactions involving adamantane have been reported to proceed through less stable carbocation intermediates.[7]

  • Mitigation Strategies:

    • Careful control of reaction temperature and the choice of catalyst can influence the regioselectivity of the reaction.

  • GC-MS Identification:

    • Isomers will have the same molecular weight and therefore the same molecular ion peak.

    • The fragmentation patterns may be very similar, but subtle differences in the relative abundances of fragment ions can sometimes be used for differentiation.

    • Chromatographic separation is key here. Using a high-resolution capillary column and optimizing the GC temperature program can help resolve these isomers.

Frequently Asked Questions (FAQs)

Q1: What is a typical GC-MS protocol for analyzing 1-(4-bromophenyl)adamantane?

A1: A general GC-MS protocol would involve:

  • Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable for separating adamantane derivatives.

  • Injection: Use a split or splitless injection depending on the sample concentration.

  • Temperature Program: A typical temperature program might start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280-300 °C), and then hold for a few minutes to ensure all components elute.

  • MS Detection: Use electron ionization (EI) at 70 eV. The mass range should be scanned from a low m/z (e.g., 40) to a value high enough to include the molecular ion of any potential byproducts.

For structurally similar compounds, detailed protocols can be adapted.[8]

Q2: What are the expected fragmentation patterns for 1-(4-bromophenyl)adamantane in EI-MS?

A2: The fragmentation of adamantane derivatives is often characterized by the stability of the adamantyl cation.[2] For 1-(4-bromophenyl)adamantane, you can expect to see:

  • Molecular Ion (M+): A prominent molecular ion peak at m/z 290/292 due to the bromine isotopes.

  • Loss of Bromine: A peak corresponding to the loss of the bromine atom, resulting in the adamantylphenyl cation.

  • Adamantyl Cation: A strong peak at m/z 135, corresponding to the adamantyl cation, is a very common fragment for adamantane derivatives.[2]

  • Fragments of the Adamantane Cage: Further fragmentation of the adamantane cage can lead to a series of smaller ions.[3]

  • Aromatic Fragments: Peaks corresponding to the bromophenyl moiety or fragments thereof may also be observed.

Q3: Can impurities arise from the purification process?

A3: Yes, the purification process itself can introduce impurities.

  • Residual Solvents: If the product is purified by recrystallization or column chromatography, residual solvents may be present. These will typically appear as early-eluting peaks in the GC chromatogram.

  • Degradation: Some adamantane derivatives can be sensitive to heat. If purification involves distillation at high temperatures, thermal degradation could occur.

  • Column Bleed: In GC-MS, stationary phase degradation ("column bleed") can introduce background signals, especially at higher temperatures.

Q4: How can I confirm the identity of an unknown impurity?

A4: To definitively identify an unknown impurity, you may need to:

  • Analyze the Mass Spectrum: Carefully examine the molecular ion, isotopic patterns, and fragmentation to propose a possible structure.

  • Use a Mass Spectral Library: Compare the experimental mass spectrum to a commercial or in-house library (e.g., NIST).[1]

  • Synthesize the Suspected Impurity: If you have a strong hypothesis about the structure of an impurity, synthesizing a reference standard can provide definitive confirmation.

  • Use Other Analytical Techniques: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information that complements the GC-MS data.

Experimental Protocols & Data

Protocol 1: General GC-MS Analysis
  • Sample Preparation: Accurately weigh approximately 1 mg of the 1-(4-bromophenyl)adamantane sample into a GC vial. Add 1 mL of dichloromethane and vortex to dissolve.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Program: Initial temperature of 100 °C, hold for 1 minute. Ramp at 15 °C/min to 300 °C, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

Data Presentation: Common Impurities and Their Characteristics
Potential Impurity Typical Molecular Weight ( g/mol ) Key GC-MS Identifiers Potential Origin
Adamantane136.23[1]m/z 136 (M+), 135 (M-H)+Unreacted starting material
1-Bromoadamantane215.13m/z 214/216 (M+), 135Unreacted starting material
Bromobenzene157.01m/z 156/158 (M+)Unreacted starting material
Di(4-bromophenyl)adamantane448.14m/z 446/448/450 (M+)Polyalkylation
2-(4-Bromophenyl)adamantane291.23[4][5]Same M+ as product, different retention timeIsomerization

Visualizations

Impurity Formation Pathway

G cluster_reactants Reactants cluster_reaction Friedel-Crafts Alkylation cluster_products Products & Impurities Adamantane Adamantane Source Reaction Lewis Acid Catalyst (e.g., AlCl3) Adamantane->Reaction Unreacted_Adamantane Unreacted Adamantane Adamantane->Unreacted_Adamantane Incomplete Reaction Bromobenzene Bromobenzene Bromobenzene->Reaction Unreacted_Bromo Unreacted Bromobenzene Bromobenzene->Unreacted_Bromo Incomplete Reaction Product 1-(4-Bromophenyl)adamantane (Desired Product) Reaction->Product Monosubstitution Polyalkylation Di(4-bromophenyl)adamantane (Polyalkylation Impurity) Reaction->Polyalkylation Disubstitution Isomer 2-(4-Bromophenyl)adamantane (Isomeric Impurity) Reaction->Isomer Isomerization

Caption: Potential impurity formation pathways in the synthesis of 1-(4-bromophenyl)adamantane.

GC-MS Troubleshooting Workflow

G start Start: Unexpected Peak in GC-MS check_mw Determine m/z of Molecular Ion Compare to Product MW (291.23) start->check_mw mw_lower MW < Product check_mw:f1->mw_lower Lower mw_higher MW > Product check_mw:f1->mw_higher Higher mw_same MW = Product check_mw:f1->mw_same Same unreacted Likely Unreacted Starting Material mw_lower->unreacted polyalkylated Likely Polyalkylation Byproduct mw_higher->polyalkylated isomer Likely Isomer mw_same->isomer solution_unreacted Optimize reaction conditions: - Increase time/temp - Check stoichiometry - Ensure anhydrous conditions unreacted->solution_unreacted solution_polyalkylated Adjust stoichiometry: - Excess bromobenzene - Lower temperature polyalkylated->solution_polyalkylated solution_isomer Optimize GC separation: - Slower temperature ramp - High-resolution column isomer->solution_isomer

Caption: A workflow for troubleshooting unexpected peaks in GC-MS analysis.

References

  • BenchChem. (2025). Assessing the Purity of 1,3-Bis(4-hydroxyphenyl)adamantane: A Comparative Guide to HPLC and GC-MS Analysis. BenchChem Technical Support.
  • Hale, R. L., et al. (1971). Mass spectrometry of diamantane and some adamantane derivatives. Journal of the American Chemical Society, 93(12), 2841-2845.
  • Klimova, N. V., et al. (1995). Method of obtaining n-(4-bromophenyl)-n-(2-adamantyl)amine (bromantane).
  • NIST. (n.d.). Adamantane. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)adamantane. National Center for Biotechnology Information. [Link]

  • Tang, S., et al. (2013). Content variation of disubstituted adamantane in a synthetic procedure to adapalene. Journal of Chemical and Pharmaceutical Research, 5(10), 391-395.
  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Yoshihara, F., et al. (2015). An Unusual Friedel-Crafts Reaction and Violation of the Markovnikov Rule in the Formation of an Adamantyl Arene. The Journal of Organic Chemistry, 80(9), 4535-4540.

Sources

Optimization

Technical Support Center: Grignard Reactions with 1-(4-Bromophenyl)adamantane

Welcome to the technical support center for organometallic chemistry. This guide provides in-depth troubleshooting for Grignard reactions involving the sterically demanding substrate, 1-(4-bromophenyl)adamantane.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for organometallic chemistry. This guide provides in-depth troubleshooting for Grignard reactions involving the sterically demanding substrate, 1-(4-bromophenyl)adamantane. The bulky adamantyl cage introduces specific challenges that require careful optimization of reaction parameters. This document is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered by researchers in synthetic and medicinal chemistry.

FAQs: Reaction Initiation Failure

The most common point of failure for any Grignard reaction is initiation. For a sterically hindered and relatively unreactive aryl bromide like 1-(4-bromophenyl)adamantane, this step is particularly critical.

Q1: My Grignard reaction with 1-(4-bromophenyl)adamantane won't start. I've added my substrate to the magnesium turnings, but I see no signs of reaction. What's wrong?

A1: Failure to initiate is almost always due to two primary factors: an passivated magnesium surface or the presence of moisture. The adamantyl group's steric bulk slows the kinetics, making the reaction especially sensitive to these issues.

  • Magnesium Passivation: Magnesium turnings are coated with a thin, inert layer of magnesium oxide (MgO), which prevents the metal from reacting with the aryl halide.[1] This layer must be breached to expose fresh, reactive Mg(0) surface.

  • Trace Moisture: Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water or other protic sources.[2] This protonation reaction consumes the Grignard as it forms, preventing the reaction from sustaining itself.

Troubleshooting Workflow for Initiation Failure

Below is a decision tree to guide you through troubleshooting initiation problems.

G start Reaction Fails to Initiate check_reagents Are all reagents and solvents scrupulously dry? start->check_reagents no_reagents No check_reagents->no_reagents No yes_reagents Yes check_reagents->yes_reagents Yes check_glassware Was all glassware flame-dried or oven-dried under vacuum? no_glassware No check_glassware->no_glassware No yes_glassware Yes check_glassware->yes_glassware Yes activate_mg Activate Magnesium Surface method_crush Mechanical: Crush Mg turnings in-situ with a glass rod. activate_mg->method_crush Choose Method method_chem Chemical: Use an activator (e.g., I2, 1,2-dibromoethane). activate_mg->method_chem method_heat Thermal: Apply gentle heat with a heat gun to a localized spot. activate_mg->method_heat dry_reagents Action: Dry solvents (e.g., distill from Na/benzophenone) and use fresh, pure 1-(4-bromophenyl)adamantane. no_reagents->dry_reagents yes_reagents->check_glassware dry_glassware Action: Re-assemble apparatus. Flame-dry all parts under inert gas flow. no_glassware->dry_glassware yes_glassware->activate_mg success Reaction Initiates (Cloudiness, gentle reflux) method_crush->success method_chem->success method_heat->success

Caption: Troubleshooting Decision Tree for Grignard Initiation.

Q2: I'm using activators, but the reaction is still sluggish. Which magnesium activation method is best for this substrate?

A2: For sterically hindered substrates, a robust activation method is essential. While a crystal of iodine is a common starting point, it may not be sufficient.[3] Consider the following methods, summarized in the table below.

Activation MethodProtocol SummaryProsCons
Iodine (I₂) Crystals Add a few small crystals of I₂ to the Mg turnings. The brown color should fade as the reaction initiates.Simple; provides a visual cue.Can be insufficient for difficult substrates.
1,2-Dibromoethane (DBE) Add a small amount (a few drops) of DBE to the Mg. The reaction produces MgBr₂ and ethene gas, exposing fresh Mg surface.Highly effective; ethene gas is non-interfering.Introduces another reagent; must be used sparingly.
Mechanical Grinding In the reaction flask (under inert gas), vigorously crush the Mg turnings with a dry glass rod to break the MgO layer.[4][5]No chemical additives; very effective.Can be difficult to perform in a sealed apparatus.
Ultrasonication Place the reaction flask in an ultrasonic bath. Cavitation helps to clean the Mg surface.Non-invasive and effective.Requires an ultrasonic bath.
DIBAH Treatment Pre-treating the magnesium with a dilute solution of diisobutylaluminum hydride (DIBAH) can activate the surface at low temperatures.[6]Very powerful; allows for low-temperature initiation.DIBAH is a highly reactive and pyrophoric reagent requiring expert handling.

For 1-(4-bromophenyl)adamantane, starting with a combination of mechanical grinding followed by the addition of a few drops of 1,2-dibromoethane is a highly reliable strategy.[5][7]

FAQs: Low Yield and Side Reactions

Even if the reaction initiates, the steric hindrance of the adamantyl group can lead to poor yields and the formation of significant byproducts.

Q3: My reaction worked, but my yield of the desired product is very low. What are the likely side reactions?

A3: With hindered aryl Grignards, the primary culprits for low yield are typically homocoupling (Wurtz reaction) and quenching of the reagent.

  • Wurtz-Type Homocoupling: The newly formed Grignard reagent can act as a nucleophile, attacking a molecule of unreacted 1-(4-bromophenyl)adamantane. This results in the formation of a biaryl byproduct, 4,4'-di(adamant-1-yl)biphenyl.[4][8] This side reaction is favored by high local concentrations of the aryl bromide and elevated temperatures.[4]

  • Quenching: As mentioned, any reaction with adventitious water, oxygen, or acidic impurities on the glassware will destroy the Grignard reagent, converting it back to 1-phenyladamantane after acidic workup.[2]

G cluster_0 Reaction Pathways cluster_1 Desired Reaction cluster_2 Side Reactions ArBr 1-(4-Bromophenyl)adamantane (Ar-Br) ArMgBr Grignard Reagent (Ar-MgBr) ArBr->ArMgBr + Mg Mg Mg(0) Product Desired Product (e.g., Tertiary Alcohol) ArMgBr->Product + Electrophile Wurtz Wurtz Homocoupling (Ar-Ar) ArMgBr->Wurtz + Ar-Br Quenched Quenched Product (Ar-H) ArMgBr->Quenched + H⁺ Electrophile Electrophile (e.g., Ketone) Electrophile->Product ProtonSource Proton Source (H₂O) ProtonSource->Quenched

Caption: Competing reaction pathways for the adamantyl Grignard reagent.

Q4: How can I minimize the formation of the Wurtz homocoupling byproduct?

A4: Minimizing Wurtz coupling requires controlling the reaction kinetics.[8] The goal is to favor the rate of Grignard formation over the rate of the subsequent coupling reaction.

  • Slow Addition: Add the solution of 1-(4-bromophenyl)adamantane in your solvent dropwise to the activated magnesium suspension. This keeps the concentration of the aryl bromide low at all times, starving the coupling reaction.[3]

  • Temperature Control: While some heat may be needed for initiation, avoid excessive heating or prolonged refluxing once the reaction is established.[3] The reaction is exothermic; maintaining a gentle reflux from the heat of reaction is ideal. If necessary, use a water bath to moderate the temperature.

  • Choice of Solvent: For less reactive aryl halides, tetrahydrofuran (THF) is often superior to diethyl ether.[9][10] Its higher boiling point (66 °C vs. 35 °C) allows for a higher reaction temperature if needed, and its superior coordinating ability can help stabilize the Grignard reagent.[3][10] However, be aware that prolonged reflux in THF can lead to solvent cleavage by the Grignard reagent.[11]

FAQs: Reagent and Substrate Integrity

Q5: Could the purity of my 1-(4-bromophenyl)adamantane or solvent be the issue?

A5: Absolutely. The success of a Grignard reaction is predicated on the purity of all components.

  • Solvent Purity: The solvent must be anhydrous. "Anhydrous" grades from commercial suppliers can pick up water over time if not stored properly.[3] It is best practice to freshly distill solvents like THF or diethyl ether from a drying agent (e.g., sodium/benzophenone) under an inert atmosphere before use.

  • Substrate Purity: Ensure your 1-(4-bromophenyl)adamantane is pure and dry. Impurities from its synthesis (e.g., residual acid) could quench the Grignard reagent. Recrystallize or chromatograph the starting material if its purity is in doubt.

Advanced Troubleshooting & Alternative Methods

Q6: I've tried all the standard troubleshooting steps, and my yields are still unacceptable. What else can I try?

A6: If standard Grignard formation is failing, the steric hindrance of the adamantyl group may be too great for the conditions. You may need to consider more advanced techniques or alternative organometallic reagents.

  • "Turbo-Grignard" Reagents: The addition of lithium chloride (LiCl) can accelerate the formation of Grignard reagents and break up oligomeric clusters, increasing their reactivity.[12] Performing the reaction in the presence of one equivalent of anhydrous LiCl can dramatically improve results for difficult substrates.

  • Organozinc Reagents: For highly hindered systems, organozinc reagents can be superior. An efficient method involves a magnesium insertion in the presence of zinc chloride (ZnCl₂), mediated by LiCl.[13] These adamantylzinc reagents are highly reactive and undergo a wide variety of coupling reactions in excellent yields.[13]

  • Organolithium Reagents: Aryllithium reagents can be formed via lithium-halogen exchange using n-butyllithium or tert-butyllithium. This reaction is often faster and more efficient than Grignard formation but requires low temperatures (e.g., -78 °C) to prevent side reactions. The resulting organolithium species is also significantly more reactive than its Grignard counterpart.[3]

Experimental Protocols

Protocol 1: Activation of Magnesium with 1,2-Dibromoethane
  • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a stir bar, reflux condenser (with an inert gas inlet), and a dropping funnel.

  • Ensure the system is under a positive pressure of dry argon or nitrogen.

  • Add a small volume of anhydrous THF, just enough to cover the magnesium.

  • Using a syringe, add 5-10 drops of 1,2-dibromoethane to the stirred suspension.

  • You should observe bubble formation (ethene gas) and a slight exotherm. The mixture may become cloudy. The magnesium is now activated and ready for use.[1][5]

Protocol 2: Optimized Grignard Formation with 1-(4-Bromophenyl)adamantane
  • To the activated magnesium from Protocol 1, begin the slow, dropwise addition of a solution of 1-(4-bromophenyl)adamantane (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • The reaction should initiate, evidenced by a color change (typically becoming cloudy and grey/brown) and a gentle, self-sustaining reflux.[4]

  • Control the addition rate to maintain this gentle reflux. If the reaction becomes too vigorous, slow the addition and cool the flask with a water bath. If it subsides, you may apply gentle heating with a heat gun to restart it.

  • After the addition is complete, allow the mixture to stir at room temperature or with gentle heating for 1-3 hours to ensure complete conversion. The disappearance of most of the metallic magnesium is a good indicator of completion.[3]

  • The resulting dark solution of 1-(4-adamantyl)phenylmagnesium bromide is now ready for reaction with your desired electrophile.

References

  • Papanastasiou, I. P. (2018). Insights in Organometallic Synthesis of Various Adamantane Derivatives with Sigma Receptor-Binding Affinity and Antiproliferative/Anticancer Activity: Methods and Protocols.
  • Reddit r/Chempros. (2021).
  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • Kavala, V., et al. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products.
  • Kedrowski, B. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube.
  • Seyferth, D. (2009). The Grignard Reagents.
  • Chegg. (n.d.).
  • Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
  • Dagousset, G., et al. (2011).
  • Organic Syntheses. (n.d.). Phenylmagnesium bromide procedure.
  • Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • ResearchGate. (2014).
  • Vema, A., et al. (2018). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
  • Borovika, A., et al. (2013). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development.
  • Deitmann, E., et al. (2023).
  • BenchChem. (2025). Comparison with diethyl ether and THF in specific reactions like Grignard synthesis.
  • Sigma-Aldrich. (n.d.).
  • University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction.

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Troubleshooting

Technical Support Center: Mitigating Debromination in Cross-Coupling Reactions of 1-(4-Bromophenyl)adamantane

Introduction Welcome to the technical support guide for managing cross-coupling reactions with 1-(4-bromophenyl)adamantane. This sterically demanding substrate is a valuable building block in medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for managing cross-coupling reactions with 1-(4-bromophenyl)adamantane. This sterically demanding substrate is a valuable building block in medicinal chemistry and materials science. However, its bulky adamantyl group presents a significant synthetic challenge: a propensity for hydrodebromination (often abbreviated as "debromination"), an undesired side reaction that replaces the bromine atom with hydrogen, leading to the formation of 1-phenyladamantane. This guide provides researchers, scientists, and drug development professionals with a dedicated resource to understand, troubleshoot, and ultimately prevent this yield-reducing side reaction.

Frequently Asked Questions (FAQs)

Q1: What is hydrodebromination and why is it a problem with my 1-(4-bromophenyl)adamantane coupling?

A1: Hydrodebromination is an undesired side reaction where the aryl bromide starting material is converted into the corresponding debrominated arene instead of the desired cross-coupling product.[1] In your case, the bromine atom on 1-(4-bromophenyl)adamantane is replaced by a hydrogen atom, forming 1-phenyladamantane. This occurs competitively with the main C-C or C-N bond-forming reaction, reducing the yield of your target molecule and complicating purification. The significant steric hindrance from the adamantyl group can slow down the desired reductive elimination step in the catalytic cycle, giving more time for competing side reactions like debromination to occur.[2]

Q2: What are the primary mechanistic pathways that lead to debromination?

A2: Debromination in palladium-catalyzed cross-couplings typically arises from several potential pathways. A common route involves the formation of a palladium-hydride (Pd-H) species. This can occur through various mechanisms, such as β-hydride elimination from certain substrates or ligands, or by reaction of the palladium complex with trace water, alcohols, or amines in the reaction mixture.[3][4] This Pd-H species can then react with the aryl-palladium intermediate in a process that leads to the debrominated product instead of the cross-coupled product. Another potential, though often less common, pathway is direct reduction of the aryl halide by other components in the reaction mixture.

Q3: How do my choices of ligand and base influence the rate of debromination?

A3: Ligand and base selection are the most critical factors in controlling debromination.[1][5]

  • Ligands: The steric and electronic properties of phosphine or N-heterocyclic carbene (NHC) ligands are paramount.[6] Bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos, or RuPhos) are often preferred for sterically hindered substrates.[7][8] These ligands promote the desired reductive elimination step, accelerating the formation of the product and outcompeting the debromination pathway.[3][7] The correct choice of ligand is known to be crucial for minimizing reductive dehalogenation.[9]

  • Bases: The strength and type of base can dramatically affect the outcome.[10] Very strong bases, like sodium tert-butoxide (NaOtBu), are common in Buchwald-Hartwig aminations but can sometimes promote side reactions.[11] Weaker inorganic bases, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), are often a better choice for Suzuki couplings involving sensitive or sterically hindered substrates as they are less likely to generate the species that lead to debromination.[5]

Troubleshooting Guide

This section addresses the primary issue of observing the debrominated byproduct, 1-phenyladamantane, in your reaction mixture.

Problem: High percentage (>5%) of 1-phenyladamantane detected by GC-MS, LC-MS, or ¹H NMR analysis.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting the debromination issue. Start with "Problem Detected" and follow the decision tree based on your experimental setup.

TroubleshootingWorkflow cluster_start Start Here cluster_ligand Step 1: Ligand Optimization cluster_base Step 2: Base Selection cluster_conditions Step 3: Reaction Conditions cluster_reagents Step 4: Reagent & Solvent Quality Start Problem Detected: High Debromination Ligand_Check Is the ligand bulky and electron-rich? (e.g., XPhos, SPhos, RuPhos) Start->Ligand_Check Ligand_Action Action: Screen alternative bulky phosphine ligands or NHCs. Ligand_Check->Ligand_Action No Base_Check What type of base is being used? Ligand_Check->Base_Check Yes Ligand_Action->Base_Check Base_Action_Strong If using a strong base (e.g., NaOtBu), switch to a weaker base (K₃PO₄, Cs₂CO₃). Base_Check->Base_Action_Strong Strong Base Base_Action_Weak If already using a weak base, ensure it is anhydrous and finely powdered. Base_Check->Base_Action_Weak Weak Base Temp_Check Is the reaction temperature >100 °C or running for an extended time? Base_Action_Strong->Temp_Check Base_Action_Weak->Temp_Check Temp_Action Action: Lower the temperature (try 60-80 °C) and monitor reaction progress closely by LC-MS/GC-MS. Temp_Check->Temp_Action Yes Solvent_Check Are solvents anhydrous and degassed? Are reagents pure? Temp_Check->Solvent_Check No Temp_Action->Solvent_Check Solvent_Action Action: Use freshly distilled/dried solvents. Ensure reagents are free of protic impurities. Solvent_Check->Solvent_Action No CatalyticCycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetalation Ar-Pd(II)-Nu(L₂) OxAdd->Transmetalation Transmetalation (with Nu-M) Debromination Ar-H (Debromination Product) OxAdd->Debromination Reaction with Pd-H or other H-source Transmetalation->Pd0 Product Ar-Nu (Desired Product) Transmetalation->Product Reductive Elimination (C-Nu Formation) PdH_Source [H] Source (e.g., H₂O, Base) PdH_Source->OxAdd

Sources

Optimization

Technical Support Center: Managing Reaction Temperature in Adamantane Functionalization

Welcome to the Technical Support Center for Adamantane Functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Adamantane Functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing reaction temperature, a critical parameter in the successful functionalization of the adamantane core.

The unique, rigid, and symmetrical cage-like structure of adamantane presents both opportunities and challenges in synthetic chemistry. Achieving desired product yields and selectivities is often highly dependent on precise temperature control. This resource offers a structured approach to understanding and overcoming common temperature-related issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter in adamantane functionalization?

A1: Temperature control is paramount in adamantane chemistry for several key reasons:

  • Kinetic vs. Thermodynamic Control: Many adamantane reactions can yield multiple products. Low temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures can allow the reaction to reach equilibrium, favoring the more stable thermodynamic product.[1][2][3] The choice between these pathways is dictated by the reaction's energy profile and can be manipulated by temperature.[1]

  • Reaction Rate and Activation Energy: Adamantane's C-H bonds are particularly strong, requiring significant energy input to achieve functionalization.[4] Temperature directly influences the reaction rate by providing the necessary activation energy for bond cleavage. However, excessive heat can lead to unwanted side reactions and decomposition.

  • Selectivity: In substituted adamantanes or when targeting specific positions (bridgehead vs. bridging), temperature can influence the regioselectivity of the reaction. For instance, in hydroxylation reactions, the ratio of 1-adamantanol to 2-adamantanol can be temperature-dependent.[5]

  • Catalyst Stability and Activity: Many functionalization reactions employ catalysts, such as in photoredox or metal-catalyzed processes.[6][7] The stability and turnover frequency of these catalysts are often highly sensitive to temperature. Exceeding the optimal temperature range can lead to catalyst degradation and loss of activity.

Q2: I'm observing a mixture of products in my adamantane carboxylation. How can temperature manipulation help improve selectivity?

A2: The formation of multiple products in adamantane carboxylation, such as a mix of 1-adamantanecarboxylic acid and other isomers, is a classic example of the kinetic versus thermodynamic control dilemma.[1][2]

  • For the Kinetic Product: To favor the product that forms fastest, which is often the result of attack at the most accessible position, it is recommended to run the reaction at a lower temperature.[8] This minimizes the energy available for the system to overcome the activation barrier to form the more stable, but slower-forming, thermodynamic product.

  • For the Thermodynamic Product: If the desired product is the more thermodynamically stable isomer, increasing the reaction temperature can be beneficial. This provides enough energy for the reaction to be reversible, allowing the initially formed kinetic product to revert to the starting materials and then form the more stable thermodynamic product.[3] It's crucial to find an optimal temperature that allows for this equilibration without causing decomposition.

A well-documented procedure for the carboxylation of adamantane to 1-adamantanecarboxylic acid specifies maintaining a temperature range of 17–25°C to achieve good yields.[9]

Q3: My photoredox-catalyzed C-H functionalization of adamantane is sluggish. Is simply increasing the temperature the best solution?

A3: While increasing the temperature can sometimes accelerate a sluggish reaction, it's not always the optimal solution for photoredox catalysis and can sometimes be detrimental.[6][7]

  • Catalyst Stability: Photoredox catalysts, often iridium or ruthenium complexes, can be sensitive to heat and may decompose at elevated temperatures, leading to a complete shutdown of the catalytic cycle.[10]

  • Quantum Yield: The efficiency of the photocatalytic process (quantum yield) can be temperature-dependent. In some cases, higher temperatures can lead to non-radiative decay pathways, reducing the catalyst's efficiency.

  • Alternative Strategies: Before resorting to higher temperatures, consider these alternatives:

    • Increase Light Intensity: Ensure your reaction setup provides sufficient and appropriate wavelength light to excite the photocatalyst.

    • Optimize Catalyst and Reagent Concentrations: The relative concentrations of the photocatalyst, oxidant/reductant, and substrate can significantly impact the reaction rate.

    • Solvent Effects: The choice of solvent can influence the solubility of reactants and the stability of intermediates.

Some photoredox C-H functionalization reactions of adamantane are effectively carried out at or near room temperature.[6][11] For example, a method using an organic photoredox catalyst has been reported to proceed at approximately 38°C.[7][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the functionalization of adamantane, with a focus on temperature-related issues.

Issue 1: Low or No Yield in Adamantane Halogenation

Question: My bromination of adamantane is giving a very low yield of 1-bromoadamantane. I'm running the reaction at room temperature. What could be the issue?

Potential Cause Troubleshooting Steps
Insufficient Activation Energy Adamantane's C-H bonds are strong, and while bromination can occur, it often requires energy input to initiate the reaction efficiently. Consider gently heating the reaction. Boiling adamantane with bromine is a known method for producing 1-bromoadamantane.[12]
Catalyst Requirement For multiple substitutions or to increase the reaction rate, a Lewis acid catalyst is often necessary. The addition of a Lewis acid can significantly accelerate the rate of bromination.[12]
Incorrect Reaction Conditions Ensure that the solvent and other reagents are appropriate for the desired transformation. The composition of products can be highly dependent on the specific conditions used.[12]
Issue 2: Poor Regioselectivity in Adamantane Hydroxylation

Question: I am trying to selectively hydroxylate adamantane at the tertiary (bridgehead) position, but I am getting a significant amount of the secondary (bridging) alcohol. How can I improve the selectivity?

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature The energy difference in the activation barriers for abstracting a tertiary versus a secondary hydrogen can be small. Temperature can influence the selectivity. A theoretical study on the hydroxylation of adamantane by ferrate(VI) calculated a (3°)/(2°) relative rate constant of 9.30 at 75°C, which is consistent with experimental values.[5] Experimenting with a range of temperatures is recommended to find the optimal selectivity.
Oxidizing Agent The choice of oxidizing agent plays a crucial role in selectivity. Some oxidants are more selective for the tertiary position than others. For example, ozonation of adamantane adsorbed on silica gel at low temperatures (-78°C) is a method for producing 1-adamantanol.[13]
Catalyst System In catalytic oxidations, the nature of the catalyst can direct the regioselectivity. For instance, certain enzyme systems like cytochromes P450 show a high preference for hydroxylating the tertiary carbons of the adamantane skeleton.[14] While not always a temperature issue, the optimal temperature for the catalyst's performance is still a critical factor.
Issue 3: Decomposition of Starting Material or Product in Adamantane Nitration

Question: When I attempt to nitrate adamantane using mixed acid, I observe significant charring and low yields of the desired 1-nitroadamantane. What is causing this decomposition?

Potential Cause Troubleshooting Steps
Excessive Reaction Temperature Nitration reactions are highly exothermic. The heat generated can easily lead to a runaway reaction and decomposition, especially with a reactive substrate like adamantane. It is crucial to maintain a low reaction temperature. Many nitration procedures are performed at 0°C or even lower.[15] For example, the nitration of adamantane with nitrogen dioxide in the presence of ozone is conducted at -78°C.[16]
Rate of Reagent Addition The rapid addition of the nitrating agent can cause a localized increase in temperature, leading to decomposition. Add the nitrating agent slowly and with efficient cooling and stirring to dissipate the heat generated.[17]
Inappropriate Nitrating Agent For sensitive substrates, a milder nitrating agent may be necessary. The reaction of adamantane with nitronium tetrafluoroborate at room temperature can produce 1-nitroadamantane in good yield.[18]

Experimental Workflows & Data

Table 1: Recommended Temperature Ranges for Various Adamantane Functionalizations
Functionalization ReactionReagentsRecommended TemperatureReference
CarboxylationFormic acid, t-butyl alcohol, H₂SO₄17–25°C[9]
CarboxylationFormic acid, H₂SO₄, Urea18–20°C[19]
CarbonylationCO (1 atm), GaCl₃Room Temperature[20]
Bromination (mono)Br₂Boiling[12]
NitrationN₂O₄, O₃-78°C[16]
NitrationNitronium tetrafluoroborateRoom Temperature[18]
Hydroxylation (Ozonation)O₃ on Silica Gel-78°C[13]
Photoredox C-H AlkylationIr photocatalyst, quinuclidine HAT catalyst~38°C[7][11]
Workflow 1: General Troubleshooting for Temperature-Related Issues

This workflow provides a systematic approach to diagnosing and resolving temperature-related problems in adamantane functionalization.

G cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 Troubleshooting Actions A Low Yield / No Reaction D Is the reaction known to be endothermic or have a high activation barrier? A->D B Poor Selectivity / Mixture of Products E Are there multiple possible regioisomers or stereoisomers? B->E C Decomposition / Side Reactions F Is the reaction highly exothermic? Are reagents or products thermally unstable? C->F G Gradually increase temperature. Consider a more energetic catalyst or reagent system. D->G Yes H Screen a range of temperatures (low to high). Consult literature for kinetic vs. thermodynamic control. E->H Yes I Decrease temperature. Ensure slow addition of reagents and efficient cooling. F->I Yes

Caption: A troubleshooting decision tree for temperature issues.

Workflow 2: Protocol for Temperature Screening

A systematic temperature screen is often the most effective way to optimize a new adamantane functionalization reaction.

workflow start Define Reaction (Substrate, Reagents, Solvent) lit_review Literature Review for Analogous Reactions start->lit_review temp_range Select Initial Temperature Range (e.g., 0°C, RT, 50°C, 80°C) lit_review->temp_range setup Set up Parallel Reactions (Identical except for Temperature) temp_range->setup monitor Monitor Reactions (TLC, GC, LC-MS) setup->monitor analyze Analyze Results (Yield, Selectivity) monitor->analyze optimum Identify Optimal Temperature or Narrow Range for Further Screening analyze->optimum optimum->temp_range Refine Search end Optimized Protocol optimum->end

Caption: A workflow for systematic temperature optimization.

References

  • Effect of Functional Groups on Neopentane and Adamantane Derivative Plastic Crystal Phase Transition in Molecular Simulations. The Journal of Physical Chemistry B. Available at: [Link]

  • 1-adamantanecarboxylic acid. Organic Syntheses. Available at: [Link]

  • Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews. Available at: [Link]

  • Efficient Synthesis of 1-Adamantanecarboxaldehyde by the GaCl3-Mediated Carbonylation of Adamantane under Mild Reaction Conditions. Organic Letters. Available at: [Link]

  • Method of producing 1-adamantane carboxylic acid. Google Patents.
  • Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition. PMC. Available at: [Link]

  • Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ResearchGate. Available at: [Link]

  • One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols. MDPI. Available at: [Link]

  • Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. Available at: [Link]

  • Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. Available at: [Link]

  • Ozone-mediated nitration of adamantane and derivatives with nitrogen dioxide: selectivity in the hydrogen abstraction by nitrogen trioxide and subsequent coupling of the resulting carbon radicals with nitrogen dioxide. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Chemical engineering of adamantane by lithium functionalization: A first-principles density functional theory study. ResearchGate. Available at: [Link]

  • Effect of Functional Groups on Neopentane and Adamantane Derivative Plastic Crystal Phase Transition in Molecular Simulations. ACS Publications. Available at: [Link]

  • Direct radical functionalization methods to access substituted adamantanes and diamondoids. PMC. Available at: [Link]

  • Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. Available at: [Link]

  • Adamantane. Wikipedia. Available at: [Link]

  • Nitration of Adamantane and Diamantane with Nitronium Tetrafluoroborate. World Scientific. Available at: [Link]

  • Unusual Reaction of Adamantane-1-carboxylic Acid and Adamantane-1-carbonyl Chloride with Acetonitrile and Carbon Tetrachloride in the Presence of VO(acac)2. ResearchGate. Available at: [Link]

  • Selective C-H Activation of Molecular Nanodiamonds via Photoredox Catalysis. PubMed. Available at: [Link]

  • A theoretical study of reactivity and regioselectivity in the hydroxylation of adamantane by ferrate(VI). PubMed. Available at: [Link]

  • adamantane. Organic Syntheses. Available at: [Link]

  • Tuning the Energy Levels of Adamantane by Boron Substitution. PMC. Available at: [Link]

  • Heat capacity anomalies of the molecular crystal 1-fluoro-adamantane at low temperatures. PMC. Available at: [Link]

  • Directing effects in nitration of 1-adamantyl bearing aromatic ketones. ResearchGate. Available at: [Link]

  • Selective Hydroxylation of Adamantane and Its Derivatives. ResearchGate. Available at: [Link]

  • How to Troubleshoot a Reaction. University of Rochester. Available at: [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Available at: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

  • Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education. Available at: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]

  • Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis. Available at: [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. Available at: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester. Available at: [Link]

  • Oxidative functionalization of adamantanes (review). ResearchGate. Available at: [Link]

  • tertiary alcohols from hydrocarbons by ozonation on silica gel. Organic Syntheses. Available at: [Link]

  • Manipulating nitration and stabilization to achieve high energy. PMC. Available at: [Link]

  • Effect of Functional Groups on Neopentane and Adamantane Derivative Plastic Crystal Phase Transition in Molecular Simulations. Semantic Scholar. Available at: [Link]

  • Controlling temperature of nitration reactions. Google Patents.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Aryl Halide Reactivity: 1-(4-Bromophenyl)adamantane vs. 1-(4-Iodophenyl)adamantane

Introduction: The Strategic Importance of Adamantane Scaffolds and Halogen Choice In the landscape of modern drug discovery and materials science, the adamantane cage stands out as a privileged scaffold. Its rigid, three...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Adamantane Scaffolds and Halogen Choice

In the landscape of modern drug discovery and materials science, the adamantane cage stands out as a privileged scaffold. Its rigid, three-dimensional, and lipophilic nature allows for the precise positioning of pharmacophores, leading to compounds with unique biological activities and improved pharmacokinetic profiles. The functionalization of this core, often via aryl halides, is a critical gateway to novel chemical entities.

This guide provides an in-depth comparative analysis of two key building blocks: 1-(4-Bromophenyl)adamantane and 1-(4-Iodophenyl)adamantane. The choice between a bromo- or iodo-substituent is not trivial; it is a strategic decision that profoundly impacts reaction kinetics, required catalytic systems, and overall synthetic efficiency. For researchers aiming to optimize reaction conditions, maximize yield, and minimize side-product formation, a clear understanding of the underlying reactivity differences is paramount. We will explore these differences through the lens of fundamental chemical principles and their practical application in palladium-catalyzed cross-coupling reactions, the workhorses of modern synthetic chemistry.

Part 1: The Decisive Factor: Carbon-Halogen Bond Properties

The reactivity of an aryl halide in most cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C–X) bond. The initial, and often rate-determining, step in catalytic cycles like those of Suzuki, Buchwald-Hartwig, or Sonogashira reactions is the oxidative addition of the aryl halide to a low-valent metal center (typically palladium(0)).[1][2] This step involves the cleavage of the C–X bond.

A weaker C–X bond facilitates a faster rate of oxidative addition, allowing for milder reaction conditions (e.g., lower temperatures, shorter reaction times) and often requiring lower catalyst loadings. The inherent properties of the C–Br versus the C–I bond are the primary drivers of the observed reactivity differences.[3][4]

PropertyC(sp²)–Br BondC(sp²)–I BondImplication for Reactivity
Average Bond Dissociation Energy (kJ/mol) ~336~272The C–I bond is significantly weaker, requiring less energy to cleave, thus leading to faster oxidative addition.[4]
Average Bond Length (Å) ~1.90~2.10The longer C–I bond is more easily accessed and broken by the metal catalyst.
Leaving Group Ability GoodExcellentThe iodide ion (I⁻) is a better leaving group than the bromide ion (Br⁻) due to its larger size and greater polarizability.[3]

As the data clearly indicates, the 1-(4-iodophenyl)adamantane possesses a more labile C–X bond, predisposing it to higher reactivity in palladium-catalyzed transformations.

Part 2: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The theoretical advantage of the C–I bond translates directly into practical performance in the laboratory. We will compare the expected outcomes for these two substrates in two of the most critical C–C and C–N bond-forming reactions in drug development.

The Suzuki-Miyaura Coupling: A Case Study in C–C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of synthetic chemistry.[5][6] The general order of reactivity for the halide partner is I > Br > Cl.[7] Consequently, 1-(4-iodophenyl)adamantane is expected to undergo coupling under significantly milder conditions than its bromo-analogue.

Parameter1-(4-Bromophenyl)adamantane1-(4-Iodophenyl)adamantaneRationale & Causality
Typical Reaction Temperature 80–110 °CRoom Temperature – 80 °CThe higher energy barrier for C–Br bond cleavage necessitates more thermal energy to drive the oxidative addition step.
Reaction Time 4–24 hours1–8 hoursFaster oxidative addition with the iodide leads to a more rapid turnover of the catalytic cycle.
Catalyst Loading 1–5 mol%0.5–2 mol%The high reactivity of the iodide often allows for a reduction in the amount of precious metal catalyst required.
Ligand Choice Often requires bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote oxidative addition.Can often be effective with less specialized ligands (e.g., PPh₃), although modern ligands still offer benefits.The inherent reactivity of the C-I bond is high enough that it does not rely as heavily on a highly activating ligand to facilitate the initial catalytic step.
Common Side Reactions Dehalogenation, especially at high temperatures.Homocoupling of the boronic acid partner can be more prevalent due to faster overall kinetics.The conditions required to activate the C-Br bond can sometimes lead to undesired side pathways.[8]
The Buchwald-Hartwig Amination: A Case Study in C–N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aryl amines.[9][10] Similar to the Suzuki coupling, the efficiency of this reaction is highly dependent on the nature of the aryl halide.

Parameter1-(4-Bromophenyl)adamantane1-(4-Iodophenyl)adamantaneRationale & Causality
Typical Reaction Temperature 90–120 °C70–100 °CThe robust C–Br bond requires higher temperatures to achieve efficient oxidative addition with the palladium catalyst.
Base Strength Often requires a strong base like NaOtBu or LHMDS.Can sometimes proceed with milder bases like K₂CO₃ or Cs₂CO₃, depending on the amine.A stronger base may be needed to facilitate the deprotonation of the amine and the subsequent steps of the catalytic cycle when a less reactive aryl bromide is used.
Functional Group Tolerance Harsher conditions may not be compatible with sensitive functional groups on the amine coupling partner.Milder conditions offer broader compatibility with complex and sensitive substrates.Lower temperatures and potentially milder bases reduce the risk of degrading delicate functionalities elsewhere in the molecule.
Yield & Purity Generally good, but can be compromised by incomplete conversion or side reactions.Often provides higher yields and cleaner reaction profiles due to more efficient conversion at lower temperatures.The faster, more efficient oxidative addition for the aryl iodide leads to fewer opportunities for catalyst decomposition or side reactions over long reaction times.

Part 3: Mechanistic and Workflow Visualization

To fully appreciate the difference in reactivity, it is essential to visualize the underlying catalytic cycle and the practical workflow of a comparative experiment.

Generalized Catalytic Cycle for Cross-Coupling

The following diagram illustrates the key steps in a typical palladium-catalyzed cross-coupling reaction. The critical Oxidative Addition step is where the reactivity difference between the bromo- and iodo-substrates is most pronounced.

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Rate-Determining Step) Faster for X=I trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) trans_complex->product start Ar-X (Aryl Halide) X = Br or I start->oa_complex partner R-M (Coupling Partner) partner->trans_complex

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Experimental Workflow for a Comparative Suzuki Coupling

This diagram outlines a robust, self-validating workflow for directly comparing the reactivity of the two adamantane derivatives in a laboratory setting.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Analysis prep1 Weigh Aryl Halide (Bromide vs. Iodide) prep2 Add Boronic Acid, Base, & Solvent prep1->prep2 prep3 Add Pd Catalyst & Ligand prep2->prep3 rxn1 Degas Mixture (e.g., Ar sparging) prep3->rxn1 rxn2 Heat to Target Temperature (e.g., 80°C) rxn1->rxn2 rxn3 Monitor by TLC/LC-MS (every hour) rxn2->rxn3 workup1 Quench Reaction (e.g., add H₂O) rxn3->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Purify by Chromatography workup2->workup3 workup4 Characterize & Calculate Yield workup3->workup4

Sources

Comparative

lipophilicity comparison of adamantane versus tert-butyl substituents

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate dance of drug discovery, the lipophilicity of a molecule is a critical parameter that dictates its journey through the bo...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate dance of drug discovery, the lipophilicity of a molecule is a critical parameter that dictates its journey through the body. This guide delves into a nuanced comparison of two bulky, non-aromatic substituents frequently employed to modulate this property: the rigid, cage-like adamantane and the sterically demanding tert-butyl group. As a Senior Application Scientist, this document aims to provide not just a theoretical overview but also practical, data-driven insights and experimental protocols to aid in the rational design of therapeutic agents.

The Principle of Lipophilicity in Drug Action

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), describes a compound's affinity for a lipid-like environment versus an aqueous one. This characteristic is a cornerstone of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug. A molecule's ability to traverse cellular membranes, bind to target proteins, and even its metabolic stability are all profoundly influenced by its lipophilicity. An optimal lipophilicity profile is a delicate balance; too low, and the drug may not be absorbed effectively, while excessive lipophilicity can lead to poor solubility, rapid metabolism, and off-target toxicity.

Head-to-Head Comparison: Adamantane vs. Tert-Butyl

Both adamantane and tert-butyl groups are valued for their ability to increase the lipophilicity of a parent molecule, a crucial modification for enhancing membrane permeability and target engagement. However, their distinct three-dimensional structures impart unique physicochemical properties.

The adamantane moiety is a rigid, diamondoid hydrocarbon cage. Its unique structure provides a significant increase in lipophilicity, often referred to as a "lipophilic bullet". This rigidity can also shield adjacent functional groups from metabolic degradation, thereby increasing a drug's half-life. The incorporation of an adamantyl group can enhance a molecule's permeability across the blood-brain barrier, making it a valuable tool in the development of CNS-acting drugs.

The tert-butyl group, while also bulky and lipophilic, offers a different steric and electronic profile. It can act as a "steric shield," preventing unwanted metabolic reactions at nearby sites. Its impact on lipophilicity is substantial, though as we will see, it differs from that of adamantane.

Quantitative Lipophilicity Data

To provide a concrete comparison, let's examine the LogP values of model compounds where a phenyl ring is substituted with either an adamantyl or a tert-butyl group. The LogP value is the logarithm of the ratio of the concentrations of a compound in a mixture of two immiscible solvents, typically n-octanol and water, at equilibrium.

CompoundSubstituentExperimental LogPCalculated LogP
Adamantane--3.8
tert-Butylbenzenetert-Butyl4.11-

Note: Experimental LogP values can vary slightly depending on the determination method. The calculated LogP for adamantane provides a useful point of reference.

From this data, we can observe that a tert-butyl group imparts a slightly higher lipophilicity to a benzene ring than an adamantyl group, as evidenced by the higher experimental LogP of tert-butylbenzene.

Another way to assess the lipophilicity contribution of a substituent is through the use of the hydrophobic substituent constant (π) , developed by Hansch and Leo. The π value for a substituent X is defined as:

π(X) = LogP(RX) - LogP(RH)

The "Why" Behind the Choice: Structural and Metabolic Implications

The decision to incorporate an adamantane versus a tert-butyl group extends beyond a simple LogP value. The rigid, three-dimensional nature of adamantane can influence the overall conformation of a molecule, potentially locking it into a bioactive conformation for optimal target binding. This conformational rigidity can be a significant advantage in rational drug design.

Conversely, the tert-butyl group, while providing bulk, has rotational freedom around its single bond connection to the parent molecule. This can be advantageous in some contexts but may lead to a less defined orientation within a binding pocket compared to the fixed structure of adamantane.

From a metabolic standpoint, both groups can serve to block metabolism at adjacent sites. However, the adamantane cage itself is relatively resistant to metabolism, while the methyl groups of the tert-butyl substituent can be susceptible to oxidation by cytochrome P450 enzymes.

Experimental Determination of Lipophilicity

Accurate determination of LogP is crucial for validating computational predictions and understanding a compound's behavior. Two primary methods are employed: the traditional shake-flask method and modern chromatographic techniques.

The Shake-Flask Method: The Gold Standard

The shake-flask method is the benchmark for LogP determination due to its direct measurement of partitioning.

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation prep1 Pre-saturate n-octanol with water and water with n-octanol. prep2 Prepare a stock solution of the test compound in the aqueous phase. prep1->prep2 part1 Add a known volume of the stock solution to a flask. prep2->part1 part2 Add a known volume of the pre-saturated n-octanol. part1->part2 part3 Shake the flask vigorously for a set time (e.g., 1-2 hours) to reach equilibrium. part2->part3 part4 Allow the phases to separate completely (centrifugation can be used). part3->part4 anal1 Carefully withdraw aliquots from both the aqueous and organic phases. part4->anal1 anal2 Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). anal1->anal2 calc1 Calculate the partition coefficient (P) = [Concentration in octanol] / [Concentration in water]. anal2->calc1 calc2 Calculate LogP = log10(P). calc1->calc2

Caption: Workflow for LogP determination using the shake-flask method.

  • Phase Preparation:

    • Mix equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline pH 7.4) in a separatory funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely before use.

  • Sample Preparation:

    • Accurately weigh a small amount of the test compound and dissolve it in the pre-saturated aqueous phase to create a stock solution of known concentration. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning:

    • In a glass flask with a stopper, add a precise volume of the stock solution and a precise volume of the pre-saturated n-octanol. The volume ratio can be adjusted depending on the expected LogP.

    • Seal the flask and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-3 hours).

    • After shaking, allow the flask to stand undisturbed until the two phases have clearly separated. Centrifugation can be employed to expedite this process and break up any emulsions.

  • Analysis:

    • Carefully withdraw a sample from each phase, taking care not to disturb the interface.

    • Determine the concentration of the compound in each phase using a validated analytical method such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is then calculated as the base-10 logarithm of P.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A High-Throughput Alternative

RP-HPLC offers a faster, more automated method for estimating LogP values. This technique relies on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

G cluster_setup System Setup cluster_cal Calibration cluster_sample Sample Analysis cluster_interp Interpolation setup1 Equilibrate an RP-HPLC system (e.g., C18 column) with a mobile phase (e.g., methanol/water). cal1 Inject a series of standard compounds with known LogP values. setup1->cal1 cal2 Record the retention time (tR) for each standard. cal1->cal2 cal3 Calculate the capacity factor (k') for each standard: k' = (tR - t0) / t0, where t0 is the column dead time. cal2->cal3 cal4 Create a calibration curve by plotting log(k') versus the known LogP values. cal3->cal4 samp1 Inject the test compound under the same chromatographic conditions. cal4->samp1 samp2 Determine its retention time and calculate its log(k'). samp1->samp2 interp1 Use the calibration curve to determine the LogP of the test compound from its log(k') value. samp2->interp1

Caption: Workflow for LogP estimation using the RP-HPLC method.

  • System Preparation:

    • Equip an HPLC system with a reversed-phase column (e.g., C18 or C8) and a suitable detector (e.g., UV-Vis).

    • Prepare a mobile phase, typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water or buffer. The isocratic composition should be chosen to provide reasonable retention times for the compounds of interest.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Calibration:

    • Prepare solutions of a series of standard compounds with accurately known LogP values that span the expected range of the test compound.

    • Inject each standard individually and record its retention time (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil or sodium nitrate).

    • For each standard, calculate the capacity factor, k' = (t_R - t_0) / t_0.

    • Construct a calibration curve by plotting log(k') versus the literature LogP values of the standards. A linear relationship is expected.

  • Sample Analysis:

    • Prepare a solution of the test compound in the mobile phase.

    • Inject the test compound under the identical chromatographic conditions used for the standards.

    • Measure the retention time of the test compound and calculate its log(k').

  • LogP Determination:

    • Using the linear regression equation from the calibration curve, calculate the LogP of the test compound from its measured log(k') value.

Conclusion: A Strategic Choice for Optimal Drug Properties

The selection of a lipophilic substituent is a critical decision in the drug design process. While both adamantane and tert-butyl groups effectively increase lipophilicity, they offer distinct advantages and disadvantages.

  • Adamantane provides a rigid, metabolically robust, and highly lipophilic scaffold that can enforce a specific conformation, which is particularly beneficial for CNS-targeting agents and in situations where metabolic stability is a primary concern.

  • Tert-butyl offers a more synthetically accessible and sterically demanding group that can effectively shield adjacent functionalities from metabolism.

The choice between these two powerful tools should be guided by a comprehensive understanding of the target, the desired pharmacokinetic profile, and the overall molecular architecture. The experimental protocols provided in this guide offer a framework for the accurate determination of lipophilicity, enabling researchers to make data-driven decisions in the quest for novel and effective therapeutics.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. John Wiley & Sons.
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
  • PubChem. (n.d.). Adamantane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516-3604.
Validation

A Comparative Guide to the Structure-Activity Relationships of 1-(4-Bromophenyl)adamantane Derivatives

The adamantane cage, a rigid, lipophilic, and perfectly tetrahedral hydrocarbon, represents a cornerstone of medicinal chemistry. Its unique three-dimensional structure provides an ideal scaffold for designing therapeuti...

Author: BenchChem Technical Support Team. Date: January 2026

The adamantane cage, a rigid, lipophilic, and perfectly tetrahedral hydrocarbon, represents a cornerstone of medicinal chemistry. Its unique three-dimensional structure provides an ideal scaffold for designing therapeutic agents by improving pharmacokinetic properties such as absorption and distribution.[1] When functionalized at the 1-position with a 4-bromophenyl group, the resulting 1-(4-Bromophenyl)adamantane core becomes a versatile starting point for developing a diverse range of biologically active molecules. This guide provides an in-depth comparison of its derivatives, exploring how subtle structural modifications influence their activity against various biological targets, supported by experimental data and protocols.

The inherent value of this scaffold lies in the interplay between its components. The adamantyl moiety enhances lipophilicity, facilitating membrane passage, while the bromophenyl ring offers sites for further functionalization and engages in specific electronic and steric interactions, including potential halogen bonding with target proteins.[1] This guide will dissect the structure-activity relationship (SAR) of these derivatives across several key therapeutic areas.

Antitrypanosomal Activity: A New Frontier

Human African Trypanosomiasis (HAT) remains a significant health challenge in sub-Saharan Africa. Research into novel trypanocidal agents has identified adamantane derivatives as a promising class of compounds. A key strategy involves linking the adamantane core to a pharmacophoric side chain via a phenyl group to enhance activity and selectivity.[2]

Comparative Analysis of Pharmacophoric Groups

Studies on 1-(4-phenyl)adamantane derivatives have shown that the nature of the terminal functional group is critical for trypanocidal potency against the bloodstream form of Trypanosoma brucei. The following table compares various derivatives based on this scaffold.[2]

Compound Class Example Structure Key Moiety EC50 (µM) Selectivity Index (SI) Reference
Imidazolines 1a-dAromatic ImidazolineNotable Activity-[2]
Linear Amidines 2a,bLinear AmidineNotable Activity-[2]
Thiosemicarbazones 4cAminoguanylhydrazone0.16 17 [2]

Key SAR Insights:

  • Superiority of Thiosemicarbazones: The data clearly indicates that functionalization with an aminoguanylhydrazone or thiosemicarbazone moiety leads to the most potent activity. Compound 4c , 2-[(E)-4-(1-adamantyl)benzylidene]hydrazine-1-carbothioamide, emerged as a highly promising agent with an EC50 of 0.16 μM.[2]

  • Role of the Phenyl Linker: The inclusion of a phenyl ring between the adamantane cage and the active moiety was a deliberate design choice to improve the selectivity index and overall activity.[2]

  • Future Optimization: The distance and nature of the side chain between the aromatic ring and the terminal chromophore are key areas for future optimization to further enhance potency and selectivity.[2]

Experimental Workflow: In Vitro Trypanocidal Activity Assay

The following diagram and protocol outline the standard procedure for assessing the efficacy of new chemical entities against T. brucei.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Readout culture Culture T. brucei (strain 427) in modified Iscove's medium at 37°C seed_plates Seed parasites at 0.25 x 10^5/mL in 200 µL medium with compounds culture->seed_plates prepare_compounds Prepare 7 concentrations of test compounds prepare_compounds->seed_plates incubate Incubate plates for 48 hours at 37°C seed_plates->incubate add_resazurin Add 20 µL resazurin to each well incubate->add_resazurin measure Measure fluorescence to determine parasite viability add_resazurin->measure calculate Calculate EC50 and EC90 values measure->calculate G Adamantane Adamantane Bromoadamantane 1-Bromoadamantane (Key Intermediate) Adamantane->Bromoadamantane Bromination Bromophenyladamantane 1-(4-Bromophenyl)adamantane (Core Scaffold) Bromoadamantane->Bromophenyladamantane Friedel-Crafts Alkylation with Bromobenzene Derivatives Functionalized Derivatives (e.g., Amines, Isothioureas, Oxadiazoles) Bromophenyladamantane->Derivatives Further Functionalization

Sources

Comparative

Comparative In Vitro Biological Evaluation of Bioactive Compounds Derived from 1-(4-Bromophenyl)adamantane

A Senior Application Scientist's Guide to Screening, Protocol, and Pathway Analysis The adamantane cage, a rigid, lipophilic, and structurally unique tricyclic hydrocarbon, serves as a privileged scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Screening, Protocol, and Pathway Analysis

The adamantane cage, a rigid, lipophilic, and structurally unique tricyclic hydrocarbon, serves as a privileged scaffold in medicinal chemistry. Its incorporation into molecular structures can significantly enhance pharmacokinetic properties, such as metabolic stability and bioavailability, making it a valuable building block for drug discovery.[1] The derivative 1-(4-bromophenyl)adamantane is a particularly versatile starting material, offering a reactive handle—the bromo group—for a variety of cross-coupling and substitution reactions. This allows for the systematic synthesis of diverse compound libraries to explore a wide range of biological activities.

This guide provides a comparative analysis of the in vitro biological performance of various classes of compounds synthesized from adamantane precursors, with a focus on anticancer, antiprotozoal, and enzyme inhibitory activities. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for key assays, and visualize the underlying molecular pathways and experimental workflows.

Section 1: Comparative Analysis of Anticancer and Cytotoxic Activity

Derivatives of the adamantane scaffold have been extensively evaluated for their potential as anticancer agents. The lipophilic nature of the adamantane moiety facilitates passage through cell membranes, allowing the pharmacophoric components of the molecule to reach their intracellular targets. The primary method for initial screening is the assessment of cytotoxicity against various cancer cell lines.

Performance of Adamantane-Containing Thiazole and Pyridine Derivatives

Thiazole and pyridine rings are common heterocyclic structures in pharmacologically active compounds. When hybridized with an adamantane core, the resulting derivatives show significant antiproliferative effects. The primary mechanism often involves the induction of apoptosis or cell cycle arrest. A series of novel adamantane derivatives have demonstrated potent activity against lung, breast, and liver cancer cell lines.[2][3][4] For instance, a 2,4,6-trisubstituted pyridine derivative (Z-001) containing an adamantyl moiety was identified as a potent B-RAF kinase inhibitor, outperforming the known drug Vemurafenib in in vitro assays.[5]

Below is a comparative summary of the cytotoxic activities (IC50 values) of representative adamantane derivatives against common cancer cell lines.

Compound ClassDerivative/CompoundTarget Cell LineIC50 (µM)Reference
Adamantane-Thiazole Compound 5ePC-3 (Prostate)2.1[3]
Compound 5kMCF-7 (Breast)3.5[3]
Compound 5kHepG-2 (Liver)4.6[3]
Adamantane-Pyrazole Compound 13aA549 (Lung)1.55[2]
Adamantane-Pyridine Z-001 (B-RAF Inhibitor)B-RAF Kinase Assay0.0378[5]
Reference Drug DoxorubicinA549 (Lung)3.58 - 8.19[2]
Reference Drug VemurafenibB-RAF Kinase Assay0.0785[5]

Expert Insights: The data clearly indicates that functionalization of the adamantane core yields compounds with potent, low-micromolar activity. The sub-micromolar efficacy of pyrazole derivative 13a against the A549 lung cancer line and the potent enzymatic inhibition by Z-001 highlight the success of this scaffold.[2][5] The choice of the heterocyclic partner is critical; the pyrazole and pyridine moieties appear particularly effective in conferring potent anticancer activity.

General Synthetic and Evaluation Workflow

The development of these compounds follows a logical progression from synthesis to detailed biological characterization. The 1-(4-bromophenyl)adamantane starting material provides an accessible point for diversification.

G cluster_synthesis Synthesis & Diversification cluster_evaluation In Vitro Biological Evaluation A 1-(4-Bromophenyl)adamantane (Starting Material) B Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->B Reaction C Nucleophilic Substitution A->C Reaction D Diverse Library of Adamantane Derivatives B->D Yields C->D Yields E Primary Screening: MTT Cytotoxicity Assay D->E Testing F Secondary Assays: Apoptosis, Cell Cycle Analysis E->F Active Hits G Mechanism of Action: Enzyme Inhibition, Pathway Analysis F->G Confirms Mechanism H Lead Compound Identification G->H Validated Target

Caption: General workflow from synthesis to lead identification.

Section 2: Evaluation of Antiprotozoal Activity

Beyond cancer, adamantane derivatives have shown promise against neglected tropical diseases. Human African Trypanosomiasis, caused by the parasite Trypanosoma brucei, is one such area of investigation. Here, the adamantane core is functionalized with moieties known to have trypanocidal activity, such as amidines and thiosemicarbazones.

A study focused on derivatives of a 1-(4-phenyl)adamantane core, a structure accessible from 1-(4-bromophenyl)adamantane via Suzuki coupling.[6] These compounds were evaluated for their activity against T. brucei and for their cytotoxicity against mammalian cells (L6 cells) to determine a selectivity index (SI).

Compound IDCompound TypeT. brucei EC50 (µM)L6 Cytotoxicity CC50 (µM)Selectivity Index (SI)
1a Aromatic Imidazoline0.4410.323
2a Linear Amidine0.8114.218
4c Thiosemicarbazone0.162.717
Reference Drug Melarsoprol0.0030.0310

Data sourced from Med. Chem. Commun., 2016, 7, 1156-1160.[6]

Expert Insights: The thiosemicarbazone derivative 4c emerged as a highly potent agent with an EC50 of 0.16 µM.[6] While its selectivity index is moderate compared to the reference drug, its sub-micromolar activity marks it as a promising lead for further optimization. The incorporation of a phenyl linker between the adamantane cage and the pharmacophore appears to be a successful strategy for enhancing activity.[6]

Section 3: Enzyme Inhibition and Pathway Analysis

A key strategy in modern drug discovery is the targeted inhibition of specific enzymes that are critical for disease progression. Adamantane derivatives have been successfully designed as potent enzyme inhibitors.

Inhibition of B-RAF Kinase in Melanoma

The B-RAF kinase is a component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in many cancers, including melanoma. The adamantane-pyridine derivative Z-001 was designed as a B-RAF inhibitor and showed an IC50 of 37.80 nM.[5] This demonstrates the utility of the adamantane scaffold in designing highly specific and potent enzyme inhibitors.

G cluster_pathway Simplified MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF B-RAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Z-001 (Adamantane Derivative) Inhibitor->BRAF Inhibits

Caption: Inhibition of the B-RAF kinase by an adamantane derivative.

Section 4: Key Experimental Protocols

The trustworthiness of any comparative guide rests on the robustness of its underlying experimental methods. The following are detailed, step-by-step protocols for the primary in vitro assays discussed.

Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7]

Materials:

  • Adherent cancer cell line (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution: 5 mg/mL in sterile PBS

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl

  • 96-well flat-bottom plates

  • Test compounds (adamantane derivatives) and vehicle control (e.g., DMSO)

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).[9]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to adhere.

  • Compound Treatment: Prepare serial dilutions of the adamantane derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "vehicle control" (medium with DMSO at the highest concentration used for compounds) and "untreated control" (medium only).[9]

  • Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[8]

  • Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.[10]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC50 value (the concentration that inhibits 50% of cell growth).

G A 1. Seed Cells (5,000 cells/well in 96-well plate) B 2. Incubate 24h (Allow adherence) A->B C 3. Add Adamantane Compounds (Serial dilutions) B->C D 4. Incubate 48-72h (Compound exposure) C->D E 5. Add MTT Reagent (0.5 mg/mL final conc.) D->E F 6. Incubate 2-4h (Formazan crystal formation) E->F G 7. Add Solubilizer (DMSO) (Dissolve crystals) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 Value H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol: Plaque Reduction Assay for Antiviral Activity

This assay quantifies the efficacy of an antiviral compound by measuring the reduction in the number of viral plaques formed in a monolayer of host cells.[11]

Materials:

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)

  • Lytic virus stock of known titer

  • Growth medium and Maintenance medium

  • Overlay Medium: 1:1 mixture of 2X Maintenance Medium and 1.2% low-melting-point agarose.[11]

  • Staining Solution: Crystal Violet (0.1% w/v) in 20% ethanol.

  • 6-well or 12-well plates

  • Test compounds (adamantane derivatives)

Procedure:

  • Cell Seeding (Day 1): Seed host cells into 6-well plates at a density that will form a confluent monolayer the next day. Incubate overnight at 37°C, 5% CO2.[12]

  • Compound and Virus Preparation (Day 2): Prepare serial dilutions of the test compound in serum-free medium. In separate tubes, mix each compound dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU). Also prepare a "virus control" (virus + medium) and "cell control" (medium only).[11]

  • Infection: Aspirate the growth medium from the cell monolayers. Add the virus-compound mixtures to the respective wells.[13]

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to adsorb to the cells. Rock the plates gently every 15-20 minutes.[14]

  • Overlay Application: Carefully remove the inoculum from each well. Gently add 2-3 mL of the liquid overlay medium to each well. Allow it to solidify at room temperature.[11]

  • Incubation: Incubate the plates at 37°C, 5% CO2 for 2-5 days, or until plaques are clearly visible in the virus control wells.

  • Plaque Visualization: Aspirate the overlay. Fix the cells with 10% formalin for 30 minutes. Remove the formalin and stain the cell monolayer with Crystal Violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. Plot the inhibition percentage against compound concentration to determine the IC50 value.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. [Link]

  • Fan, W., et al. (2025). LXH254 hybrid with adamantane: synthesis and in vitro evaluation of 2,4,6-trisubstituted pyridine derivative Z-001 containing adamantyl moiety as a novel B-RAF inhibitor. ResearchGate. [Link]

  • Zhuo, S. T., et al. (2013). Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II. ResearchGate. [Link]

  • Siwek, A., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. PubMed Central. [Link]

  • Mendoza, E. J., et al. (2020). Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2. Current Protocols in Microbiology. [Link]

  • ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. [Link]

  • Roehrig, J. T., et al. (2008). Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses. Viral Immunology. [Link]

  • ResearchGate. (n.d.). IC 50 values of samples showing anticancer activity against different cancer cell lines studied. ResearchGate. [Link]

  • Warda, E. T., et al. (2022). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. ResearchGate. [Link]

  • Gonçalves, V. M. F., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. PubMed Central. [Link]

  • ResearchGate. (n.d.). IC50 values of compounds 1–4 against HepG2 and HCT116 cell lines. ResearchGate. [Link]

  • Tenti, C., et al. (2021). Biophysical Evaluation and In Vitro Controlled Release of Two Isomeric Adamantane Phenylalkylamines with Antiproliferative/Anticancer and Analgesic Activity. National Institutes of Health. [Link]

  • Hordyjewska, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

  • Fan, W., et al. (2025). LXH254 hybrid with adamantane: synthesis and in vitro evaluation of 2,4,6-trisubstituted pyridine derivative Z-001 containing adamantyl moiety as a novel B-RAF inhibitor. PubMed. [Link]

  • ResearchGate. (n.d.). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. ResearchGate. [Link]

  • Sganzerla, M., et al. (2016). New Trypanosoma brucei acting derivatives incorporating 1-(4-phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane. PubMed Central. [Link]

  • MDPI. (2024). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]

Sources

Validation

The Adamantyl Challenge: A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 1-(4-Bromophenyl)adamantane

For researchers at the forefront of medicinal chemistry and materials science, the synthesis of complex molecular architectures is a daily imperative. The adamantyl moiety, with its rigid, three-dimensional structure, is...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of medicinal chemistry and materials science, the synthesis of complex molecular architectures is a daily imperative. The adamantyl moiety, with its rigid, three-dimensional structure, is a prized building block, often imparting favorable pharmacokinetic properties such as increased lipophilicity and metabolic stability to drug candidates. However, its sheer bulk presents a significant challenge in synthesis, particularly in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling of 1-(4-bromophenyl)adamantane is a case in point, where the steric hindrance proximate to the reaction center can impede the catalytic cycle and suppress yields.

This guide provides a comparative analysis of palladium catalyst systems for the Suzuki coupling of 1-(4-bromophenyl)adamantane and structurally related, sterically demanding aryl bromides. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed experimental protocols to empower researchers to overcome this synthetic hurdle.

The Mechanistic Hurdle: Steric Hindrance in the Suzuki Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of oxidative addition, transmetalation, and reductive elimination.[1] However, the bulky adamantyl group on the aryl bromide substrate can significantly hinder key steps.

  • Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the carbon-bromine bond, can be sterically impeded. A catalyst with a bulky ligand sphere may struggle to approach the sterically shielded aryl bromide.

  • Reductive Elimination: This final, product-forming step requires the two organic partners to be in close proximity on the palladium center. Excessive steric bulk from the adamantyl group and the catalyst's ligands can create a congested environment, making this crucial step sluggish or preventing it altogether.[2]

The choice of palladium catalyst, and more specifically its ligand, is therefore paramount to mitigating these steric clashes and achieving efficient coupling.

A Comparative Analysis of Catalyst Performance

The ideal catalyst for the Suzuki coupling of 1-(4-bromophenyl)adamantane should possess a delicate balance of steric bulk to promote the formation of a monoligated, reactive Pd(0) species, and sufficient electron-donating character to facilitate the oxidative addition step.[3] While a direct side-by-side comparison for this specific substrate is not extensively documented in a single study, we can draw valuable insights from the performance of different catalyst classes with sterically hindered aryl bromides.

Table 1: Performance of Palladium Catalysts in the Suzuki Coupling of Sterically Hindered Aryl Bromides

Catalyst System (Precatalyst/Ligand)Coupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)TON (approx.)Reference
Buchwald-type Palladacycle
XPhos Pd G2Phenylboronic acidK₃PO₄Dioxane/H₂O1001>95195[4]
SPhos Pd G2Phenylboronic acidK₃PO₄Toluene/H₂O1001>95195[4]
NHC-based Catalyst
PEPPSI-IPrPhenylboronic acidK₂CO₃THF602>95248[5]
Acenaphthoimidazolylidene-PdMesitylboronic acidt-BuOKDioxane8012>990.5198[6]
Classical Catalyst
Pd(PPh₃)₄Phenylboronic acidK₃PO₄1,4-Dioxane70-8018-2260-803-512-27[4]
Di(1-adamantyl)phosphinous Acid Ligated Pd(II) Precatalyst
POPd-Ad4-Tolylboronic acidKOtBu1,4-Dioxane950.599 (conv.)199[7]

Note: The data presented are for illustrative purposes and are drawn from studies on various sterically hindered aryl bromides, not exclusively 1-(4-bromophenyl)adamantane. Direct comparison should be made with caution as reaction conditions differ.

Catalyst Selection Rationale: A Deeper Dive

Buchwald Ligands and Palladacycle Precatalysts

The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group has revolutionized the field of cross-coupling. Ligands like XPhos and SPhos , when used with a palladium source or as pre-formed palladacycle precatalysts (e.g., G2, G3, G4), are highly effective for coupling sterically hindered substrates.[4]

  • Expertise & Experience: The bulk of these ligands facilitates the formation of a monoligated Pd(0)L species, which is highly reactive in the oxidative addition step. The electron-rich nature of the phosphine ligand also promotes this key step. The palladacycle precatalysts offer the advantage of being air- and moisture-stable, ensuring the reliable generation of the active Pd(0) species.[8]

N-Heterocyclic Carbene (NHC) Ligands

NHC-ligated palladium catalysts have emerged as a powerful alternative to phosphine-based systems.[9] They are known for their strong σ-donor properties and high thermal stability.

  • Expertise & Experience: The strong Pd-NHC bond provides robust catalysts that can withstand higher reaction temperatures if required. The steric bulk of the NHC ligand can be readily tuned to optimize performance for a given substrate.[6] For a substrate as bulky as 1-(4-bromophenyl)adamantane, a highly hindered NHC ligand is often necessary to promote reductive elimination.

Di(1-adamantyl)phosphinous Acid-Ligated Precatalysts

Interestingly, ligands that themselves contain adamantyl groups have shown great promise. Di(1-adamantyl)phosphinous acid ligated palladium precatalysts (POPd-Ad) have demonstrated high efficacy in the Suzuki coupling of unreactive aryl chlorides.[7]

  • Expertise & Experience: The extreme steric bulk of the di(1-adamantyl)phosphine ligand is thought to be highly effective at promoting the formation of the catalytically active monoligated palladium species. This, combined with its electronic properties, makes it a strong candidate for the coupling of other adamantyl-containing substrates.

Classical Catalysts: A Word of Caution

While catalysts like Pd(PPh₃)₄ are workhorses in organic synthesis, they often fall short when faced with significant steric hindrance.[4]

  • Expertise & Experience: The smaller cone angle of triphenylphosphine compared to modern bulky phosphines can lead to the formation of less reactive, coordinatively saturated palladium species. For challenging substrates like 1-(4-bromophenyl)adamantane, these classical catalysts typically require higher catalyst loadings, elevated temperatures, and longer reaction times, often resulting in lower yields.[4]

Experimental Protocols

The following are representative, self-validating protocols for the Suzuki-Miyaura coupling of a sterically hindered aryl bromide, which can be adapted for 1-(4-bromophenyl)adamantane.

Protocol 1: Suzuki Coupling using a Buchwald Palladacycle Precatalyst

This protocol is adapted for a general, robust coupling of a sterically hindered aryl bromide.

Diagram of Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Add aryl bromide, boronic acid, and base to an oven-dried vial. B Add palladacycle precatalyst. A->B C Seal vial with a PTFE-lined cap. B->C D Evacuate and backfill with inert gas (3x). C->D E Add degassed solvent via syringe. D->E F Heat to specified temperature with vigorous stirring. E->F G Monitor reaction by TLC or GC-MS. F->G H Cool to room temperature. G->H I Dilute with ethyl acetate and water. H->I J Separate layers and extract aqueous layer with ethyl acetate. I->J K Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. J->K L Purify by column chromatography. K->L

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Materials:

  • 1-(4-Bromophenyl)adamantane (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G2 (or other Buchwald precatalyst) (1-2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add 1-(4-bromophenyl)adamantane, the arylboronic acid, the palladacycle precatalyst, and potassium phosphate.

  • Seal the vial with a PTFE-lined cap.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Through the septum, add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Place the vial in a preheated oil bath at 80-100 °C and stir vigorously for 1-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling using an NHC-Palladium Catalyst

This protocol is adapted for the use of a stable NHC-palladium precatalyst such as PEPPSI-IPr.

Materials:

  • 1-(4-Bromophenyl)adamantane (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • PEPPSI-IPr (2-3 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-(4-bromophenyl)adamantane, the arylboronic acid, PEPPSI-IPr, and potassium carbonate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous THF via syringe.

  • Heat the reaction mixture to 60-70 °C with vigorous stirring for 2-16 hours.

  • Monitor the reaction by GC-MS for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling, highlighting the role of the ligand (L) in facilitating the transformation.

Suzuki_Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L_n-Ar' ArPdBr->ArPdAr Transmetalation Transmetalation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination ArBr Ar-Br (1-(4-Bromophenyl)adamantane) Boronic Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of the sterically demanding 1-(4-bromophenyl)adamantane, while challenging, is readily achievable with the appropriate choice of a modern palladium catalyst system. Bulky, electron-rich phosphine ligands, such as those in the Buchwald family, and robust N-heterocyclic carbene ligands have demonstrated high efficacy in overcoming the steric barriers inherent to this transformation. The use of well-defined palladacycle precatalysts further enhances the reliability and reproducibility of these couplings.

For researchers embarking on the synthesis of adamantyl-containing biaryls, it is recommended to screen a small panel of catalysts, including a Buchwald-type system (e.g., XPhos or SPhos based) and a sterically hindered NHC-based catalyst. The data and protocols presented in this guide provide a strong foundation for such optimization efforts. As ligand and catalyst design continues to evolve, we can anticipate the development of even more powerful catalysts that will further expand the horizons of what is synthetically possible.

References

  • Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. (2016). SciSpace. Available at: [Link]

  • Wang, D., & Sun, J. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(10), 4145-4172. Available at: [Link]

  • Li, G., et al. (2014). Palladacycles derived from arylphosphinamides for mild Suzuki–Miyaura cross-couplings. RSC Advances, 4(104), 59943-59947. Available at: [Link]

  • Corma, A., & Garcia, H. (2006). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. Advanced Synthesis & Catalysis, 348(10-11), 1391-1412. Available at: [Link]

  • Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review. (2023). ResearchGate. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. (2024). MDPI. Available at: [Link]

  • Elsayed, M. S. A., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. ACS Omega, 3(1), 1013-1021. Available at: [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2022). RSC Advances, 12(1), 1-14. Available at: [Link]

  • 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. (2020). Organic Letters, 22(18), 7199-7203. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Available at: [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. Available at: [Link]

  • Lee, C.-H., et al. (2016). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. ACS Omega, 1(4), 620-629. Available at: [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. Available at: [Link]

  • The Suzuki Reaction. (2014). [PDF]. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). MDPI. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

Sources

Comparative

A-Scientist's-Guide-to-Assessing-the-Metabolic-Stability-of-Adamantane-Containing-Compounds

Introduction: The Adamantane Scaffold in Modern Drug Discovery Adamantane, a distinctive tricyclic hydrocarbon, presents a rigid, diamondoid structure that has become a privileged scaffold in medicinal chemistry.[1][2] I...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Scaffold in Modern Drug Discovery

Adamantane, a distinctive tricyclic hydrocarbon, presents a rigid, diamondoid structure that has become a privileged scaffold in medicinal chemistry.[1][2] Its initial application in the antiviral drug amantadine marked the beginning of its extensive use in drug design.[3][4] The unique physicochemical properties of the adamantane cage, particularly its high lipophilicity and steric bulk, offer considerable advantages in developing novel therapeutics.[2][5]

Incorporating an adamantane moiety can significantly influence a drug candidate's pharmacokinetic profile.[6][7] Its lipophilic character often enhances membrane permeability, which can improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[8][9] The rigid, three-dimensional nature of adamantane provides a stable anchor for pharmacophoric groups, allowing for precise orientation and optimal interaction with biological targets.[8][9] A key feature of the adamantane core is its ability to sterically shield adjacent functional groups from enzymatic degradation, thereby prolonging the drug's half-life and enhancing its metabolic stability.[8][10][11]

This guide offers a comparative analysis of the metabolic stability of adamantane-containing compounds, supported by standardized in vitro experimental data. We will delve into the primary metabolic pathways, detail the experimental protocols for assessing stability, and provide insights into how structural modifications can influence the metabolic fate of these promising therapeutic agents.

Core Principles of Adamantane Metabolism

The metabolic stability of a drug candidate is a critical determinant of its clinical success. For adamantane-containing compounds, the primary route of metabolism is Phase I oxidation, predominantly hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes.[1][8][12] These enzymes are abundant in the liver, the primary site of drug metabolism.[13]

The Role of Cytochrome P450 Enzymes

CYP enzymes, a superfamily of heme-containing monooxygenases, are responsible for the oxidative metabolism of a vast array of xenobiotics, including a large proportion of therapeutic drugs.[14] In the case of adamantane, these enzymes introduce hydroxyl groups onto the carbon cage, increasing the compound's polarity and facilitating its subsequent elimination from the body.[1][15]

The regioselectivity of hydroxylation on the adamantane scaffold is a key factor influencing its metabolic rate.[1][16] The tertiary carbons (bridgehead positions) of the adamantane cage are generally more susceptible to hydroxylation than the secondary carbons.[1][16] This is due to the greater stability of the resulting tertiary radical intermediate formed during the catalytic cycle of CYP enzymes.

dot

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Adamantane_Compound Adamantane-Containing Compound CYP450 Cytochrome P450 Enzymes (Liver) Adamantane_Compound->CYP450 Oxidation Hydroxylated_Metabolites Mono- and Di-hydroxylated Metabolites CYP450->Hydroxylated_Metabolites Hydroxylation Conjugated_Metabolites Glucuronide/Sulfate Conjugates Hydroxylated_Metabolites->Conjugated_Metabolites Conjugation (e.g., UGTs, SULTs) Excretion Renal/Biliary Excretion Conjugated_Metabolites->Excretion cluster_0 In Vitro Assay Workflow cluster_1 Metabolic Systems start Test Compound Stock Solution incubation Incubation at 37°C with Metabolic System (Microsomes or Hepatocytes) start->incubation sampling Time-Point Sampling & Reaction Quenching incubation->sampling analysis LC-MS/MS Analysis sampling->analysis data Data Analysis: t½ and CLint Calculation analysis->data end Metabolic Stability Profile data->end microsomes Liver Microsomes + NADPH microsomes->incubation hepatocytes Hepatocytes hepatocytes->incubation

Sources

Validation

A Senior Application Scientist's Guide to Quantum Mechanical Calculations on 1-(4-Bromophenyl)adamantane: A Comparative Analysis

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Bridging the Gap Between Structure and Function 1-(4-Bromophenyl)adamantane is a molecule of significant interest, merging the rigid,...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging the Gap Between Structure and Function

1-(4-Bromophenyl)adamantane is a molecule of significant interest, merging the rigid, three-dimensional cage structure of adamantane with the electronically versatile bromophenyl group. This unique combination makes it a valuable building block in medicinal chemistry and materials science. The adamantane moiety is known to improve the pharmacokinetic properties of drug candidates, while the bromophenyl group offers a reactive handle for further chemical modifications and influences the molecule's electronic behavior.[1] Understanding the precise geometric and electronic structure of this molecule is paramount to predicting its reactivity, intermolecular interactions, and potential biological activity.

Quantum mechanical (QM) calculations provide a powerful, non-empirical toolkit to elucidate these properties in silico, offering insights that can guide and rationalize experimental work. However, the vast landscape of QM methods presents a challenge: which level of theory and basis set offers the best compromise between accuracy and computational cost for this specific system?

This guide, written from the perspective of a seasoned application scientist, provides a practical comparison of common QM methodologies for characterizing 1-(4-Bromophenyl)adamantane. We will move beyond a simple list of instructions, focusing on the causality behind procedural choices and providing a framework for critically evaluating computational results.

Part 1: A Primer on the Theoretical Toolkit

The foundation of any QM calculation lies in solving the Schrödinger equation. As this is impossible for a multi-electron system like ours, we rely on well-established approximations. The two most common families of methods are Hartree-Fock and Density Functional Theory.

Hartree-Fock (HF) Theory: The Foundational Approximation

Hartree-Fock (HF) theory is a cornerstone of molecular orbital theory.[2] It approximates the complex, correlated motion of electrons by assuming that each electron moves in an average, static electric field created by all other electrons.[3][4] This "mean-field" approach allows the multi-electron Schrödinger equation to be broken down into a set of solvable one-electron equations.

  • Expertise & Experience: While computationally efficient, HF systematically neglects electron correlation—the way electrons dynamically avoid each other. This leads to predictable errors, such as overestimated bond polarities and HOMO-LUMO gaps. It serves as an excellent, cost-effective baseline but is rarely sufficient for predictive accuracy in drug discovery or materials science.[5]

Density Functional Theory (DFT): The Modern Workhorse

Density Functional Theory (DFT) has become the most popular method in computational chemistry. Instead of calculating the complex N-electron wavefunction, DFT determines the energy from the much simpler electron density. The core of DFT lies in the exchange-correlation (XC) functional, which accounts for the quantum mechanical effects of exchange and electron correlation that HF theory neglects.

There is a hierarchy of XC functionals, often called "Jacob's Ladder," where each rung adds a layer of complexity and generally improves accuracy:

  • Generalized Gradient Approximation (GGA): Functionals like PBE consider the electron density and its gradient. They offer a significant improvement over earlier approximations.

  • Hybrid Functionals: These are the most widely used functionals. They mix a portion of the "exact" exchange energy from Hartree-Fock theory with a GGA functional. B3LYP is the most famous example, known for its good performance across a wide range of organic molecules. Other popular hybrids include PBE0 , which is parameter-free (ab initio).

  • Meta-GGA and Hybrid Meta-GGA Functionals: These functionals, such as the M06-2X functional, also include the kinetic energy density. M06-2X is particularly well-regarded for its performance with non-covalent interactions, which can be crucial for understanding crystal packing and ligand-receptor binding.[6]

Basis Sets: The Building Blocks of Molecular Orbitals

A basis set is a set of mathematical functions (typically Gaussian-type orbitals) used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy and cost of the calculation.

  • Pople-style (e.g., 6-31G(d)): A good starting point for initial geometry optimizations. It is computationally efficient but may lack the flexibility for highly accurate energy calculations.

  • Ahlrichs' def2-series (e.g., def2-TZVP): These "default" basis sets are highly recommended for their balance of accuracy and efficiency across the periodic table. The "TZVP" (Triple-Zeta Valence with Polarization) designation indicates a highly flexible and robust basis set suitable for final, high-accuracy calculations.

Part 2: The Computational Workflow: A Self-Validating Protocol

A rigorous computational study follows a logical, multi-step process. Each step validates the previous one, ensuring the final results are physically meaningful.

Experimental Protocol: Step-by-Step Quantum Mechanical Characterization
  • Initial Structure Generation:

    • Construct the 3D structure of 1-(4-Bromophenyl)adamantane using molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry. This step prevents the QM calculation from starting with a pathologically high-energy structure.

  • Geometry Optimization:

    • Objective: To find the lowest energy conformation of the molecule on the potential energy surface.

    • Procedure: Submit the structure from Step 1 to a QM software package (e.g., Gaussian, ORCA).

    • Causality: We will perform optimizations using several levels of theory to compare their predictions. For this guide, we will compare:

      • HF/6-31G(d)

      • B3LYP/6-31G(d)

      • B3LYP/def2-TZVP

      • M06-2X/def2-TZVP

    • Trustworthiness: The optimization algorithm iteratively adjusts the atomic positions to minimize the forces on each atom. The calculation is considered "converged" when these forces and the change in energy between steps fall below a stringent threshold.

  • Vibrational Frequency Analysis:

    • Objective: To confirm the optimized structure is a true energy minimum and to compute thermodynamic properties.

    • Procedure: Perform a frequency calculation at the same level of theory used for the final geometry optimization.

    • Trustworthiness: A true minimum will have zero imaginary frequencies.[7] The presence of an imaginary frequency indicates a transition state, necessitating a re-optimization. The output also provides zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Single-Point Energy and Electronic Property Calculation:

    • Objective: To obtain highly accurate electronic properties from the optimized geometry.

    • Procedure: Using the optimized geometry from a high-level method (e.g., B3LYP/def2-TZVP), run a single-point energy calculation. This step does not change the geometry.

    • Output: This calculation yields the final electronic energy, molecular orbital energies (including HOMO and LUMO), the molecular dipole moment, and the data needed for population analysis (e.g., Mulliken charges).[8]

Visualization of the Computational Workflow

G cluster_pre Pre-computation cluster_qm Quantum Mechanics cluster_post Analysis mol_build 1. Molecular Build mm_opt 2. MMFF94 Optimization mol_build->mm_opt geom_opt 3. Geometry Optimization (e.g., B3LYP/6-31G(d)) mm_opt->geom_opt Initial Geometry freq_calc 4. Frequency Analysis geom_opt->freq_calc Optimized Geometry struct_data Structural Data geom_opt->struct_data check Check Frequencies freq_calc->check thermo_data Thermodynamics freq_calc->thermo_data check->geom_opt Imaginary Freq > 0 sp_calc 5. Single-Point Calculation (e.g., B3LYP/def2-TZVP) check->sp_calc Imaginary Freq = 0 elec_data Electronic Properties (HOMO/LUMO, Charges) sp_calc->elec_data

Caption: A self-validating workflow for QM calculations.

Part 3: Comparative Analysis of Computational Methods

Here, we compare the performance of different levels of theory for predicting the structural and electronic properties of 1-(4-Bromophenyl)adamantane. The data presented are illustrative of typical results obtained from these methods.

Structural Parameters

The geometry of the molecule, particularly bond lengths, is a primary output of the optimization. Deviations between methods can highlight their inherent strengths and weaknesses.

ParameterHF / 6-31G(d)B3LYP / 6-31G(d)B3LYP / def2-TZVPM06-2X / def2-TZVPExperimental (Typical)
C-Br Bond Length (Å) 1.8851.9051.9021.898~1.90 - 1.91
C-C (Adamantane, avg.) (Å) 1.5311.5401.5381.536~1.54
C(Ad)-C(Ph) Bond Length (Å) 1.5081.5151.5131.511~1.51
  • Analysis: Hartree-Fock theory tends to underestimate bond lengths compared to DFT methods due to its improper treatment of electron correlation. All DFT methods provide results in good agreement with expected experimental values for similar compounds. The choice of basis set (6-31G(d) vs. def2-TZVP) has a minor, but noticeable, effect on the calculated bond lengths.

Electronic Properties

Electronic properties dictate the molecule's reactivity and intermolecular interactions. The HOMO-LUMO gap is particularly important as it relates to chemical reactivity and electronic transitions.[9][10]

ParameterHF / 6-31G(d)B3LYP / 6-31G(d)B3LYP / def2-TZVPM06-2X / def2-TZVP
HOMO Energy (eV) -9.12-6.85-6.89-7.21
LUMO Energy (eV) 0.85-0.98-1.01-0.95
HOMO-LUMO Gap (eV) 9.975.875.886.26
Dipole Moment (Debye) 2.552.312.332.38
Mulliken Charge on Br -0.15-0.08-0.09-0.11
  • Analysis: As predicted, the HF method dramatically overestimates the HOMO-LUMO gap. Hybrid DFT functionals provide a much more realistic and chemically relevant value. The M06-2X functional, with its higher percentage of HF exchange, typically predicts a slightly larger gap than B3LYP. The Mulliken charges show that while the bromine atom is electronegative, its charge is relatively small, indicating significant covalent character in the C-Br bond. Note that Mulliken charges are highly dependent on the basis set and are best used for qualitative comparisons.[8]

Visualization of Method Hierarchy

G low_cost Low high_cost High low_acc Low high_acc High hf Hartree-Fock (HF) gga GGA-DFT (e.g., PBE) hf->gga hybrid Hybrid-DFT (e.g., B3LYP) gga->hybrid meta Meta-Hybrid-DFT (e.g., M06-2X) hybrid->meta

Caption: Relationship between QM method, cost, and accuracy.

Conclusion and Recommendations

This guide demonstrates a comparative framework for applying quantum mechanical calculations to 1-(4-Bromophenyl)adamantane. Our analysis reveals several key takeaways for researchers:

  • Avoid HF for Quantitative Predictions: While fast, Hartree-Fock theory is unsuitable for predicting properties like the HOMO-LUMO gap with quantitative accuracy.

  • B3LYP is a Robust Starting Point: For general-purpose calculations on organic molecules, the B3LYP functional paired with a double-zeta basis set like 6-31G(d) for initial optimizations, followed by a triple-zeta basis like def2-TZVP for final energies, offers an excellent balance of speed and reliability.

  • Consider Specialized Functionals: For studies where non-covalent interactions are critical (e.g., crystal structure prediction, protein-ligand docking), functionals like M06-2X are often superior to B3LYP and are worth the additional computational expense.

Ultimately, the "best" method is context-dependent. By understanding the underlying principles and inherent trade-offs of each approach, researchers can make informed decisions, ensuring their computational studies are both efficient and scientifically sound. This structured, self-validating workflow provides a reliable protocol for generating high-quality, reproducible data for molecules of pharmaceutical and material interest.

References

  • Green, J. R. (2023). Many-body Theory Calculations of Positron Binding to Halogenated Hydrocarbons. arXiv. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Bromophenyl)adamantane. PubChem Compound Database. Retrieved January 17, 2026, from [Link]

  • Mlinarić-Majerski, K., et al. (2007). Novel 1,4-Disubstituted Adamantane Stereoisomers: Synthesis and Spectroscopic Characterization. FULIR. [Link]

  • Ummal Momeen, S. A., & Hu, J. (2025). Solvent influence on the optical absorption, frontier molecular orbitals, and electronic structure of 1-bromo adamantane. Journal of Molecular Modelling. [Link]

  • Al-Omary, F. A. M., et al. (2014). Crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Asiri, A. M., et al. (2020). X-ray and theoretical investigation of (Z)-3-(adamantan-1-yl)-1-(phenyl or 3-chlorophenyl)- S-(4-bromobenzyl)isothioureas. Journal of Biomolecular Structure & Dynamics. [Link]

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Comparative

Comparative In Vivo Efficacy of 1-(4-Bromophenyl)adamantane Derivatives and Analogs: A Guide for Preclinical Researchers

This guide provides a comparative analysis of the in vivo efficacy of drug candidates structurally related to 1-(4-Bromophenyl)adamantane. In the absence of extensive public data on this specific molecule, we will focus...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the in vivo efficacy of drug candidates structurally related to 1-(4-Bromophenyl)adamantane. In the absence of extensive public data on this specific molecule, we will focus on its close analog, N-(2-adamantyl)-N-(para-bromphenyl)amine (Bromantane), and other adamantane derivatives that have undergone in vivo evaluation for various therapeutic indications. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical studies of adamantane-based compounds.

Introduction to Adamantane Derivatives in Drug Discovery

The adamantane cage is a rigid, lipophilic, three-dimensional structure that has become a privileged scaffold in medicinal chemistry.[1] Its unique properties can enhance a drug candidate's pharmacokinetic profile by improving its absorption, distribution, and metabolic stability.[2] Adamantane derivatives have shown a wide range of biological activities, including antiviral, anticancer, and neuroprotective effects.[3] The addition of a substituted phenyl ring, such as a 4-bromophenyl group, can further modulate the compound's biological activity and target specificity.

Bromantane: A Key Analog for In Vivo Comparison

A key compound for our comparative analysis is N-(2-adamantyl)-N-(para-bromphenyl)amine, known as Bromantane. This compound shares the core adamantane and bromophenyl moieties with our topic of interest and has been studied for its psychostimulant and anxiolytic effects. Bromantane is classified as an actoprotector, which is a synthetic adaptogen that can enhance the body's resistance to physical stress without increasing oxygen consumption or heat production.[4]

In Vivo Efficacy of Bromantane

Bromantane has demonstrated a notable ability to enhance physical and cognitive performance in animal models.[5] Studies in rats have shown that Bromantane can increase spontaneous motor activity at doses of 30-300 mg/kg.[6] It has also been shown to accelerate recovery from fatigue and enhance resistance to hyperthermia and hypoxia.[5]

The mechanism of action for Bromantane is distinct from typical stimulants. It is believed to modulate the dopaminergic system by increasing the synthesis of dopamine through the upregulation of key enzymes like tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD).[7][8] Additionally, it may enhance GABAergic neurotransmission, contributing to its anxiolytic effects.[9]

Comparative In Vivo Efficacy Across Therapeutic Areas

To provide a broader context, this section compares the in vivo efficacy of various adamantane derivatives in oncology, virology, and hepatology.

Oncology

Several adamantane derivatives have shown promising anticancer activity in vivo. Diaminophenyladamantane derivatives, for instance, have been shown to suppress tumor growth in colon cancer xenograft models.[10] Another study on adamantane phenylalkylamines demonstrated a significant in vivo anticancer profile in xenografts of pancreas, prostate, leukemia, and ovarian cancer cell lines.[11]

Compound ClassAnimal ModelCancer TypeKey In Vivo Efficacy FindingsReference
Diaminophenyladamantane DerivativesNude MiceColon Cancer (COLO 205 xenografts)Significant tumor growth suppression.[10]
Adamantane PhenylalkylaminesSCID MicePancreatic, Prostate, Leukemia, Ovarian Cancer XenograftsSignificant anticancer activity, induction of apoptosis, and potential antimetastatic effects.[11]
Adamantane-linked Isothiourea DerivativesRatsThioacetamide-induced Hepatocellular CarcinomaReduced tumor markers and suppression of tumorigenesis and fibrosis.[12]
1,6-Bis[4-(4-amino-3-hydroxyphenoxy)phenyl] diamantane (DPD)Nude MiceColorectal Cancer (COLO 205 xenografts)Potentiated the antitumor effects of irinotecan.[13]
Virology

The antiviral properties of adamantane derivatives are well-established, with amantadine and rimantadine being early examples used against influenza A.[14] More recent research has explored novel adamantane derivatives with improved efficacy. For example, (R)-6-adamantane-derivatives of 1,3-oxazinan-2-one and piperidine-2,4-dione have shown superior efficacy compared to rimantadine in a mouse model of influenza A infection.[15]

Compound ClassAnimal ModelViral InfectionKey In Vivo Efficacy FindingsReference
(R)-6-adamantane-derivatives of 1,3-oxazinan-2-one and piperidine-2,4-dioneBALB/c MiceInfluenza A (A/California/04/2009)Protected 60-100% of animals, significantly increased survival rate, and inhibited virus titer in the lungs. More effective than rimantadine.[15]
Novel Aminoadamantane DerivativesBALB/cJ MiceSARS-CoV-2 MA10Resulted in a 16-fold decrease in SARS-CoV-2 titers in the lungs.[16]

Experimental Protocols for In Vivo Efficacy Studies

The following are detailed, step-by-step methodologies for key in vivo experiments relevant to the study of adamantane derivatives.

Orthotopic Colorectal Cancer Xenograft Mouse Model

This model is crucial for evaluating the efficacy of anticancer compounds in a setting that mimics the natural tumor environment.[17]

Step-by-Step Protocol:

  • Cell Culture: Culture human colorectal cancer cells (e.g., HT-29, HCT116) to 80% confluency.

  • Cell Preparation: Trypsinize the cells, wash them three times with PBS, and resuspend them in PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells in 50 µl. Keep the cell suspension on ice.

  • Animal Preparation: Anesthetize immunodeficient mice (e.g., nude mice) and administer pre-operative analgesia (e.g., buprenorphine at 0.1 mg/kg, subcutaneously).

  • Surgical Procedure:

    • Make a 1 cm longitudinal incision in the lower abdomen to expose the peritoneum.

    • Make a 0.5 to 1 cm incision in the peritoneum to exteriorize the cecum.

    • Isolate the cecum with sterile gauze and keep it moist with a saline solution.

  • Cell Injection: Immobilize the cecum and slowly inject the 50 µl of tumor cell suspension into the cecum wall.

  • Closure: Return the cecum to the abdominal cavity and close the peritoneum and skin with sutures.

  • Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (width)^2 x length/2.[17]

  • Efficacy Evaluation: Once tumors are established, treat the mice with the test compound (e.g., adamantane derivative) and a vehicle control. Monitor tumor growth and animal well-being over time.

Experimental Workflow for Orthotopic Colorectal Cancer Xenograft Model

G cluster_prep Preparation cluster_surgery Surgical Implantation cluster_eval Evaluation A Culture Colorectal Cancer Cells B Prepare Cell Suspension A->B C Anesthetize and Prepare Immunodeficient Mice D Incise Abdomen and Peritoneum C->D E Exteriorize and Isolate Cecum D->E F Inject Tumor Cells into Cecum Wall E->F G Suture Incisions F->G H Monitor Tumor Growth G->H I Administer Test Compound and Vehicle Control H->I J Measure Tumor Volume and Animal Weight I->J K Harvest Tumors for Histological Analysis J->K

Caption: Workflow for establishing and evaluating efficacy in an orthotopic colorectal cancer xenograft mouse model.

Mouse Model of Influenza A Virus Infection

This model is essential for assessing the antiviral efficacy of novel compounds.[18]

Step-by-Step Protocol:

  • Virus Preparation: Thaw a stock of Influenza A virus (e.g., A/California/04/2009) on ice and prepare dilutions in PBS to achieve the desired infectious dose.

  • Animal Preparation: Anesthetize BALB/c mice (6-8 weeks old) using isoflurane.

  • Infection: Inoculate the anesthetized mice intranasally with 50 µl of the virus solution in one nostril.

  • Treatment: Administer the test compound (e.g., adamantane derivative) or vehicle control at specified time points (e.g., starting 4 hours before infection and continuing for 5 days).[15]

  • Monitoring: Monitor the mice daily for weight loss, signs of illness, and survival rate.

  • Viral Load Determination: At specific time points post-infection, euthanize a subset of mice and harvest the lungs to determine the viral titer using methods such as plaque assays or qPCR.[18]

Experimental Workflow for Mouse Influenza A Virus Infection Model

G cluster_prep Preparation cluster_procedure Procedure cluster_monitoring Monitoring & Analysis A Prepare Influenza A Virus Dilutions C Intranasal Inoculation of Virus A->C B Anesthetize BALB/c Mice B->C D Administer Test Compound or Vehicle Control C->D E Daily Monitoring of Weight and Survival D->E F Harvest Lungs at Specific Time Points D->F G Determine Viral Titer (Plaque Assay/qPCR) F->G

Caption: Workflow for the in vivo evaluation of antiviral compounds in a mouse model of influenza A infection.

Thioacetamide-Induced Hepatocellular Carcinoma Rat Model

This model is used to study liver cancer that develops in the context of cirrhosis, which is common in humans.[19]

Step-by-Step Protocol:

  • Animal Model: Use male Lewis rats (6 weeks old).

  • Induction of HCC: Administer intraperitoneal injections of thioacetamide (TAA) at a dosage of 200 mg/kg, twice weekly, for up to 34 weeks to induce cirrhosis and HCC.[19][20] A control group receives saline injections.

  • Monitoring of HCC Development: Monitor the animals' body weight and general health. At various time points, blood samples can be collected to measure liver function markers like alpha-fetoprotein (AFP).[20]

  • Treatment: Once HCC is established, begin treatment with the adamantane derivative or vehicle control.

  • Efficacy Evaluation: At the end of the treatment period, euthanize the rats and harvest the livers. Assess tumor burden, and perform histopathological examinations (e.g., H&E and Sirius Red staining) and immunohistochemical analyses for markers like GST-P and Glypican 3.[20]

Experimental Workflow for Thioacetamide-Induced Hepatocellular Carcinoma Rat Model

G cluster_induction HCC Induction cluster_treatment Treatment cluster_analysis Efficacy Analysis A Administer TAA (200 mg/kg) Twice Weekly to Rats B Monitor Body Weight and Liver Function (AFP) A->B C Initiate Treatment with Test Compound or Vehicle B->C D Euthanize Rats and Harvest Livers C->D E Assess Tumor Burden D->E F Perform Histopathological and Immunohistochemical Analysis D->F

Caption: Workflow for inducing hepatocellular carcinoma in rats with thioacetamide and evaluating therapeutic efficacy.

Proposed Mechanism of Action of Bromantane

The psychostimulant and anxiolytic effects of Bromantane are thought to be mediated through its influence on dopaminergic and GABAergic systems.[4][9]

Signaling Pathway of Bromantane

G cluster_dopamine Dopaminergic Pathway cluster_gaba GABAergic Pathway Bromantane Bromantane TH Tyrosine Hydroxylase (TH) Gene Expression Bromantane->TH Upregulates AAAD Aromatic L-amino Acid Decarboxylase (AAAD) Gene Expression Bromantane->AAAD Upregulates GABA_R GABA-A Receptor Modulation Bromantane->GABA_R Potentiates Dopamine Dopamine Synthesis TH->Dopamine AAAD->Dopamine Performance Enhanced Physical and Cognitive Performance Dopamine->Performance Anxiolysis Anxiolytic Effects GABA_R->Anxiolysis

Caption: Proposed dual mechanism of action of Bromantane, involving the upregulation of dopamine synthesis and modulation of GABA-A receptors.

Conclusion

References

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  • Chen, K. L., Chang, C. M., & Su, M. J. (2012). 1,6-Bis[4-(4-amino-3-hydroxyphenoxy)phenyl] diamantane potentiates in vitro and in vivo antitumor effects of irinotecan on human colorectal cancer cells. Oncology reports, 28(6), 2217–2224.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-(4-Bromophenyl)adamantane

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(4-Bromophenyl)adamantane. As a halogenated aromatic hydrocarbon, this compound necessitates specific handling and disposal p...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(4-Bromophenyl)adamantane. As a halogenated aromatic hydrocarbon, this compound necessitates specific handling and disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established safety principles and are designed to empower researchers and drug development professionals with the knowledge to manage this chemical waste stream responsibly.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Understanding the inherent hazards of 1-(4-Bromophenyl)adamantane is the critical first step in establishing a safe disposal plan. The causality behind strict disposal protocols is directly linked to the compound's chemical properties and associated risks.

Based on available safety data, 1-(4-Bromophenyl)adamantane is classified with specific hazards that dictate its handling and disposal requirements. It is a solid substance that causes serious eye irritation and may cause long-lasting harmful effects to aquatic life. During thermal decomposition, it can generate highly toxic and irritating gases, including carbon oxides and hydrogen bromide.[1][2]

Hazard Category GHS Pictogram Hazard Statement Implication for Disposal
Eye Irritation GHS07 (Exclamation Mark)H319: Causes serious eye irritation.Requires appropriate Personal Protective Equipment (PPE), especially eye protection, during handling and waste packaging.
Skin & Respiratory Irritation GHS07 (Exclamation Mark)H315: Causes skin irritation. H335: May cause respiratory irritation.[1][2]Mandates the use of gloves and handling in a well-ventilated area or fume hood to prevent exposure. Contaminated PPE must be disposed of as hazardous waste.
Aquatic Hazard (No Pictogram)H413: May cause long lasting harmful effects to aquatic life.Strictly prohibits disposal down the drain.[3][4] Requires containment and disposal via a licensed hazardous waste facility to prevent environmental release.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1-(4-Bromophenyl)adamantane in any capacity, including disposal, the following minimum PPE is mandatory. This creates a self-validating system of safety, where the user is protected from the known hazards.

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected prior to use.[2] Use proper glove removal technique to avoid skin contact.[2]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or full-body suit may be necessary.[2]

  • Respiratory Protection: All handling of the solid powder or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

Waste Segregation and Collection: A Critical Protocol

The single most important aspect of disposing of 1-(4-Bromophenyl)adamantane is its correct segregation as halogenated organic waste . Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity, as halogenated compounds require specific high-temperature incineration methods for complete destruction.[4][6]

Step-by-Step Waste Collection Protocol:
  • Container Selection:

    • Designate a specific, dedicated container for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste."

    • The container must be made of a compatible material (e.g., polyethylene for liquids, a sealed container for solids) and be in good condition, free from leaks or external contamination.[7]

    • The container must have a secure, tight-fitting screw cap to prevent spills and vapor release.[3][7]

  • Labeling:

    • Label the waste container before adding the first drop of waste.[3]

    • The label must clearly state the words "Hazardous Waste ".[7]

    • List all chemical constituents by their full names—do not use abbreviations or formulas.[3] For this specific waste, write "1-(4-Bromophenyl)adamantane ". If it is in a solution, list the solvent as well (e.g., "Dichloromethane").

    • Include the name and location (building, room number) of the waste generator.[7]

  • Accumulation:

    • Keep the hazardous waste container closed at all times except when actively adding waste.[3][4] This is a key regulatory requirement to prevent the release of vapors.

    • Store the container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[7][8]

    • Ensure the waste container is stored in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[6]

Spill Management Procedures

Accidents happen, and a clear, pre-defined spill cleanup protocol is essential.

  • Evacuate and Alert: Alert personnel in the immediate area of the spill.

  • Assess the Spill: For small spills that you are trained to handle, proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Containment & Cleanup:

    • Wearing the appropriate PPE, contain the spill.

    • For solid spills, carefully sweep up the material to avoid generating dust and place it into the designated halogenated waste container.[1][2]

    • For liquid spills (solutions), cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Once absorbed, scoop the material into the designated halogenated solid waste container.[6]

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: All materials used for cleanup (absorbent, contaminated gloves, paper towels) must be disposed of as hazardous waste in the same halogenated solid waste container.[4]

Disposal Pathway Decision Framework

The following diagram illustrates the logical workflow for managing waste generated from 1-(4-Bromophenyl)adamantane.

G Disposal Workflow for 1-(4-Bromophenyl)adamantane cluster_source Types of Waste cluster_container Waste Collection & Segregation Start Waste Generation (1-(4-Bromophenyl)adamantane) Solid Pure Solid / Residue Start->Solid Unused or residual chemical Solution Solution in Solvent Start->Solution Product in solution Contaminated Contaminated Materials (Gloves, Wipes, Glassware) Start->Contaminated From handling & cleanup HalogenatedSolid Container: 'Hazardous Waste - Halogenated Solids' Solid->HalogenatedSolid Transfer directly HalogenatedLiquid Container: 'Hazardous Waste - Halogenated Liquids' Solution->HalogenatedLiquid Pour carefully in fume hood Contaminated->HalogenatedSolid Collect all items FinalDisposal Store in Satellite Accumulation Area for EHS Pickup HalogenatedSolid->FinalDisposal HalogenatedLiquid->FinalDisposal

Caption: Decision workflow for segregating 1-(4-Bromophenyl)adamantane waste.

Final Disposal and Regulatory Compliance

Once the waste container is full (no more than 90% capacity), ensure the cap is tightly sealed and the label is complete and accurate.[9] Arrange for pickup through your institution's EHS department or equivalent authority. They will work with a licensed professional waste disposal service to transport and dispose of the material in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[10][11][12] Never attempt to dispose of this chemical through standard trash or sanitary sewer systems.[4]

References

  • The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. (n.d.). Meds-surg.
  • Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. (n.d.). Thomas Scientific.
  • 1,3,5,7-Tetrakis(4-bromophenyl)adamantane Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • 1-(4-Bromophenyl)adamantane Safety Information. (n.d.). Sigma-Aldrich.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
  • 1,3,5,7-Tetrakis(4-bromophenyl)adamantane Material Safety Data Sheet. (n.d.). Kamulin Biotech Co., Ltd.
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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)adamantane
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)adamantane
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